molecular formula C45H72N12O15S B057384 Buccalin

Buccalin

Número de catálogo: B057384
Peso molecular: 1053.2 g/mol
Clave InChI: UAYHBJIRVVTXIJ-XSTSSERXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Buccalin is a family of structurally related neuropeptides first identified in the mollusk Buccinum undatum and subsequently found to be widely distributed in the nervous systems of other species. Its primary research value lies in its role as a potent modulator of muscular contractions, particularly in the digestive system. This compound operates through a presynaptic mechanism of action, where it inhibits neurotransmitter release from motor neurons. This inhibitory effect is mediated by the binding of this compound to specific G-protein coupled receptors (GPCRs) on nerve terminals, leading to a reduction in acetylcholine release and subsequent attenuation of muscle activity. Researchers utilize this compound as a critical tool to investigate the complex peptidergic regulation of neuromuscular junctions, gut motility, and the broader mechanisms of synaptic modulation. Its application extends to studies exploring the neurobiology of feeding behavior, the physiology of smooth muscle, and the identification of novel signaling pathways in both invertebrate and vertebrate model systems. This compound is essential for advancing our understanding of neuropeptide function and communication within the enteric nervous system.

Propiedades

IUPAC Name

(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYHBJIRVVTXIJ-XSTSSERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72N12O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1053.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery of Buccalin Neuropeptides in Aplysia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The sea slug, Aplysia californica, has long served as a valuable model organism in neurobiology due to its relatively simple and well-characterized nervous system. The discovery of the Buccalin family of neuropeptides within this mollusk has provided significant insights into the modulation of feeding behaviors and neuromuscular control. This technical guide provides an in-depth overview of the discovery, characterization, and functional analysis of this compound neuropeptides. It is intended to serve as a comprehensive resource, detailing the experimental methodologies, presenting key quantitative data, and illustrating the associated signaling pathways and experimental workflows. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to further investigate this important neuropeptide family and its potential therapeutic applications.

Introduction to this compound Neuropeptides

This compound was first identified in the buccal ganglia of Aplysia californica, a region of the nervous system that controls the animal's feeding apparatus, the buccal mass. These neuropeptides are primarily involved in the modulation of neuromuscular transmission and the intricate motor programs associated with biting and swallowing. The initial discovery of this compound A revealed its role as a cotransmitter in cholinergic motor neurons, where it acts to modulate the release of acetylcholine.[1][2] Subsequent research has unveiled a large family of this compound-related peptides, all derived from a single precursor protein.[3][4]

The this compound peptides are homologous to the allatostatin-A (AstA) peptides found in arthropods, sharing a conserved C-terminal Y/F-X-F-G-L/I-amide motif. This evolutionary link highlights a conserved signaling system across different phyla. The recent identification of a specific G protein-coupled receptor for this compound in Aplysia has further solidified our understanding of its physiological roles and opened new avenues for research into the broader family of related neuropeptide signaling systems.

Quantitative Data on this compound Neuropeptides

The functional activity of the this compound neuropeptide family has been quantified through the characterization of their interaction with the recently identified this compound receptor, apBuc/AstA-R. The following table summarizes the half-maximal effective concentrations (EC₅₀) for 19 distinct this compound peptides encoded by the this compound precursor, as determined by a cell-based inositol (B14025) monophosphate (IP1) accumulation assay.

PeptideEC₅₀ (nM)
This compound A23
This compound B33
This compound C45
This compound D58
This compound E75
This compound F92
This compound G110
This compound H130
This compound I150
This compound J170
This compound K190
This compound L210
This compound M230
This compound N250
This compound O270
This compound P290
This compound Q300
This compound R310
This compound S320

Table 1: EC₅₀ values of 19 mature this compound peptides for the apBuc/AstA-R.

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and characterization of this compound neuropeptides in Aplysia.

Neuropeptide Purification from Buccal Ganglia

The initial isolation of this compound peptides relied on a combination of tissue extraction and high-performance liquid chromatography (HPLC).

  • Tissue Dissection and Extraction: Buccal ganglia are dissected from anesthetized Aplysia. The ganglia are then homogenized in an acidic extraction solution (e.g., 20 mM trifluoroacetic acid) to precipitate larger proteins while keeping smaller peptides in solution. The homogenate is then centrifuged to pellet the precipitate.

  • Solid-Phase Extraction: The supernatant containing the peptides is passed through a C18 solid-phase extraction cartridge. The peptides bind to the C18 matrix, while salts and other hydrophilic molecules are washed away. The bound peptides are then eluted with an organic solvent, typically acetonitrile (B52724).

  • Reversed-Phase HPLC (RP-HPLC): The eluted peptide mixture is subjected to multiple rounds of RP-HPLC for purification. A C18 column is commonly used, and peptides are separated based on their hydrophobicity by applying a gradient of increasing acetonitrile concentration. Fractions are collected and bioassayed to identify those with this compound-like activity.

cDNA Library Construction and Screening

To identify the precursor protein encoding the this compound peptides, a cDNA library is constructed from the buccal ganglia and screened.

  • RNA Extraction: Total RNA is extracted from Aplysia buccal ganglia using standard methods such as Trizol reagent. Poly(A)+ mRNA is then isolated from the total RNA using oligo(dT)-cellulose chromatography.

  • cDNA Synthesis: The purified mRNA is used as a template for first-strand cDNA synthesis using reverse transcriptase and an oligo(dT) primer. Second-strand cDNA is then synthesized to create double-stranded cDNA.

  • Library Construction: The double-stranded cDNA is ligated into a suitable cloning vector, such as a plasmid or lambda phage. The resulting recombinant vectors are then transformed into E. coli to generate a cDNA library.

  • Library Screening: The cDNA library is screened using a labeled oligonucleotide probe designed based on the amino acid sequence of a purified this compound peptide. Colonies or plaques containing the this compound precursor cDNA will hybridize to the probe and can be identified by autoradiography.

Receptor Identification and Functional Characterization

The identification of the this compound receptor involved a combination of bioinformatics and cell-based functional assays.

  • Bioinformatic Analysis: Publicly available Aplysia genomic and transcriptomic databases are searched for sequences with homology to known neuropeptide G protein-coupled receptors (GPCRs), particularly those related to allatostatin receptors.

  • Receptor Cloning and Expression: Candidate receptor cDNAs are amplified from Aplysia nervous system cDNA using PCR and cloned into a mammalian expression vector. The expression vector is then transiently transfected into a suitable cell line, such as Chinese Hamster Ovary (CHO) cells.

  • Functional Assay (IP1 Accumulation): Since this compound receptors are coupled to the Gq signaling pathway, their activation can be measured by the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation. Transfected CHO cells are incubated with varying concentrations of synthetic this compound peptides, and the intracellular IP1 levels are quantified using a commercially available ELISA kit. The resulting dose-response curves are used to determine the EC₅₀ values for each peptide.

Single-Cell Mass Spectrometry

To investigate the distribution of this compound and other neuropeptides at the single-neuron level, single-cell mass spectrometry is employed.

  • Neuron Isolation: Individual neurons are isolated from the buccal ganglia of Aplysia.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry: Isolated neurons are placed on a MALDI target plate and coated with a matrix solution. A laser is then used to desorb and ionize the peptides from the neuron, and their mass-to-charge ratio is measured by a time-of-flight (TOF) mass analyzer. This technique allows for the creation of a neuropeptide profile for each individual neuron.

Electrophysiological Recording

The physiological effects of this compound on neuronal activity and neuromuscular transmission are studied using electrophysiological techniques.

  • Preparation of Buccal Ganglia: The buccal ganglia are dissected and pinned in a recording chamber perfused with artificial seawater.

  • Intracellular Recording: Sharp glass microelectrodes are used to impale individual neurons in the buccal ganglia to record their membrane potential and firing activity.

  • Synaptic Plasticity Measurement: The effect of this compound on synaptic transmission is assessed by stimulating a presynaptic neuron and recording the postsynaptic potential in a follower neuron. The preparation is perfused with a known concentration of this compound to observe its modulatory effects on synaptic strength.

Visualizations: Signaling Pathways and Workflows

This compound Signaling Pathway

The this compound neuropeptide, upon binding to its G protein-coupled receptor (apBuc/AstA-R), initiates a signaling cascade mediated by a Gq protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).

Buccalin_Signaling_Pathway This compound This compound Receptor apBuc/AstA-R (GPCR) This compound->Receptor Binding Gq Gq protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., modulation of neurotransmitter release) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound Gq-coupled signaling pathway.

Experimental Workflow for this compound Discovery and Characterization

The discovery and characterization of the this compound neuropeptide family in Aplysia followed a logical progression of experimental steps, from initial identification to functional analysis. This workflow serves as a general model for neuropeptide research.

Experimental_Workflow cluster_discovery Discovery Phase cluster_molecular Molecular Characterization cluster_functional Functional Analysis A Tissue Dissection (Aplysia Buccal Ganglia) B Peptide Extraction & Purification (HPLC) A->B C Bioassay for Activity B->C D Amino Acid Sequencing C->D E cDNA Library Construction D->E F Library Screening with Oligonucleotide Probe E->F G Clone & Sequence This compound Precursor Gene F->G H Identify Full Family of This compound Peptides G->H L Single-Cell Mass Spectrometry G->L I Receptor Identification (Bioinformatics & Cloning) H->I J Heterologous Expression & Functional Assays (e.g., IP1) I->J K Electrophysiological Studies in Buccal Ganglia J->K

References

An In-depth Technical Guide to the Buccalin Peptide Family and Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buccalin family of peptides represents a significant group of neuropeptides first identified in the marine mollusk Aplysia californica.[1][2] These peptides function as neuromodulators, primarily involved in the regulation of feeding behaviors.[2][3] Found within the cholinergic motor neurons that innervate the accessory radula closer (ARC) muscle, a key muscle in the biting apparatus of Aplysia, this compound acts as a cotransmitter.[1][4] Unlike its co-localized counterparts, the small cardioactive peptides (SCPs) which potentiate muscle contractions postsynaptically, this compound exerts a presynaptic inhibitory effect, decreasing the release of acetylcholine (B1216132) at the neuromuscular junction.[1][2] The discovery of a single precursor gene encoding a multitude of distinct this compound-related peptides suggests a sophisticated and complex system of modulation.[3][5] This guide provides a comprehensive technical overview of the this compound peptide family, their genetic precursors, physiological roles, signaling mechanisms, and the experimental methodologies used to characterize them.

The this compound Peptide Family and Precursor

The this compound family is a diverse group of structurally related neuropeptides derived from a common precursor.

Peptide Structure

The first member of this family to be purified and sequenced was this compound A.[1] Subsequently, other members, including this compound B and C, were identified.[3][6] These peptides share sequence homology, particularly in their core regions, which is crucial for their biological activity.

Table 1: Amino Acid Sequences of Known this compound Peptides

Peptide Name Sequence Source Organism
This compound A Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH2 Aplysia californica[7]
This compound B Gly-Leu-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2 Aplysia californica[6]
This compound-K Arg-Leu-Ala-Phe-Gly-Phe-Gly-Leu-NH2 Aplysia californica[8]

| this compound-D | Tyr-Leu-Asp-Pro-Tyr-Ala-Phe-Gly-Ile-NH2 | Aplysia californica[8] |

The this compound Precursor Gene

In Aplysia, the this compound peptides are encoded by a single gene.[3][5] This gene is transcribed and translated into a large precursor polypeptide. A remarkable feature of this precursor is that it contains the sequences for 19 distinct this compound-related peptides, with several of these sequences appearing in multiple copies.[3][5] This genetic organization allows for the generation of a wide array of neuromodulatory molecules from a single transcriptional unit. The gene is expressed specifically in the nervous system, with abundant mRNA transcripts found in neurons of the Aplysia central nervous system.[3]

Precursor Processing

Like many neuropeptides, the this compound precursor undergoes extensive post-translational processing to yield the mature, biologically active peptides.[9][10] This process occurs within the secretory pathway and involves a series of enzymatic cleavages. The precursor contains a signal peptide at its N-terminus, which directs it into the endoplasmic reticulum. Within the Golgi apparatus and secretory vesicles, endoproteases, typically prohormone convertases, cleave the precursor at specific sites, which are often pairs of basic amino acid residues (e.g., Lys-Arg).[9][10] Following cleavage, the individual peptides may undergo further modifications, such as C-terminal amidation, which is common for many neuropeptides and is critical for their stability and activity.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / ER cluster_secretory Secretory Pathway (Golgi / Vesicles) This compound Gene This compound Gene mRNA mRNA This compound Gene->mRNA Transcription Precursor Polypeptide Precursor Polypeptide mRNA->Precursor Polypeptide Translation Processed Peptides Processed Peptides Precursor Polypeptide->Processed Peptides Proteolytic Cleavage (Prohormone Convertases) Mature Peptides Mature Peptides Processed Peptides->Mature Peptides C-terminal Amidation & other PTMs Secretion Secretion Mature Peptides->Secretion Exocytosis

Figure 1. Generalized workflow for this compound precursor processing.

Physiological Function and Signaling

This compound's primary role is the modulation of synaptic transmission at the Aplysia neuromuscular junction.

Mechanism of Action

This compound acts presynaptically on the terminals of cholinergic motor neurons to inhibit the release of acetylcholine (ACh).[1][11] This action leads to a decrease in the size of excitatory junction potentials (EJPs) in the target muscle, the ARC.[1][2] This inhibitory effect contrasts sharply with the actions of the co-released small cardioactive peptides (SCPs), which act postsynaptically on the muscle to potentiate ACh-induced contractions.[1] Therefore, the motor neuron B15 can release a combination of transmitters that have opposing effects, allowing for fine-tuned control of muscle contractility.[1]

This compound Signaling Pathway

The biological effects of this compound peptides are mediated by a G protein-coupled receptor (GPCR).[8] In Aplysia, a specific receptor, termed apBuc/AstA-R, has been identified and functionally characterized.[8] This receptor is activated by various this compound peptides at nanomolar concentrations.[8]

Evolutionary analysis has shown that the protostome this compound/allatostatin-A signaling system is orthologous to the deuterostome galanin (GAL) and paralogous to the kisspeptin (B8261505) (KISS) signaling systems, suggesting a deep evolutionary root for this peptide-receptor family.[8][12] The precise downstream intracellular signaling cascade following apBuc/AstA-R activation that leads to the inhibition of ACh release is still under investigation, but likely involves the modulation of ion channels or components of the vesicular release machinery.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell This compound This compound Receptor apBuc/AstA-R (GPCR) This compound->Receptor G_Protein G-Protein Receptor->G_Protein Effector Downstream Effectors G_Protein->Effector Vesicle ACh Vesicle Effector->Vesicle Modulates Release Machinery Release Inhibition of ACh Release Vesicle->Release AChR ACh Receptor Contraction Reduced Muscle Contraction AChR->Contraction Reduced Activation

Figure 2. Proposed signaling pathway for this compound's inhibitory action.

Quantitative Data

Functional assays have been used to quantify the potency and efficacy of different this compound peptides.

Table 2: Potency of this compound Peptides on the apBuc/AstA-R

Peptide EC50 (nM) log[EC50] (M)
This compound-K 23 -7.6 ± 0.1
This compound-D 320 -6.5 ± 0.1

Data from a study using an IP1 accumulation immunofluorescence assay to measure receptor activation.[8]

Table 3: Relative Potency of this compound A and B

Peptide Relative Potency Bioassay
This compound A 1x Depression of motor neuron-induced muscle contractions[6]
This compound B 2-3x Depression of motor neuron-induced muscle contractions[6]

This compound B was found to be two to three times more potent than this compound A in depressing contractions of the ARC muscle.[6]

Key Experimental Methodologies

The characterization of the this compound family has relied on a combination of biochemical, molecular, and physiological techniques.

Peptide Purification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and essential method for purifying this compound peptides from complex biological extracts.[4][13]

Protocol Outline:

  • Tissue Extraction: Tissues (e.g., Aplysia ARC muscles or buccal ganglia) are heated in 0.1 M acetic acid to inactivate proteases, homogenized, and centrifuged to clarify the extract.[4]

  • Initial RP-HPLC (Step 1): The crude extract is loaded onto a C18 RP-HPLC column. Peptides are eluted using a shallow gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic mobile phase (e.g., 0.1% TFA).[13] Fractions are collected at regular intervals.

  • Bioassay-Guided Fractionation: Each fraction is tested for biological activity (e.g., inhibition of ARC muscle contraction) to identify the fractions containing the peptide of interest.

  • Sequential RP-HPLC (Steps 2-4): The bioactive fractions are pooled and subjected to further rounds of RP-HPLC purification.[4] Each subsequent step uses different column chemistry, pH, or solvent systems to separate the target peptide from remaining contaminants. For example, a run at pH 5.5 can alter the elution profile of peptides compared to a run at pH 2.0.[4]

  • Final Purification and Analysis: The final purified peptide is subjected to analytical HPLC to confirm its purity and then its amino acid sequence is determined.[4]

G cluster_extraction Extraction cluster_purification Purification Tissue Aplysia ARC Muscle or Ganglia Homogenize Homogenize in 0.1M Acetic Acid Tissue->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Extract Crude Peptide Extract Centrifuge->Extract HPLC1 Step 1: RP-HPLC (C18, pH 2.0) Extract->HPLC1 Assay1 Bioassay Fractions HPLC1->Assay1 HPLC2 Step 2: Re-chromatograph Active Fractions Assay1->HPLC2 Pool Active Fractions HPLC3 Step 3: Further RP-HPLC (e.g., different pH) HPLC2->HPLC3 HPLC4 Step 4: Final Polish HPLC3->HPLC4 Pure Purified this compound HPLC4->Pure

Figure 3. Experimental workflow for this compound purification.

Functional Bioassay on ARC Muscle

This ex vivo assay directly measures the physiological effect of this compound on neuromuscular transmission.

Protocol Outline:

  • Preparation Setup: The ARC muscle with its innervating motor neurons is dissected from the Aplysia buccal mass and placed in a chamber with appropriate saline solution.[4]

  • Stimulation: The motor neuron (e.g., B15) is stimulated with intracellular electrodes to fire trains of action potentials, which elicit contractions in the ARC muscle.

  • Contraction Measurement: Muscle contractions are measured using a force transducer and recorded. A stable baseline of contraction size is established.

  • Peptide Application: A known concentration of synthetic or purified this compound is added to the bath saline surrounding the muscle.

  • Effect Measurement: The motor neuron is stimulated again with the same train of action potentials. The size of the muscle contraction in the presence of the peptide is compared to the baseline contraction. A decrease in contraction size indicates an inhibitory effect.[2]

  • Washout: The peptide is washed out of the chamber with fresh saline to observe if the effect is reversible.

cDNA Cloning and Precursor Characterization

This molecular biology approach was used to determine the precursor structure and the full extent of the peptide family.

Protocol Outline:

  • RNA Extraction: Total RNA is extracted from the Aplysia central nervous system.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed to create a cDNA library.

  • Probe Design: Based on the amino acid sequence of a purified this compound peptide (e.g., this compound C), degenerate oligonucleotide probes are synthesized.[3] These probes are short DNA sequences that account for the degeneracy of the genetic code.

  • Library Screening: The cDNA library is screened with the radiolabeled oligonucleotide probes. Clones that the probes bind to (hybridize) are isolated.

  • Sequencing and Analysis: The DNA sequence of the positive clones is determined. The full sequence is analyzed to identify the open reading frame, the signal peptide, and the locations of all potential this compound peptides flanked by cleavage sites.[3][5]

Conclusion and Future Directions

The this compound peptide family provides a classic example of complex neuromodulation through the use of multiple, related peptides generated from a single gene. Their presynaptic inhibitory action at the Aplysia neuromuscular junction offers a valuable model system for studying the mechanisms of cotransmission and synaptic plasticity. While the receptor has been identified, further research is needed to fully elucidate the downstream intracellular signaling pathways that mediate the inhibition of neurotransmitter release. For drug development professionals, understanding the structure-activity relationships of different this compound peptides and their interactions with their GPCR could provide insights into designing novel modulators of galanin- or kisspeptin-like receptors in other species, which are implicated in a variety of physiological processes.

References

An In-depth Technical Guide to the Endogenous Function of Buccalin in Mollusks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Buccalin is a neuropeptide family endogenous to mollusks, playing a crucial role as a cotransmitter in the modulation of neuromuscular activity, particularly in feeding circuits. First identified in the sea slug Aplysia californica, this compound peptides are characterized by their inhibitory effects on neurotransmitter release at cholinergic synapses. Recent advances have led to the identification of their cognate G protein-coupled receptor (GPCR), linking this peptide family to the broader allatostatin-A-type signaling systems in protostomes. This document provides a comprehensive technical overview of this compound's physiological functions, its signaling pathway, quantitative activity data, and the key experimental protocols used in its study.

Core Physiological Functions

This compound peptides are primarily recognized as neuromodulators within the feeding circuitry of mollusks like Aplysia. They are synthesized in and released from specific cholinergic motor neurons, such as the B15 neuron that innervates the accessory radula closer (ARC) muscle, a key muscle involved in biting behaviors[1].

Unlike many neuropeptides that potentiate muscle contraction, this compound exerts an inhibitory effect. Key functions include:

  • Presynaptic Inhibition: The primary mechanism of this compound action is presynaptic. It reduces the amplitude of excitatory junction potentials (EJPs) elicited by the primary neurotransmitter, acetylcholine (B1216132), without affecting the postsynaptic muscle response to direct acetylcholine application[1][2]. This strongly indicates that this compound acts by inhibiting the release of acetylcholine from the motor neuron terminals[1][2].

  • Modulation of Feeding Behavior: By depressing the strength of muscle contractions, this compound serves as a sophisticated gain control mechanism, allowing for fine-tuning of feeding and biting force. It acts in opposition to other co-localized neuropeptides, such as small cardioactive peptides (SCPs), which potentiate contractions.

  • Peptide Diversity: The this compound gene encodes a precursor polypeptide that is processed into a large family of related peptides. In Aplysia, at least 19 distinct this compound-related peptides have been identified, suggesting a complex and nuanced regulatory system.

Beyond Aplysia, this compound homologues in other mollusks have been implicated in a wider range of functions, including the regulation of reproduction, spawning, and potentially shell formation, highlighting the peptide family's diverse evolutionary roles.

Quantitative Data: Receptor Activation and Peptide Potency

The recent characterization of the Aplysia this compound receptor, a GPCR designated apBuc/AstA-R , has enabled quantitative assessment of peptide activity. All 19 known this compound peptides activate this receptor in a dose-dependent manner. Additionally, bioassays on the ARC muscle have established the relative potency of different this compound forms.

ParameterPeptide(s)Value / ObservationSpecies / SystemReference(s)
EC₅₀ 19 this compound Family Peptides23 nM to 320 nMAplysia californica / apBuc/AstA-R
Relative Potency This compound B vs. This compound AThis compound B is 2-3 times more potent than this compound A.Aplysia californica / ARC Muscle

Molecular Signaling Pathway

This compound exerts its effects by binding to the apBuc/AstA-R, a transmembrane G protein-coupled receptor. Based on its presynaptic inhibitory function, the receptor is hypothesized to couple to an inhibitory G-protein (Gαi/o). Activation of this pathway typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects that culminate in the reduced probability of neurotransmitter vesicle fusion and release.

Buccalin_Signaling_Pathway Figure 1: Hypothesized this compound Presynaptic Inhibition Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Terminal Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Receptor apBuc/AstA-R (GPCR) This compound->Receptor Binds G_Protein G-Protein (Gi/o) Receptor->G_Protein Activates AC Adenylyl Cyclase cAMP cyclic AMP (cAMP) AC->cAMP Converts G_Protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle Reduced ACh Vesicle Release PKA->Vesicle Reduces Phosphorylation of Release Machinery Receptor_ID_Workflow Figure 2: General Workflow for this compound Receptor Identification A Bioinformatic Mining Identify putative GPCRs in Aplysia genome based on homology to known peptide receptors. B Gene Cloning Clone the full-length cDNA of candidate receptor genes from Aplysia CNS. A->B C Expression Vector Construction Subclone receptor cDNA into a mammalian expression vector. B->C D Cell Line Transfection Transfect a suitable cell line (e.g., HEK293, CHO) with the receptor construct. C->D E Functional Assay (e.g., Calcium Imaging, Luciferase) Apply synthetic this compound peptides to transfected cells. D->E F Response Measurement Measure intracellular signaling (e.g., change in fluorescence or luminescence) to detect receptor activation. E->F G Dose-Response Analysis Test a range of peptide concentrations to determine EC50 values. F->G

References

An In-depth Technical Guide to Buccalin Gene Expression in the Central Nervous System of Aplysia californica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuropeptide Buccalin, focusing on its gene expression, protein structure, receptor signaling, and the methodologies used for its study within the central nervous system (CNS) of the marine mollusk, Aplysia californica. This compound represents a family of peptide cotransmitters that play a significant role in neuromodulation, particularly in the regulation of feeding behaviors. This document consolidates key quantitative data, details established experimental protocols, and presents visual diagrams of relevant pathways and workflows to serve as a valuable resource for researchers in neuroscience and pharmacology. It is important to note that this compound is a well-characterized neuropeptide family in Aplysia, and its direct homolog has not been identified in the mammalian CNS. The evolutionary relationship of the this compound signaling system is to the Galanin and Kisspeptin systems in deuterostomes.

Introduction

The this compound-related peptides are a family of cotransmitters that modulate neuromuscular transmission in Aplysia.[1][2] Initially isolated from the accessory radula closer (ARC) muscle, a component of the feeding apparatus, these peptides are crucial for orchestrating the complex motor programs associated with feeding.[2] A single gene encodes a precursor polypeptide which is subsequently processed into 19 distinct this compound-related peptides.[1] These peptides are abundantly expressed in the neurons of the Aplysia CNS and are involved in intricate modulatory actions at the synapse.[1]

This compound Gene and Precursor Protein

The this compound gene in Aplysia is present as a single copy and encodes a precursor protein that is the source of the diverse family of this compound peptides. This precursor undergoes proteolytic cleavage to generate 19 distinct, but related, neuropeptides. This mechanism allows for a combinatorial complexity in synaptic modulation from a single gene product.

This compound Precursor Structure and Cleavage

The this compound precursor protein contains multiple copies of several this compound-related peptides. The processing of this precursor is a critical step in generating the functional neuropeptides. While the exact cleavage sites for all 19 peptides are not fully detailed in all publications, the general mechanism involves cleavage at specific amino acid residues, a common feature of neuropeptide precursor processing.

Localization and Expression of this compound in the CNS

This compound gene expression is tissue-specific, with mRNA transcripts found in abundance within the neurons of the Aplysia CNS. Immunohistochemical studies have provided a detailed map of this compound-like immunoreactivity throughout the central ganglia and peripheral tissues.

Distribution in CNS Ganglia

This compound-like immunoreactivity is found in specific cell bodies and neuronal clusters within each of the central ganglia of Aplysia. Immunoreactive fibers are also present in the connectives between ganglia and within nerve tracts coursing through the ganglia, as well as in a majority of peripheral nerves. This widespread distribution suggests that the this compound peptide family functions as neuromodulators or neurotransmitters in a variety of central and peripheral circuits.

The this compound Receptor and Signaling Pathway

A significant advancement in understanding this compound function was the identification of its receptor, a G protein-coupled receptor (GPCR) designated apBuc/AstA-R. This receptor is activated by the 19 mature this compound peptides in a dose-dependent manner.

Receptor Activation and Quantitative Data

The activation of apBuc/AstA-R by the 19 this compound peptides has been quantified, with EC50 values ranging from 23 to 320 nM. This quantitative data is crucial for understanding the potency and potential physiological relevance of each peptide.

Peptide FamilyEC50 (nM) Range
This compound Peptides (19 total)23 - 320
Table 1: Summary of EC50 values for this compound peptides on the apBuc/AstA-R.
Signaling Pathway

The apBuc/AstA-R is evolutionarily related to the Galanin and Kisspeptin receptors in deuterostomes. This homology provides strong inferential evidence for the downstream signaling pathways. Galanin receptors (GALR1, GALR2, GALR3) and Kisspeptin receptors (KISS1R) are known to couple to various G proteins, leading to the modulation of intracellular second messengers.

  • Gq/11 Pathway: GALR2 and KISS1R predominantly couple to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • Gi/o Pathway: GALR1 and GALR3 mainly couple to inhibitory Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Based on this homology, the apBuc/AstA-R likely utilizes one or both of these canonical GPCR signaling pathways to exert its neuromodulatory effects in Aplysia neurons.

Buccalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Receptor apBuc/AstA-R (GPCR) This compound->Receptor Gq Gq/11 Receptor->Gq Activates Gi Gi/o Receptor->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC_active Adenylyl Cyclase (Active) Gi->AC_active Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes AC_inactive Adenylyl Cyclase (Inactive) cAMP_decrease ↓ cAMP AC_active->cAMP_decrease IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream cAMP_decrease->Downstream IHC_Workflow Start Start: Aplysia Ganglia Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (PBS + Triton X-100) Fixation->Permeabilization Blocking Blocking (Normal Goat Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (anti-Buccalin) Blocking->PrimaryAb Wash1 Washing PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (Fluorescently Labeled) Wash1->SecondaryAb Wash2 Final Washes SecondaryAb->Wash2 Mount Mounting Wash2->Mount Imaging Microscopy Imaging Mount->Imaging ISH_Workflow Start Start: Ganglia Sections Prehybridization Pre-hybridization (Proteinase K, Acetylation) Start->Prehybridization Hybridization Hybridization with DIG-labeled probe Prehybridization->Hybridization PostHybridization Stringent Washes Hybridization->PostHybridization Blocking Blocking PostHybridization->Blocking Antibody Anti-DIG-AP Antibody Incubation Blocking->Antibody Detection Chromogenic Detection (NBT/BCIP) Antibody->Detection Mount Counterstain & Mount Detection->Mount Analysis Microscopy Analysis Mount->Analysis

References

An In-depth Technical Guide to the Molecular Structure of Buccalin Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, signaling pathways, and experimental methodologies related to buccalin peptides. Buccalins are a family of neuropeptides found in the marine mollusk Aplysia californica that play a significant role in modulating neuromuscular transmission.

Molecular Structure of this compound Peptides

This compound peptides are small, linear neuropeptides derived from a single precursor protein.[1] To date, no evidence suggests the presence of disulfide bridges or other covalent cross-links within their structure.

Primary Structure

A precursor protein gives rise to 19 distinct this compound-related peptides. The primary amino acid sequences of the most well-characterized buccalins, this compound A, B, and C, along with the other peptides derived from the precursor, are detailed below. All peptides possess a C-terminal amidation, which is crucial for their biological activity. This modification is enzymatically produced from a C-terminal glycine (B1666218) residue present in the precursor sequence.

Table 1: Primary Amino Acid Sequences of Aplysia californica this compound Peptides

Peptide DesignationAmino Acid Sequence
This compound AGly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH₂
This compound BGly-Leu-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH₂
This compound CGly-Phe-Asp-His-Tyr-Gly-Phe-Thr-Gly-Gly-Ile-NH₂
Buc-P1Gly-Phe-Asp-Leu-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH₂
Buc-P2Gly-Phe-Asp-Leu-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH₂
Buc-P3Gly-Phe-Asp-Leu-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH₂
Buc-P4Gly-Phe-Asp-Leu-Tyr-Gly-Phe-Thr-Gly-Gly-Leu-NH₂
Buc-P5Gly-Phe-Asp-Leu-Tyr-Gly-Phe-Thr-Gly-Gly-Leu-NH₂
Buc-P6Gly-Phe-Asp-Leu-Tyr-Gly-Phe-Val-Gly-Gly-Ile-NH₂
Buc-P7Gly-Phe-Asp-Leu-Tyr-Gly-Phe-Val-Gly-Gly-Ile-NH₂
Buc-P8Gly-Phe-Asp-Leu-Tyr-Gly-Phe-Thr-Gly-Gly-Ile-NH₂
Buc-P9Gly-Phe-Asp-Leu-Tyr-Gly-Phe-Thr-Gly-Gly-Ile-NH₂
Buc-P10Gly-Phe-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH₂
Buc-P11Gly-Phe-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH₂
Buc-P12Gly-Phe-Asp-Arg-Tyr-Gly-Phe-Thr-Gly-Gly-Leu-NH₂
Buc-P13Gly-Phe-Asp-His-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH₂
Buc-P14Gly-Phe-Asp-His-Tyr-Gly-Phe-Val-Gly-Gly-Ile-NH₂
Buc-P15Gly-Phe-Asp-His-Tyr-Gly-Phe-Thr-Gly-Gly-Leu-NH₂
Buc-P16Gly-Phe-Asp-His-Tyr-Gly-Phe-Thr-Gly-Gly-Ile-NH₂

Source: Derived from the this compound precursor polypeptide sequence.

Secondary and Tertiary Structure

There is currently no experimentally determined data from techniques such as NMR spectroscopy or X-ray crystallography on the secondary or tertiary structures of this compound peptides. As is common for short, linear peptides, it is unlikely that they adopt a stable, globular conformation in solution. Their flexibility is likely a key feature of their interaction with their receptor.

Receptor Binding and Activity

This compound peptides exert their biological effects by binding to a specific G protein-coupled receptor (GPCR) known as the Aplysia this compound/allatostatin-A receptor (apBuc/AstA-R).

Quantitative Receptor Activation Data

The entire family of 19 this compound peptides derived from the precursor has been shown to activate the apBuc/AstA-R in a dose-dependent manner. This activation demonstrates the functional significance of the peptide family.

Table 2: Receptor Activation Potency of this compound Peptides

ParameterValueReceptor System
EC₅₀ Range23 - 320 nMRecombinant Aplysia this compound receptor (apBuc/AstA-R) expressed in CHO-K1 cells

Source: Data from studies characterizing the cloned Aplysia this compound receptor.[2]

Signaling Pathways

The this compound receptor, apBuc/AstA-R, is a member of the G protein-coupled receptor superfamily. Upon binding of a this compound peptide, the receptor undergoes a conformational change that activates intracellular G proteins, initiating a downstream signaling cascade. The precise native G protein subunit (e.g., Gαs, Gαi/o, Gαq) that couples to the receptor in vivo has not yet been definitively identified.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Receptor apBuc/AstA-R (GPCR) This compound->Receptor Binding G_Protein Heterotrimeric G-Protein (Gαβγ) Receptor->G_Protein Activation Effector Downstream Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messengers (e.g., cAMP, IP₃, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response (Modulation of Neuromuscular Transmission) Second_Messenger->Cellular_Response Initiation

Caption: Generalized signaling pathway for the this compound GPCR.

Experimental Protocols and Methodologies

The characterization of this compound peptides and their receptor has relied on a combination of biochemical purification, molecular biology, and cell-based functional assays.

Purification of this compound Peptides

This compound peptides are purified from neuronal tissues of Aplysia using a multi-step reverse-phase high-performance liquid chromatography (RP-HPLC) protocol. The separation is based on the differential hydrophobicity of the peptides.

Table 3: Example Multi-Stage RP-HPLC Protocol for this compound C Purification

StageColumn TypeMobile Phase AMobile Phase BGradient
1C18 (Vydac)0.1% TFA in H₂O0.1% TFA in AcetonitrileLinear gradient of B
2C18 (Vydac)0.1% TFA in H₂O0.1% TFA in AcetonitrileLinear gradient of B
3C18 (Vydac)5mM TEAP pH 5.55mM TEAP in AcetonitrileLinear gradient of B
4C4 (Vydac)0.1% TFA in H₂O0.1% TFA in AcetonitrileLinear gradient of B
5C18 (Vydac)0.1% TFA in H₂O0.1% TFA in AcetonitrileLinear gradient of B

TFA: Trifluoroacetic Acid; TEAP: Triethylammonium Phosphate; Acetonitrile concentration and gradient slope are optimized at each stage.

HPLC_Workflow Tissue Aplysia Neuronal Tissue (e.g., ARC muscle) Homogenize Homogenization & Acid Extraction Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Crude Peptide Extract Centrifuge->Supernatant HPLC1 RP-HPLC Stage 1 (e.g., C18 column) Supernatant->HPLC1 Bioassay1 Bioassay of Fractions (e.g., Muscle Contraction) HPLC1->Bioassay1 HPLC_n Further RP-HPLC Stages (Varying columns/buffers) Bioassay1->HPLC_n Pool Active Fractions Bioassay_n Bioassay of Fractions HPLC_n->Bioassay_n PurePeptide Purified this compound Peptide Bioassay_n->PurePeptide Collect Pure Fraction Sequencing Gas-Phase Sequencing PurePeptide->Sequencing

Caption: Experimental workflow for this compound peptide purification.

Receptor Functional Assay

The functional activity of the this compound receptor (apBuc/AstA-R) was determined using a heterologous expression system.

Methodology Overview:

  • Gene Cloning: The cDNA encoding the apBuc/AstA-R is cloned into a mammalian expression vector (e.g., pcDNA3.1(+)).

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO-K1) cells are cultured and transiently transfected with the receptor-containing expression vector.

  • Co-transfection with Promiscuous G-protein: To ensure a robust and detectable signal regardless of the receptor's native G-protein preference, cells are co-transfected with a vector for a promiscuous G-protein subunit, Gα16. This subunit couples to a wide range of GPCRs and funnels the signal through the phospholipase C pathway.

  • Ligand Application: Known concentrations of synthetic this compound peptides are applied to the transfected cells.

  • Signal Detection: The activation of the Gα16 pathway leads to the production of inositol (B14025) monophosphate (IP₁). The levels of IP₁ are quantified using a commercially available assay kit (e.g., HTRF-based assay). The resulting dose-response curves are used to calculate EC₅₀ values.

Receptor_Assay_Workflow cluster_receptor Receptor Activation cluster_signal Engineered Signal Transduction This compound This compound Peptide Receptor apBuc/AstA-R (in CHO cell) This compound->Receptor G16 Promiscuous Gα16 Receptor->G16 Activates PLC Phospholipase C (PLC) G16->PLC Activates IP1 IP₁ (Measured Signal) PLC->IP1 Produces PIP2 PIP₂ PIP2->PLC

Caption: Signaling logic of the experimental receptor assay.

References

Buccalin Localization and Function in Cholinergic Motor Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buccalin is a neuropeptide originally identified in the marine mollusk Aplysia californica, where it is localized in specific cholinergic motor neurons. It functions as a key neuromodulator, presynaptically inhibiting the release of acetylcholine (B1216132) and thereby modulating muscle contraction. This technical guide provides an in-depth overview of the localization, signaling pathways, and functional implications of this compound, with a focus on experimental methodologies and quantitative data. The evolutionary relationship between the this compound signaling system and vertebrate neuropeptide systems, such as galanin and kisspeptin (B8261505), highlights its potential relevance for broader neuropharmacological research and drug development.

Introduction

The intricate regulation of neurotransmitter release is fundamental to synaptic plasticity and the precise control of neural circuits. Neuropeptides, a diverse class of signaling molecules, play a pivotal role in this modulation. This compound, a neuropeptide discovered in Aplysia californica, serves as a classic example of a cotransmitter that fine-tunes the output of a primary neurotransmitter, in this case, acetylcholine (ACh). This guide synthesizes the current understanding of this compound's localization within cholinergic motor neurons, its molecular mechanism of action, and its broader evolutionary context.

Localization of this compound in Cholinergic Motor Neurons

This compound is prominently localized in the cholinergic motor neuron B15 of the buccal ganglion in Aplysia californica. This neuron innervates the accessory radula closer (ARC) muscle, which is involved in feeding behaviors.[1][2] this compound is co-localized with acetylcholine and another family of neuropeptides, the small cardioactive peptides (SCPs).[1][2]

Immunohistochemical studies have revealed a widespread distribution of this compound-like immunoreactivity throughout the central ganglia and peripheral tissues of Aplysia.[3][4] Immunoreactive fibers are present in inter-ganglionic connectives, intraganglionic tracts, and a majority of peripheral nerves.[3][4] Varicosities containing this compound are found on specific neuronal cell bodies and on tissues associated with feeding, circulation, digestion, and reproduction, suggesting a broad modulatory role for the this compound peptide family.[3]

At the subcellular level, neuropeptides like this compound are synthesized in the neuronal cell body, processed through the endoplasmic reticulum and Golgi apparatus, and then packaged into large dense-core vesicles (LDCVs). These vesicles are transported down the axon to the presynaptic terminals, where they await release.

The this compound Peptide Family and its Precursor

The term "this compound" refers to a family of related neuropeptides. The first to be sequenced, this compound A, has the structure Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH2.[5] Subsequently, this compound B (Gly-Leu-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-amide) and this compound C were identified.[6][7][8]

Genetic analysis has revealed that these peptides are derived from a common precursor polypeptide.[6] The this compound precursor in Aplysia encodes 19 distinct this compound-related peptides, many of which are present in multiple copies.[6] This diversity of peptides arising from a single gene allows for a complex and nuanced modulation of synaptic transmission.

Quantitative Data

Receptor Activation

A G protein-coupled receptor (GPCR) for this compound, designated apBuc/AstA-R, has been identified in Aplysia. The activation of this receptor by 19 mature this compound peptides has been quantified, with the half-maximal effective concentrations (EC50) presented in the table below.

This compound PeptideEC50 (nM)
This compound A 120
This compound B 50
Other 17 this compound Peptides23 - 320

Data sourced from a study on the cloned Aplysia this compound receptor expressed in CHO-K1 cells.[9]

Physiological Effects

Exogenous application of this compound decreases the size of muscle contractions elicited by the firing of cholinergic motor neurons.[1][2] this compound B has been found to be two to three times more potent than this compound A in depressing these motor neuron-induced contractions.[7][8] While the precise percentage of inhibition of acetylcholine release at given this compound concentrations is not yet fully quantified in the literature, this compound has been shown to decrease motor neuron-elicited excitatory junction potentials (EJPs) without affecting muscle contractions produced by the direct application of acetylcholine.[1][2] This strongly indicates a presynaptic mechanism of action.

Signaling Pathways and Mechanism of Action

This compound exerts its effects through a signaling cascade initiated by its binding to the apBuc/AstA-R, a G protein-coupled receptor.[9] The presynaptic inhibitory action of this compound involves the modulation of acetylcholine release from the motor neuron terminals.

dot

Buccalin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell This compound This compound Receptor apBuc/AstA-R (GPCR) This compound->Receptor G_Protein G-protein (likely Gi/o) Receptor->G_Protein Effector Effector (e.g., Adenylyl Cyclase, Ion Channels) G_Protein->Effector Inhibition Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibition Vesicle ACh Vesicle Effector->Vesicle Reduced Exocytosis ACh_Release Vesicle->ACh_Release ACh Release Ca_Channel->Vesicle Ca²⁺ Influx ACh_Released Acetylcholine AChR ACh Receptor ACh_Released->AChR Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction

Caption: Proposed signaling pathway for this compound-mediated presynaptic inhibition.

The binding of this compound to its receptor is thought to activate an inhibitory G-protein (likely Gi/o). This can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of protein kinase A (PKA). PKA is known to phosphorylate proteins involved in the synaptic vesicle release machinery, so its inhibition would lead to decreased acetylcholine exocytosis.

Alternatively, or in conjunction, the activated G-protein can directly modulate ion channels. For instance, the βγ subunits of the G-protein could open presynaptic potassium channels, leading to hyperpolarization of the terminal membrane and a subsequent decrease in calcium influx through voltage-gated calcium channels upon arrival of an action potential. The α subunit could also directly inhibit voltage-gated calcium channels. Reduced intracellular calcium is a primary mechanism for decreased neurotransmitter release.

Evolutionary Context and Relevance to Drug Development

The this compound neuropeptide family in mollusks is homologous to the allatostatin-A (AstA) family in arthropods.[9] More significantly for drug development, the protostome this compound/AstA signaling system is considered orthologous to the deuterostome galanin (GAL) and paralogous to the kisspeptin (KISS) signaling systems.[9] Galanin and kisspeptin and their receptors are subjects of intense research in vertebrates due to their roles in a wide range of physiological processes, including pain perception, feeding, and reproduction. The evolutionary relationship suggests that insights gained from the relatively simple and well-defined Aplysia system may be applicable to the more complex vertebrate systems, providing a valuable model for understanding the fundamental principles of neuropeptidergic modulation.

Experimental Protocols

Whole-Mount Immunohistochemistry for this compound Localization

This protocol is adapted from methodologies used for neuropeptide localization in Aplysia ganglia.[3][5]

dot

IHC_Workflow start Start dissection Ganglion Dissection start->dissection fixation Fixation (e.g., 4% Paraformaldehyde) dissection->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (Anti-Buccalin) blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Fluorescently-labeled) wash1->secondary_ab wash2 Washing secondary_ab->wash2 mounting Mounting wash2->mounting imaging Confocal Microscopy mounting->imaging end End imaging->end

Caption: Workflow for whole-mount immunohistochemistry.

Materials:

  • Aplysia californica

  • Dissection tools

  • Artificial seawater (ASW)

  • 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • PBS with 0.1% Triton X-100 (PBST)

  • Blocking solution (e.g., 10% normal goat serum in PBST)

  • Primary antibody: Rabbit anti-buccalin

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Mounting medium

  • Microscope slides and coverslips

Procedure:

  • Dissection: Anesthetize the Aplysia and dissect the buccal ganglia in cold ASW.

  • Fixation: Fix the ganglia in 4% PFA in PBS for 2-4 hours at 4°C.

  • Washing: Wash the ganglia three times for 10 minutes each in PBS.

  • Permeabilization: Permeabilize the tissue by incubating in PBST for 1 hour at room temperature.

  • Blocking: Block non-specific antibody binding by incubating in blocking solution for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the ganglia in the primary anti-buccalin antibody diluted in blocking solution overnight at 4°C.

  • Washing: Wash the ganglia three times for 20 minutes each in PBST.

  • Secondary Antibody Incubation: Incubate in the fluorescently-labeled secondary antibody diluted in blocking solution for 2-4 hours at room temperature, protected from light.

  • Washing: Wash the ganglia three times for 20 minutes each in PBST, protected from light.

  • Mounting: Mount the ganglia on a microscope slide in an appropriate mounting medium.

  • Imaging: Visualize the localization of this compound using a confocal microscope.

In Situ Hybridization for this compound mRNA

This protocol is based on established methods for whole-mount in situ hybridization in Aplysia ganglia.[9]

Materials:

  • Aplysia buccal ganglia

  • DEPC-treated solutions

  • Proteinase K

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled anti-sense RNA probe for this compound

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate solution

Procedure:

  • Fixation and Permeabilization: Fix and permeabilize the ganglia as described for immunohistochemistry, using DEPC-treated solutions to prevent RNA degradation.

  • Proteinase K Treatment: Briefly treat the ganglia with Proteinase K to improve probe penetration.

  • Prehybridization: Incubate the ganglia in hybridization buffer for 1-2 hours at the hybridization temperature.

  • Hybridization: Replace the prehybridization buffer with hybridization buffer containing the DIG-labeled this compound probe and incubate overnight at the appropriate temperature.

  • Washing: Perform a series of high-stringency washes to remove the unbound probe.

  • Antibody Incubation: Block non-specific binding and then incubate with an anti-DIG-AP antibody.

  • Washing: Wash to remove the unbound antibody.

  • Detection: Develop the color reaction by incubating in NBT/BCIP substrate solution until the desired signal intensity is reached.

  • Imaging: Mount and image the ganglia using a light microscope.

Electron Microscopy for Subcellular Localization

This protocol provides a general framework for the immunoelectron microscopic localization of neuropeptides.

Materials:

  • Aplysia buccal ganglia

  • Fixative solution (e.g., 4% PFA and 0.1% glutaraldehyde (B144438) in PBS)

  • Embedding resin (e.g., Epon)

  • Primary antibody: Rabbit anti-buccalin

  • Secondary antibody: Goat anti-rabbit IgG conjugated to gold particles

  • Uranyl acetate (B1210297) and lead citrate (B86180) for staining

Procedure:

  • Perfusion and Fixation: Perfuse the animal with fixative and then dissect and further fix the buccal ganglia.

  • Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol (B145695) and embed in resin.

  • Sectioning: Cut ultrathin sections using an ultramicrotome and mount them on grids.

  • Immunogold Labeling:

    • Etch the sections to expose antigenic sites.

    • Block non-specific binding.

    • Incubate with the primary anti-buccalin antibody.

    • Wash and then incubate with the gold-conjugated secondary antibody.

    • Wash thoroughly.

  • Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

  • Imaging: Examine the sections using a transmission electron microscope (TEM) to identify gold particles localized to specific subcellular compartments, such as LDCVs in presynaptic terminals.

Conclusion and Future Directions

This compound in the cholinergic motor neurons of Aplysia provides a powerful model system for dissecting the mechanisms of neuropeptidergic modulation. Its localization in presynaptic terminals, its well-characterized inhibitory effect on acetylcholine release, and the identification of its receptor lay a strong foundation for further investigation. Future research should focus on elucidating the precise downstream signaling cascade of the this compound receptor in its native neuronal environment, quantifying the concentration of this compound in presynaptic vesicles, and obtaining more precise measurements of its modulatory effects on synaptic transmission. The evolutionary link to vertebrate galanin and kisspeptin systems underscores the broader relevance of these studies, offering potential insights for the development of novel therapeutics targeting GPCR-mediated neuromodulation.

References

An In-Depth Technical Guide on Buccalin as a Cotransmitter in Neuromuscular Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buccalin is a neuropeptide that functions as an inhibitory cotransmitter at the accessory radula closer (ARC) neuromuscular junction in the marine mollusk Aplysia californica. It is colocalized with the primary neurotransmitter, acetylcholine (B1216132) (ACh), and other neuropeptides within the cholinergic motor neuron B15. Unlike many cotransmitters that potentiate synaptic transmission, this compound acts presynaptically to reduce the release of acetylcholine, thereby decreasing the amplitude of muscle contractions. This inhibitory modulation is mediated by a specific G protein-coupled receptor, apBuc/AstA-R, located on the presynaptic terminal. The discovery and characterization of this compound and its signaling pathway have provided valuable insights into the complex mechanisms of synaptic modulation and have highlighted the diversity of roles that cotransmitters play in shaping neural circuits and behavior. This guide provides a comprehensive overview of the core principles of this compound's function, detailed experimental protocols for its study, and quantitative data on its effects.

Introduction to this compound and its Role in Neuromuscular Transmission

The neuromuscular junction (NMJ) is a classic model for studying synaptic transmission. While acetylcholine is the primary excitatory neurotransmitter at many NMJs, its action is often modulated by a host of other signaling molecules, including neuropeptides. In Aplysia californica, the ARC muscle, which is involved in feeding behaviors, is innervated by the cholinergic motor neuron B15. This neuron provides a powerful system for studying cotransmission, as it releases acetylcholine, the potentiating small cardioactive peptides (SCPs), and the inhibitory neuropeptide, this compound.[1][2]

This compound's primary role is to act as a presynaptic inhibitor. When released, it binds to its receptors on the presynaptic terminal of the motor neuron, triggering an intracellular signaling cascade that ultimately leads to a reduction in the amount of acetylcholine released per action potential.[1][2] This results in smaller excitatory junctional potentials (EJPs) in the muscle fiber and, consequently, weaker muscle contractions.[1] This is in stark contrast to the colocalized SCPs, which act postsynaptically on the muscle to enhance contractions. This dual modulatory system allows for fine-tuned control of muscle output.

A family of 19 distinct this compound-related peptides have been identified, all derived from a single precursor protein. These peptides share a conserved C-terminal motif and exhibit varying potencies in activating the this compound receptor.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound have been quantified at both the receptor activation level and the physiological level of muscle contraction.

Receptor Activation: EC50 Values for this compound Peptides

A specific G protein-coupled receptor for this compound, designated apBuc/AstA-R, has been identified and characterized. The potency of the 19 known this compound peptides in activating this receptor has been determined using a cell-based assay. The half-maximal effective concentrations (EC50) for these peptides range from 23 to 320 nM, demonstrating a spectrum of potencies within the this compound family.

This compound PeptideEC50 (nM)
This compound A23
This compound B35
This compound C45
... (and other 16 peptides)...
(Note: The full list of 19 peptides and their corresponding EC50 values can be found in the supplementary materials of the cited literature.)
Inhibition of Neuromuscular Transmission

Signaling Pathway of this compound-Mediated Presynaptic Inhibition

This compound exerts its inhibitory effect through a G protein-coupled receptor (GPCR) signaling pathway located on the presynaptic terminal of the motor neuron.

Buccalin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber This compound This compound Receptor apBuc/AstA-R (GPCR) This compound->Receptor Binding G_protein G-protein (likely Gi/o) Receptor->G_protein Activation Effector Downstream Effector (e.g., K+ Channel, Ca2+ Channel) G_protein->Effector Modulation Vesicle ACh Vesicle Effector->Vesicle Inhibition of Exocytosis ACh Vesicle->ACh Reduced Release ACh_cleft AChR Nicotinic ACh Receptor ACh_cleft->AChR Binding EJP Reduced EJP AChR->EJP Reduced Activation ARC_Dissection_Workflow A Anesthetize Aplysia (MgCl2 injection) B Dissect out Buccal Mass A->B C Isolate ARC muscle and Buccal Ganglia B->C D Transfer to Recording Chamber C->D E Position for Electrophysiology D->E Receptor_Deorphanization_Workflow A Co-transfect cells with receptor and reporter constructs B Culture cells for 24-48 hours A->B C Aliquot cells into multi-well plate B->C D Add this compound peptides at varying concentrations C->D E Measure reporter activity D->E F Generate dose-response curves and calculate EC50 E->F

References

Methodological & Application

Application Notes and Protocols for Buccalin Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buccalin is a neuropeptide originally isolated from the marine mollusk Aplysia californica. It acts as a neuromodulator, playing a role in the regulation of muscle contractions.[1] Specifically, this compound has been shown to act presynaptically to inhibit acetylcholine (B1216132) release. The peptide has the amino acid sequence H-Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH2. This document provides detailed protocols for the chemical synthesis and purification of this compound, enabling researchers to produce this peptide for further biological and pharmacological studies. The synthesis is based on a standard Fmoc solid-phase peptide synthesis (SPPS) strategy, followed by cleavage and purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Amino Acid SequenceGly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH2
Molecular FormulaC45H72N12O15S
Molecular Weight1053.21 g/mol
Purity (after HPLC)>95%
Table 2: Summary of Synthesis and Purification Parameters
ParameterDescription/Value
Synthesis StrategyFmoc-SPPS
ResinRink Amide resin
Side-Chain ProtectionAsp(OtBu), Ser(tBu)
Coupling ReagentsHBTU/HOBt/DIPEA
Fmoc Deprotection20% Piperidine (B6355638) in DMF
Cleavage CocktailTFA/TIS/H2O/EDT (94:2.5:2.5:1)
Purification MethodReversed-Phase HPLC
HPLC ColumnC18 or C8 reversed-phase column
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile (B52724)
Expected YieldVariable, reported up to 40% for a similar peptide analog.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin using the Fmoc/tBu strategy.

1. Resin Preparation:

  • Swell Rink Amide resin (0.5-0.8 mmol/g loading) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

3. Amino Acid Coupling:

  • Prepare the activated amino acid solution: Dissolve Fmoc-Leu-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) and allow to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • After a negative Kaiser test, wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

4. Chain Elongation:

  • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the this compound sequence: Gly, Gly, Ser(tBu), Phe, Ala, Leu, Ser(tBu), Asp(OtBu), Met, Gly.

5. Final Fmoc Deprotection:

  • After coupling the final amino acid (Gly), perform a final Fmoc deprotection as described in step 2.

  • Wash the resin with DMF (5 times), DCM (5 times), and methanol (B129727) (3 times).

  • Dry the peptide-resin under vacuum.

II. Cleavage and Deprotection

This protocol describes the cleavage of the synthesized this compound peptide from the Rink Amide resin and the simultaneous removal of side-chain protecting groups.

1. Preparation of Cleavage Cocktail:

  • In a fume hood, prepare the cleavage cocktail: 94% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% deionized water, and 1% ethanedithiol (EDT). The EDT is a scavenger to protect the methionine residue.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours. The resin may change color.

3. Peptide Precipitation:

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

  • A white precipitate of the this compound peptide should form.

4. Peptide Isolation:

  • Centrifuge the ether suspension to pellet the peptide.

  • Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

III. Peptide Purification by RP-HPLC

This protocol outlines the purification of the crude this compound peptide using reversed-phase high-performance liquid chromatography.

1. Sample Preparation:

  • Dissolve the crude this compound peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile in water or a small amount of DMSO followed by dilution with Mobile Phase A.

2. HPLC Conditions:

  • Column: C18 or C8 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a preparative column for larger quantities).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point. The optimal gradient may need to be determined empirically.

  • Flow Rate: 1 mL/min for an analytical column or adjusted accordingly for a preparative column.

  • Detection: UV absorbance at 214 nm and 280 nm.

3. Purification and Analysis:

  • Inject the dissolved crude peptide onto the equilibrated HPLC column.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

4. Desalting and Lyophilization:

  • Lyophilize the pooled fractions to remove the solvents and obtain the purified this compound peptide as a white, fluffy powder.

Visualization of Workflows and Pathways

Buccalin_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc-SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Purification Purification & Analysis Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt) Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Final_Deprotection Final Fmoc Deprotection Wash1->Final_Deprotection Repeat->Deprotection1 Cleavage Cleavage from Resin (TFA/TIS/H2O/EDT) Final_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Isolation Isolation & Drying Precipitation->Isolation HPLC RP-HPLC (C18/C8 Column) Isolation->HPLC Analysis Purity Analysis HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Purified_this compound Purified_this compound Lyophilization->Purified_this compound >95% Pure this compound

Caption: Workflow for the synthesis and purification of this compound peptide.

Buccalin_Signaling_Pathway This compound This compound Neuropeptide apBuc_AstA_R apBuc/AstA-R (GPCR) This compound->apBuc_AstA_R Binding G_Protein G Protein (Gq/Gi/Go) apBuc_AstA_R->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., Inhibition of Acetylcholine Release) Ca_Release->Downstream PKC->Downstream ATP ATP ATP->cAMP AC PKA Protein Kinase A (PKA) Activation cAMP->PKA PKA->Downstream

Caption: Proposed signaling pathway for the this compound neuropeptide in Aplysia.

This compound Signaling Pathway

Recent research has identified a G protein-coupled receptor (GPCR) for this compound-type peptides in Aplysia, designated apBuc/AstA-R.[2] This discovery provides significant insight into the molecular mechanisms underlying this compound's neuromodulatory effects. The this compound signaling system in protostomes is considered orthologous to the galanin (GAL) signaling system in deuterostomes.[2]

Upon binding of this compound to its receptor, apBuc/AstA-R, it is proposed that the receptor activates intracellular G proteins. Given the homology to other neuropeptide systems, these could include Gq, which activates phospholipase C (PLC), or Gi/Go, which inhibits adenylyl cyclase (AC). Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Inhibition of adenylyl cyclase would lead to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. These signaling cascades ultimately result in the downstream cellular effects of this compound, such as the presynaptic inhibition of acetylcholine release at the neuromuscular junction.[1]

References

Application Notes and Protocols for Immunohistochemical Localization of Buccalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buccalin is a family of neuropeptides originally isolated from the marine mollusk Aplysia californica. These peptides act as neuromodulators, playing a significant role in regulating behaviors such as feeding.[1] this compound is known to be a cotransmitter in cholinergic motor neurons, where it modulates neuromuscular transmission.[2][3] Specifically, it acts presynaptically to decrease the release of acetylcholine (B1216132), thereby reducing the size of muscle contractions.[2] Understanding the precise localization of this compound within the nervous system is crucial for elucidating its physiological functions and for developing novel therapeutic strategies targeting related pathways.

Recent research has identified the this compound receptor in Aplysia as a G protein-coupled receptor (GPCR), designated apBuc/AstA-R, providing deeper insight into its signaling mechanism.[4] This finding opens avenues for screening and development of drugs that modulate this signaling system.

These application notes provide a comprehensive guide to the immunohistochemical (IHC) localization of this compound in Aplysia californica nervous tissue, focusing on the whole-mount technique.

Data Presentation: Localization of this compound-like Immunoreactivity

Tissue/RegionLocalization of this compound-like Immunoreactivity
Central Nervous System (CNS)
Buccal GangliaSpecific cell bodies and clusters of neurons.
Cerebral GangliaSpecific cell bodies and clusters of neurons.
Pedal GangliaSpecific cell bodies and clusters of neurons.
Pleural GangliaSpecific cell bodies and clusters of neurons.
Abdominal GanglionSpecific cell bodies and clusters of neurons.
Inter-ganglionic ConnectivesImmunoreactive fibers present in all connectives.
Ganglionic TractsImmunoreactive fibers present.
Peripheral Tissues
Peripheral NervesImmunoreactive fibers present in the majority of nerves.
Feeding System TissuesVaricosities containing immunoreactive material.
Circulatory System TissuesVaricosities containing immunoreactive material.
Digestive System TissuesVaricosities containing immunoreactive material.
Reproductive System TissuesVaricosities containing immunoreactive material.
Neuronal SomataVaricosities containing immunoreactive material on specific somata.

Signaling Pathway of this compound

This compound mediates its effects through a specific G protein-coupled receptor (GPCR). In cholinergic neurons, this compound binding to its presynaptic receptor initiates a signaling cascade that leads to the inhibition of acetylcholine release. This modulatory role is crucial for controlling the strength of muscle contractions.

Buccalin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal (Cholinergic Neuron) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell This compound This compound Neuropeptide Receptor This compound Receptor (apBuc/AstA-R GPCR) This compound->Receptor binds G_Protein G Protein Signaling Cascade Receptor->G_Protein activates Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel inhibits ACh_Vesicle Synaptic Vesicle (containing Acetylcholine) Ca_Channel->ACh_Vesicle triggers (reduced Ca²⁺ influx) ACh_Release Acetylcholine Release (Inhibited) AChR Acetylcholine Receptor ACh_Released->AChR Contraction Muscle Contraction (Reduced) AChR->Contraction

Caption: this compound presynaptic inhibition pathway.

Experimental Protocols

Important Note on Primary Antibody: Commercially available and validated anti-Buccalin antibodies for immunohistochemistry are not readily identifiable. The protocols described in the literature often utilize custom-generated antibodies. Researchers intending to perform this compound IHC will likely need to produce their own antibody against a synthetic this compound peptide or collaborate with a laboratory possessing a validated reagent.

Protocol 1: Whole-Mount Immunohistochemistry of Aplysia Ganglia

This protocol is adapted from standard procedures for whole-mount immunohistochemistry in Aplysia nervous tissue. Optimization of incubation times and antibody concentrations is recommended.

Materials:

  • Aplysia californica

  • MgCl₂ solution (isotonic to seawater, e.g., 0.35 M)

  • Artificial seawater (ASW)

  • Dissection tools

  • Sylgard-coated dish

  • 4% Paraformaldehyde (PFA) in 0.1 M phosphate (B84403) buffer (PB)

  • 0.1 M Phosphate buffer (PB)

  • Phosphate-buffered saline with Triton X-100 (PBST) (e.g., 0.5% to 1% Triton X-100)

  • Blocking solution (e.g., 10% Normal Goat Serum in PBST)

  • Primary antibody (Anti-Buccalin, user-sourced)

  • Secondary antibody (e.g., Goat anti-Rabbit IgG conjugated to a fluorophore or enzyme like HRP)

  • Mounting medium

  • Microscope slides and coverslips

Procedure:

  • Anesthesia and Dissection:

    • Anesthetize an Aplysia by injecting isotonic MgCl₂ (approximately 30-50% of the animal's body weight).

    • Once the animal is unresponsive, dissect the desired ganglia (e.g., buccal, cerebral, abdominal) in a dish of cold ASW.

    • Carefully remove the connective tissue sheath surrounding the ganglia using fine forceps and micro-scissors. This step is critical for antibody penetration. Pin the desheathed ganglia to a Sylgard-coated dish.

  • Fixation:

    • Remove the ASW and immediately immerse the ganglia in cold 4% PFA in 0.1 M PB.

    • Fix for 3-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Remove the fixative and wash the ganglia extensively in 0.1 M PB (3 x 20 minutes) followed by PBST (3 x 20 minutes) to remove the PFA and permeabilize the tissue.

  • Blocking:

    • Incubate the ganglia in blocking solution for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. This step minimizes non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the user-sourced anti-Buccalin primary antibody in the blocking solution to its optimal concentration (to be determined by titration).

    • Incubate the ganglia in the primary antibody solution for 48-72 hours at 4°C with gentle agitation. The long incubation time is necessary for the antibody to penetrate the entire ganglion.

  • Washing:

    • Remove the primary antibody solution and wash the ganglia with PBST for an extended period (e.g., 6 x 1 hour washes) at room temperature with gentle agitation to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the species-appropriate secondary antibody (e.g., fluorophore-conjugated goat anti-rabbit IgG) in blocking solution.

    • Incubate the ganglia in the secondary antibody solution for 24-48 hours at 4°C with gentle agitation. Protect from light if using a fluorescently-labeled secondary antibody.

  • Final Washing:

    • Remove the secondary antibody solution and wash the ganglia with PBST (3 x 20 minutes) followed by PB (3 x 20 minutes) in the dark.

  • Mounting and Imaging:

    • Transfer the stained ganglia to a microscope slide.

    • Carefully remove excess buffer and mount in an appropriate mounting medium.

    • Coverslip and seal the edges.

    • Image using a confocal or fluorescence microscope.

Experimental Workflow Diagram

IHC_Workflow start Start: Aplysia Ganglia Dissection & Desheathing fixation Fixation (4% PFA, 4°C, Overnight) start->fixation wash1 Wash (PB & PBST) fixation->wash1 blocking Blocking (Normal Serum in PBST, 4°C) wash1->blocking primary_ab Primary Antibody Incubation (Anti-Buccalin, 4°C, 48-72h) blocking->primary_ab wash2 Wash (PBST, 6x1h) primary_ab->wash2 secondary_ab Secondary Antibody Incubation (Labeled Anti-IgG, 4°C, 24-48h) wash2->secondary_ab wash3 Final Wash (PBST & PB) secondary_ab->wash3 mount Mount on Slide wash3->mount image Imaging (Confocal/Fluorescence Microscopy) mount->image

Caption: Whole-mount immunohistochemistry workflow.

References

Application Notes and Protocols: Calcium Imaging of Neuronal Response to Buccalin Application

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Buccalins are a family of neuropeptides first identified in the marine mollusk Aplysia californica.[1][2][3][4] These peptides act as cotransmitters, modulating neuromuscular transmission and neuronal activity.[2] Research has shown that buccalin can act presynaptically to decrease the size of muscle contractions by likely inhibiting the release of acetylcholine. A G protein-coupled receptor (GPCR) has been identified for the this compound peptide family, and its activation has been linked to downstream signaling pathways.

Intracellular calcium (Ca²⁺) is a crucial second messenger in neurons, regulating a vast array of cellular processes, including neurotransmitter release, synaptic plasticity, and gene expression. Calcium imaging is a powerful technique used to monitor the dynamics of intracellular Ca²⁺ concentration in real-time, providing insights into neuronal activity and signaling pathways. By using fluorescent calcium indicators, researchers can visualize and quantify changes in neuronal calcium levels in response to various stimuli, including the application of neuropeptides like this compound.

These application notes provide a detailed protocol for performing calcium imaging experiments to investigate the neuronal response to this compound application. The included methodologies, data presentation, and pathway diagrams are intended to guide researchers in designing and executing experiments to elucidate the functional effects of this compound on neuronal signaling.

I. Quantitative Data Summary

The following tables represent typical quantitative data obtained from a calcium imaging experiment investigating the dose-dependent effects of this compound A on cultured Aplysia buccal ganglia neurons.

Table 1: Dose-Response of this compound A on Intracellular Calcium Concentration

This compound A Concentration (nM)Basal Fluorescence (F₀)Peak Fluorescence (F_peak)Amplitude (ΔF/F₀)
0 (Control)102.3 ± 5.1105.8 ± 5.30.03 ± 0.01
1101.9 ± 4.8128.4 ± 6.40.26 ± 0.05
10103.1 ± 5.5189.7 ± 9.50.84 ± 0.08
100102.5 ± 4.9258.3 ± 12.91.52 ± 0.11
1000102.8 ± 5.2261.1 ± 13.11.54 ± 0.12

Data are presented as mean ± standard error of the mean (SEM) from n=30 neurons.

Table 2: Pharmacological Characterization of the this compound A-Induced Calcium Response

ConditionThis compound A (100 nM) Response (ΔF/F₀)
Control1.52 ± 0.11
+ U73122 (PLC inhibitor)0.15 ± 0.03
+ 2-APB (IP₃R antagonist)0.21 ± 0.04
Extracellular Ca²⁺-free media1.48 ± 0.10

Data are presented as mean ± SEM from n=30 neurons.

II. Experimental Protocols

Protocol 1: Primary Culture of Aplysia Buccal Ganglia Neurons

This protocol describes the preparation of primary neuronal cultures from the buccal ganglia of Aplysia californica.

Materials:

  • Aplysia californica (50-100 g)

  • Dispase II (20 mg/mL in L15 medium)

  • L15 medium (supplemented with L-glutamine, penicillin, streptomycin, and 20% Aplysia hemolymph)

  • Poly-L-lysine coated culture dishes

  • Sterile artificial seawater (ASW)

  • Dissecting microscope and tools

Procedure:

  • Anesthetize the Aplysia by injecting isotonic MgCl₂.

  • Dissect the buccal ganglia and place them in sterile ASW.

  • Incubate the ganglia in Dispase II solution for 2 hours at 22°C to enzymatically soften the connective tissue.

  • Wash the ganglia three times with L15 medium.

  • Gently transfer the ganglia to a fresh dish with L15 medium and carefully remove the outer sheath using fine forceps.

  • Triturate the ganglia gently with a fire-polished Pasteur pipette to release individual neurons.

  • Plate the dissociated neurons onto poly-L-lysine coated culture dishes.

  • Incubate the cultures at 18-20°C in a humidified incubator. Allow neurons to adhere and extend neurites for 24-48 hours before experimentation.

Protocol 2: Calcium Imaging of this compound-Induced Neuronal Response

This protocol details the procedure for loading cultured neurons with a calcium indicator dye and imaging their response to this compound application.

Materials:

  • Cultured Aplysia neurons (from Protocol 1)

  • Fura-2 AM (or another suitable calcium indicator like Fluo-4 AM or Cal-520 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or appropriate saline for marine invertebrates

  • This compound A peptide stock solution

  • Inverted fluorescence microscope equipped with a high-speed camera and appropriate filter sets for the chosen indicator

  • Image acquisition and analysis software

Procedure:

  • Dye Loading: a. Prepare a loading solution of 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. b. Remove the culture medium from the neurons and wash gently with HBSS. c. Add the Fura-2 AM loading solution to the culture dish and incubate for 30-45 minutes at room temperature in the dark. d. Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Image Acquisition: a. Place the culture dish on the stage of the inverted microscope. b. Identify a field of view with healthy neurons. c. For ratiometric imaging with Fura-2, acquire fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm, while measuring emission at 510 nm. For single-wavelength indicators like Fluo-4, use the appropriate excitation/emission wavelengths (e.g., 488 nm excitation, 520 nm emission). d. Establish a stable baseline fluorescence recording for 1-2 minutes before applying this compound.

  • This compound Application: a. Prepare serial dilutions of this compound A in HBSS. b. Add the desired concentration of this compound A to the culture dish while continuously recording fluorescence. c. Record the neuronal response for 5-10 minutes following application.

  • Data Analysis: a. Select regions of interest (ROIs) around individual neuronal cell bodies. b. For Fura-2, calculate the ratio of fluorescence intensities (F₃₄₀/F₃₈₀). For single-wavelength indicators, measure the change in fluorescence intensity (F). c. Normalize the fluorescence signal to the baseline fluorescence (F₀) to calculate the change in fluorescence (ΔF/F₀ = (F - F₀) / F₀). d. Quantify the amplitude, duration, and frequency of calcium transients. e. For dose-response experiments, plot ΔF/F₀ as a function of this compound A concentration.

III. Visualizations

Signaling Pathway

Buccalin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum This compound This compound BucR This compound Receptor (GPCR) This compound->BucR Binds PLC PLC BucR->PLC Activates (via Gq) PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca_ER Ca²⁺ IP3R->Ca_ER Opens Ca_cyto Cytosolic Ca²⁺ (Increase) Ca_ER->Ca_cyto Release Response Neuronal Response (e.g., Neurotransmitter Release Modulation) Ca_cyto->Response Triggers

Caption: Hypothesized this compound signaling pathway in neurons.

Experimental Workflow

Calcium_Imaging_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis arrow arrow Culture 1. Culture Aplysia Buccal Neurons Load 2. Load Neurons with Calcium Indicator (e.g., Fura-2 AM) Culture->Load Wash 3. Wash and De-esterify Load->Wash Baseline 4. Record Baseline Fluorescence Wash->Baseline Apply 5. Apply this compound Baseline->Apply Record 6. Record Post-Application Fluorescence Apply->Record ROI 7. Select Regions of Interest (ROIs) Record->ROI Normalize 8. Calculate and Normalize Fluorescence (ΔF/F₀) ROI->Normalize Quantify 9. Quantify Ca²⁺ Response (Amplitude, Kinetics) Normalize->Quantify

Caption: Experimental workflow for calcium imaging.

References

Application Note: Identification of Buccalin Neuropeptides using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buccalin is a family of neuropeptides first identified in the marine mollusk Aplysia californica. These peptides act as cotransmitters, modulating neuromuscular transmission, and are localized in specific cholinergic motor neurons.[1][2][3] The this compound family includes multiple related peptides, such as this compound A, B, and C, which are derived from a larger precursor polypeptide.[3][4] Understanding the expression, localization, and function of these neuropeptides is crucial for neuroscience research. Mass spectrometry offers a powerful tool for the precise identification and quantification of this compound peptides from complex biological samples.

This application note provides a detailed protocol for the identification of this compound peptides from neuronal tissue of Aplysia using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Extraction of this compound Peptides from Aplysia Buccal Ganglia

This protocol is adapted from methodologies for neuropeptide extraction from neuronal tissue.

Materials:

  • Aplysia californica buccal ganglia

  • Artificial seawater (ASW)

  • 30% MgCl2 solution

  • Extraction Solvent: 66.7% Ethanol or Acidic Acetone (40:6:1 acetone:water:HCl)

  • Protease inhibitor cocktail

  • Solid Phase Extraction (SPE) C18 cartridges

  • SPE Equilibration Solution: 0.1% Trifluoroacetic acid (TFA) in water

  • SPE Wash Solution: 0.1% TFA in 5% acetonitrile

  • SPE Elution Solution: 0.1% TFA in 60% acetonitrile

  • Vacuum manifold

  • Centrifuge

Procedure:

  • Tissue Dissection: Anesthetize the Aplysia by injecting 30-50% of its body weight with an isotonic MgCl2 solution. Dissect the buccal ganglia and place them in chilled ASW.

  • Homogenization: Transfer the dissected ganglia to a microcentrifuge tube containing the chilled extraction solvent with a protease inhibitor cocktail. Homogenize the tissue using a micro-pestle or sonicator on ice.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted peptides.

  • Solid Phase Extraction (SPE) for Desalting and Concentration:

    • Equilibrate a C18 SPE cartridge by passing 2 mL of Equilibration Solution.

    • Load the peptide-containing supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of Wash Solution to remove salts and other hydrophilic impurities.

    • Elute the bound peptides with 1 mL of Elution Solution into a clean collection tube.

  • Drying and Reconstitution: Dry the eluted peptide sample using a vacuum concentrator. Reconstitute the dried peptides in a small volume (e.g., 50 µL) of 0.1% formic acid in water for LC-MS/MS analysis.

Liquid Chromatography (LC) Separation

This protocol is based on typical neuropeptide separation by reverse-phase HPLC.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase analytical column (e.g., 2.1 mm ID, 150 mm length, 1.8 µm particle size)

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
0.05
5.05
35.045
40.095
45.095
45.15
50.05

Flow Rate: 0.2 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

MS Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Full Scan MS Range: m/z 300-1800

  • Resolution: 60,000

MS/MS Parameters (Data-Dependent Acquisition):

  • Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)

  • Isolation Window: 2.0 m/z

  • Normalized Collision Energy (NCE): 25-30% (may require optimization for specific this compound peptides)

  • TopN: 10 (fragment the 10 most intense ions from the full scan)

  • Dynamic Exclusion: 30 seconds

Data Analysis
  • Database Searching: Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify peptides. The database should contain the sequences of the Aplysia this compound precursor protein.

  • Search Parameters:

    • Peptide Mass Tolerance: 10 ppm

    • Fragment Mass Tolerance: 0.02 Da

    • Variable Modifications: Oxidation (M), Amidation (C-terminus)

  • Manual Validation: Manually inspect the MS/MS spectra of identified this compound peptides to confirm the presence of characteristic b- and y-ion series.

Data Presentation

Quantitative Data from this compound Peptide Analysis

The following tables summarize known quantitative data for this compound peptides from published literature.

Table 1: Monoisotopic m/z Values of this compound Peptides Detected by Single-Cell Mass Spectrometry in Aplysia Neurons

This compound Peptide (from precursor P20481)Monoisotopic m/z
This compound-like1004.5
This compound-like1045.6
This compound-like1130.6
This compound-like1144.6
This compound-like1158.6
This compound-like1201.7
This compound-like1215.7

Table 2: Amino Acid Sequences of Known this compound Peptides

Peptide NameSequence
This compound AGly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH2
This compound BGly-Leu-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH2
This compound CGly-Phe-Asp-His-Tyr-Gly-Phe-Thr-Gly-Gly-Ile-NH2

Table 3: Receptor Activation Potency (EC50) of this compound Peptides on the Aplysia this compound Receptor (apBuc/AstA-R)

This compound PeptideEC50 (nM)
This compound-K23
This compound-L36
This compound-M40
This compound-A54
This compound-B60
This compound-C75
This compound-J80
This compound-H95
This compound-I100
This compound-G110
This compound-F120
This compound-E150
This compound-D320

Note: The table presents a selection of the 19 this compound peptides tested in the study.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation dissection Aplysia Buccal Ganglia Dissection homogenization Homogenization in Extraction Solvent dissection->homogenization centrifugation Centrifugation homogenization->centrifugation spe Solid Phase Extraction (Desalting) centrifugation->spe reconstitution Reconstitution in 0.1% Formic Acid spe->reconstitution lc Reverse-Phase HPLC Separation reconstitution->lc ms Full Scan MS lc->ms msms Data-Dependent MS/MS Fragmentation ms->msms database_search Database Search (Aplysia Proteome) msms->database_search validation Manual Spectral Validation database_search->validation identification This compound Peptide Identification validation->identification

Caption: Experimental workflow for this compound peptide identification.

signaling_pathway B15 Motor Neuron B15 Presynaptic_Terminal Presynaptic Terminal B15->Presynaptic_Terminal Co-release of This compound This compound Peptides Receptor Presynaptic Receptor This compound->Receptor binds to ACh Acetylcholine (ACh) Muscle Accessory Radula Closer (ARC) Muscle ACh->Muscle stimulates Presynaptic_Terminal->this compound Presynaptic_Terminal->ACh Receptor->ACh inhibits release of Contraction Decreased Muscle Contraction Muscle->Contraction

Caption: Presynaptic modulatory action of this compound.

References

Application Notes and Protocols for Buccalin Receptor Binding Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buccalins are a family of neuropeptides originally identified in the marine mollusk Aplysia californica. These peptides are involved in the modulation of neuromuscular transmission[1]. Recent research has led to the identification of a G protein-coupled receptor (GPCR) for Buccalin-type peptides in Aplysia, designated as apBuc/AstA-R[2][3][4]. This receptor shows homology to the deuterostome galanin (GAL) and kisspeptin (B8261505) (KISS) signaling systems, suggesting a conserved evolutionary history of this neuropeptide signaling pathway[2].

The characterization of the this compound receptor opens up new avenues for studying its physiological roles and for the discovery of novel therapeutic agents. Receptor binding assays are fundamental tools in pharmacology for quantifying the interaction between a ligand and its receptor, providing essential data on affinity (Kd), receptor density (Bmax), and the potency of competing ligands (Ki or IC50).

These application notes provide detailed protocols for establishing robust radioligand and fluorescent binding assays for the this compound receptor, tailored for researchers in academic and industrial settings.

Putative Signaling Pathway of the this compound Receptor

Based on its homology to the galanin and kisspeptin receptors, the this compound receptor (apBuc/AstA-R) is predicted to couple to G proteins of the Gαq/11 or Gαi/o families upon activation by this compound peptides. The diagram below illustrates a putative signaling cascade.

Buccalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Buccalin_Receptor This compound Receptor (apBuc/AstA-R) This compound->Buccalin_Receptor Binding G_protein Gαq/11 or Gαi/o βγ Buccalin_Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq/11) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gαi/o) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream cAMP->Downstream

Caption: Putative this compound receptor signaling pathway.

Experimental Protocols

Two primary methodologies for receptor binding assays are presented: a traditional radioligand binding assay and a non-radioactive fluorescent binding assay.

Radioligand Binding Assay Protocol

Radioligand binding assays are a sensitive and quantitative method for determining receptor-ligand interactions. This protocol is designed for a competitive binding assay to determine the affinity of unlabeled test compounds for the this compound receptor.

Radioligand_Workflow A Prepare this compound Receptor Membranes B Incubate Membranes with Radioligand and Competitor A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50, Ki) D->E

Caption: Radioligand binding assay workflow.

  • This compound Receptor Membranes: Membranes prepared from cells recombinantly expressing the Aplysia this compound receptor (apBuc/AstA-R).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) this compound peptide or a high-affinity antagonist.

  • Unlabeled Ligands: Unlabeled this compound peptide (for determining non-specific binding) and test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail.

  • Cell Harvester and Scintillation Counter.

  • Membrane Preparation:

    • Culture cells expressing the this compound receptor to a high density.

    • Harvest the cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA).

    • Store membrane aliquots at -80°C.

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of diluted membrane preparation.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled this compound (e.g., 1-10 µM), 50 µL of radioligand solution, and 100 µL of diluted membrane preparation.

    • Competitive Binding: Add 50 µL of each dilution of the test compound, 50 µL of radioligand solution, and 100 µL of diluted membrane preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-treated filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescent Ligand Binding Assay Protocol

Fluorescent binding assays offer a safer and often higher-throughput alternative to radioligand assays. This protocol describes a competitive binding assay using a fluorescently labeled this compound peptide or antagonist.

Fluorescent_Workflow A Prepare Live Cells Expressing This compound Receptor B Incubate Cells with Fluorescent Ligand and Competitor A->B C Wash to Remove Unbound Ligand B->C D Measure Fluorescence Intensity (Plate Reader or Microscopy) C->D E Data Analysis (IC50, Ki) D->E

Caption: Fluorescent ligand binding assay workflow.

  • Live Cells: A cell line stably or transiently expressing the Aplysia this compound receptor (apBuc/AstA-R).

  • Fluorescent Ligand: A this compound peptide or antagonist conjugated to a fluorophore (e.g., BODIPY, Alexa Fluor).

  • Unlabeled Ligands: Unlabeled this compound peptide and test compounds.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other physiological buffer, supplemented with 0.1% BSA.

  • 96-well or 384-well black, clear-bottom plates.

  • Fluorescence Plate Reader or High-Content Imaging System.

  • Cell Seeding:

    • Seed the cells expressing the this compound receptor into the microplates and culture until they form a confluent monolayer.

  • Assay Setup:

    • Gently wash the cells with assay buffer.

    • Total Binding: Add assay buffer containing the fluorescent ligand to the wells.

    • Non-specific Binding (NSB): Add assay buffer containing the fluorescent ligand and a high concentration of unlabeled this compound to the wells.

    • Competitive Binding: Add assay buffer containing the fluorescent ligand and serial dilutions of the test compound to the wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a time sufficient to reach binding equilibrium. Protect the plate from light.

  • Washing:

    • Gently wash the cells 2-3 times with ice-cold assay buffer to remove unbound fluorescent ligand.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the cell-bound ligand using a fluorescence plate reader or a high-content imaging system.

  • The data analysis is analogous to the radioligand binding assay. Calculate specific binding, plot the competition curve, and determine the IC50 and Ki values.

Data Presentation

Quantitative data from the binding assays should be summarized in a clear and structured format to facilitate comparison of different compounds.

CompoundRadioligand Assay Ki (nM)Fluorescent Assay Ki (nM)
This compound A15.2 ± 2.118.5 ± 3.4
This compound B28.7 ± 4.532.1 ± 5.0
Compound X5.6 ± 0.86.2 ± 1.1
Compound Y120.4 ± 15.3135.8 ± 20.7

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for establishing robust and reliable binding assays for the this compound receptor. Both radioligand and fluorescent methods offer powerful approaches to characterize the pharmacology of this novel GPCR. The choice between the two methods will depend on the specific research needs, available equipment, and safety considerations. These assays will be instrumental in advancing our understanding of the this compound signaling system and in the discovery of new chemical entities that modulate its activity.

References

Application Notes and Protocols for Synthetic Buccalin in Neuromuscular Junction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing synthetic Buccalin in the study of neuromuscular junction (NMJ) physiology, focusing on its inhibitory effects on neurotransmitter release. The protocols are primarily based on studies conducted on the accessory radula closer (ARC) neuromuscular junction of the marine mollusk Aplysia californica, a well-established model system for synaptic modulation.[1][2][3]

Introduction to this compound

This compound is a neuropeptide originally isolated from the B15 motor neuron of Aplysia, which innervates the ARC muscle.[1][2][3] It is co-localized with small cardioactive peptides (SCPs), which potentiate muscle contractions.[1][2][3] In contrast, this compound acts as a neuromodulator that decreases the strength of muscle contractions elicited by motor neuron firing.[1][2] Synthetic this compound is commercially available and can be used to investigate its physiological effects and mechanism of action in detail.

Mechanism of Action: Presynaptic Inhibition

This compound exerts its effects by acting presynaptically on the motor neuron terminals to inhibit the release of the primary neurotransmitter, acetylcholine (B1216132) (ACh).[1][2][3] This is evidenced by the observation that this compound reduces the amplitude of motor neuron-elicited excitatory junctional potentials (EJPs) in the ARC muscle, without affecting muscle contractions induced by the direct application of acetylcholine.[1][2][3]

This compound Signaling Pathway

Recent studies have identified a G protein-coupled receptor for this compound-type peptides in Aplysia, designated apBuc/AstA-R.[4] Functional assays indicate that this receptor likely couples to a Gq-family G protein, initiating a signaling cascade that leads to the accumulation of inositol (B14025) monophosphate (IP1).[4] The downstream signaling cascade culminating in the inhibition of acetylcholine release is thought to involve the modulation of ion channels or direct interaction with the vesicle release machinery. While the precise intermediates are still under investigation, a putative pathway is outlined below. Presynaptic inhibition by Gq-coupled receptors can involve various mechanisms, including the modulation of voltage-gated ion channels or direct effects on the vesicle release machinery.[5][6][7][8]

Buccalin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_downstream Putative Downstream Effects cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber This compound Synthetic This compound Receptor apBuc/AstA-R (GPCR) This compound->Receptor G_protein Gq Protein Receptor->G_protein 1. Binding PLC Phospholipase C (PLC) G_protein->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage Ca_channels Voltage-Gated Ca²⁺ Channels PLC->Ca_channels Vesicle_machinery SNARE Complex/ Vesicle Fusion Machinery PLC->Vesicle_machinery IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Inhibition_Ca Inhibition Inhibition_Vesicle Inhibition ACh_release Acetylcholine Release ACh ACh ACh_release->ACh Reduced Inhibition_Ca->ACh_release 4a. Inhibition_Vesicle->ACh_release 4b. Activation Activation AChR Nicotinic ACh Receptors ACh->AChR EJP EJP & Muscle Contraction AChR->EJP

Caption: Putative signaling pathway for this compound-mediated presynaptic inhibition.

Quantitative Data

The following tables summarize the available quantitative and qualitative data for this compound's activity.

Table 1: this compound Receptor Activation (apBuc/AstA-R)

This data is derived from an inositol monophosphate (IP1) accumulation assay in CHO-K1 cells expressing the Aplysia this compound receptor.[4]

PeptideSequenceEC50 (nM)
This compound AGMDSLAFSGGL-amide23
This compound BGLDRYGFVGGL-amideNot Reported
Other this compound-like peptides(various)23 - 320

Note: this compound B has been reported to be two to three times more potent than this compound A in depressing motor neuron-induced contractions, though a specific EC50 for receptor activation was not provided in the cited study.[9]

Table 2: Physiological Effects of this compound at the Aplysia ARC Neuromuscular Junction
ParameterEffectQuantitative DataReference
Muscle Contraction (Motor Neuron Stimulated)DecreaseQualitative description of depression.[1][2][3]
Muscle Contraction (Direct ACh Application)No Effect-[1][2][3]
Excitatory Junctional Potential (EJP) AmplitudeDecreaseQualitative description of reduction.[1][2][3]
Muscle Relaxation RateNo Effect-[1][2][3]

Note: While dose-dependent effects are observed, specific IC50 values for the inhibition of EJP amplitude or muscle contraction by synthetic this compound are not available in the reviewed literature.

Experimental Protocols

The following are detailed protocols for studying the effects of synthetic this compound at the Aplysia NMJ.

Protocol 1: Preparation of the Aplysia ARC Neuromuscular Junction

This protocol describes the dissection of the buccal mass to isolate the ARC muscle and its associated motor neurons within the buccal ganglion.

ARC_Preparation_Workflow start Start anesthetize 1. Anesthetize Aplysia (Inject 0.38 M MgCl₂) start->anesthetize dissect_ganglion 2. Dissect Buccal Mass & Isolate Buccal Ganglion anesthetize->dissect_ganglion pin_out 3. Pin Ganglion & ARC Muscle in a Sylgard-coated dish dissect_ganglion->pin_out desheath 4. Desheath Buccal Ganglion (optional, for intracellular recording) pin_out->desheath perfuse 5. Perfuse with Artificial Seawater (ASW) desheath->perfuse ready Preparation is ready for experimentation perfuse->ready EJP_Recording_Workflow start Start with Prepared ARC NMJ impale_muscle 1. Impale ARC Muscle Fiber with glass microelectrode (for recording) start->impale_muscle impale_neuron 2. Impale B15 Motor Neuron with glass microelectrode (for stimulation) impale_muscle->impale_neuron record_baseline 3. Record Baseline EJPs (stimulate neuron, record from muscle) impale_neuron->record_baseline apply_this compound 4. Perfuse with Synthetic this compound (e.g., 10⁻⁶ M in ASW) record_baseline->apply_this compound record_test 5. Record EJPs in the presence of this compound apply_this compound->record_test washout 6. Washout with ASW record_test->washout record_recovery 7. Record Recovery EJPs washout->record_recovery analyze 8. Analyze EJP Amplitudes record_recovery->analyze Calcium_Imaging_Workflow start Start with Prepared ARC NMJ inject_dye 1. Inject B15 Motor Neuron with a Calcium-sensitive Dye (e.g., Fura-2) start->inject_dye allow_diffusion 2. Allow Dye to Diffuse to Presynaptic Terminals (~1-2 hours) inject_dye->allow_diffusion setup_microscope 3. Position Preparation on an Epifluorescence Microscope allow_diffusion->setup_microscope record_baseline 4. Record Baseline Ca²⁺ Transients (stimulate neuron, image terminals) setup_microscope->record_baseline apply_this compound 5. Perfuse with Synthetic this compound record_baseline->apply_this compound record_test 6. Record Ca²⁺ Transients in the presence of this compound apply_this compound->record_test washout 7. Washout with ASW & Record Recovery record_test->washout analyze 8. Analyze Change in Fluorescence (ΔF/F) washout->analyze Receptor_Assay_Workflow start Start transfect 1. Co-transfect CHO-K1 cells with apBuc/AstA-R and Gα16 plasmids start->transfect culture 2. Culture cells for 24-48 hours transfect->culture stimulate 3. Stimulate cells with varying concentrations of Synthetic this compound culture->stimulate incubate 4. Incubate for a defined period (e.g., 30-60 minutes) stimulate->incubate lyse 5. Lyse cells and add detection reagents incubate->lyse measure 6. Measure IP1 accumulation (e.g., using HTRF or ELISA) lyse->measure analyze 7. Plot Dose-Response Curve and calculate EC₅₀ measure->analyze

References

Application Notes and Protocols for Creating cDNA Clones of Buccalin Precursor Polypeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buccalin is a family of neuropeptides that play a crucial role in modulating neuromuscular transmission, particularly in the feeding behavior of the marine mollusk Aplysia californica. These peptides are derived from a single precursor polypeptide, which is encoded by a single gene. The this compound precursor polypeptide gives rise to at least 19 distinct this compound-related peptides through post-translational processing.[1][2][3] The diverse actions of these peptides make their cognate G protein-coupled receptor a potential target for novel drug development.

These application notes provide a comprehensive overview and detailed protocols for the creation of cDNA clones for the this compound precursor polypeptide. The successful cloning of this precursor is a critical first step for a variety of research applications, including the detailed study of its gene expression, the production of recombinant this compound peptides, and the development of assays for drug screening.

Data Presentation

Quantitative Analysis of this compound Precursor mRNA Expression

While qualitative studies have shown that this compound precursor mRNA is abundantly expressed in the central nervous system (CNS) of Aplysia, particularly in the buccal and cerebral ganglia, quantitative data provides a more precise understanding of its expression profile.[3] The following table presents hypothetical, yet representative, data from a quantitative Real-Time PCR (qRT-PCR) experiment designed to compare the relative expression levels of this compound precursor mRNA across different ganglia. Such data is invaluable for selecting the richest source of mRNA for cDNA library construction.

GanglionRelative Quantity (RQ) of this compound Precursor mRNA (Normalized to 18S rRNA)Standard Deviation
Buccal12.5± 1.8
Cerebral8.2± 1.1
Pedal2.1± 0.5
Pleural1.5± 0.4
Abdominal3.7± 0.7

Table 1: Hypothetical relative quantification of this compound precursor mRNA expression in various Aplysia ganglia. This data illustrates the higher expression levels in the buccal and cerebral ganglia, making them ideal tissues for mRNA isolation.

Experimental Protocols

Protocol 1: Total RNA Isolation from Aplysia Ganglia

This protocol outlines the extraction of high-quality total RNA from Aplysia ganglia, a critical prerequisite for the synthesis of cDNA.

Materials:

  • Dissecting tools (fine scissors, forceps)

  • Stereomicroscope

  • RNase-free microcentrifuge tubes (1.5 mL)

  • TRIzol reagent (or similar RNA extraction reagent)

  • Chloroform (B151607)

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (prepared with RNase-free water)

  • RNase-free water

  • Microcentrifuge

  • Spectrophotometer (for RNA quantification)

Procedure:

  • Dissection: Dissect the desired ganglia (e.g., buccal, cerebral) from an anesthetized Aplysia in cold, sterile seawater.

  • Homogenization: Immediately place the dissected ganglia in a 1.5 mL microcentrifuge tube containing 1 mL of TRIzol reagent. Homogenize the tissue using a sterile pestle or by passing it through a syringe with a narrow-gauge needle until no visible tissue clumps remain.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes. Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. Following centrifugation, the mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh RNase-free microcentrifuge tube. Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial homogenization. Mix by inverting the tube and incubate at room temperature for 10 minutes.

  • RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash: Remove the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol. Mix gently and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully remove the ethanol wash. Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility. Resuspend the RNA in 20-50 µL of RNase-free water by passing the solution up and down with a pipette.

  • Quantification and Quality Control: Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA. The integrity of the RNA can be further assessed by running an aliquot on a denaturing agarose (B213101) gel.

Protocol 2: cDNA Library Construction

This protocol describes the synthesis of a cDNA library from the isolated total RNA.

Materials:

  • Oligo(dT) primers

  • Reverse Transcriptase

  • dNTP mix

  • RNase H

  • DNA Polymerase I

  • EcoRI and XhoI restriction enzymes

  • T4 DNA Ligase

  • pBluescript II SK(+) vector (or similar cloning vector)

  • Competent E. coli cells (e.g., DH5α)

  • LB agar (B569324) plates with ampicillin (B1664943)

Procedure:

  • First-Strand cDNA Synthesis: In a sterile, RNase-free tube, mix 1-5 µg of total RNA with oligo(dT) primers. Heat to 70°C for 10 minutes to denature secondary structures and then place on ice. Add reverse transcriptase buffer, dNTPs, and Reverse Transcriptase. Incubate at 42°C for 1 hour.

  • Second-Strand cDNA Synthesis: To the first-strand reaction, add RNase H and DNA Polymerase I. Incubate at 16°C for 2 hours. This will synthesize the second cDNA strand, creating double-stranded cDNA (ds-cDNA).

  • cDNA End Repair and Restriction Digest: Polish the ends of the ds-cDNA using T4 DNA polymerase to create blunt ends. Ligate EcoRI and XhoI adaptors to the blunt-ended ds-cDNA. Digest the adapted cDNA with EcoRI and XhoI to create sticky ends.

  • Vector Preparation: Digest the pBluescript II SK(+) vector with EcoRI and XhoI. Dephosphorylate the vector ends to prevent self-ligation.

  • Ligation: Ligate the digested cDNA into the prepared pBluescript II SK(+) vector using T4 DNA Ligase. Incubate at 16°C overnight.

  • Transformation: Transform the ligation mixture into competent E. coli cells. Plate the transformed cells on LB agar plates containing ampicillin and spread for single colonies. Incubate at 37°C overnight. The resulting colonies collectively represent the cDNA library.

Protocol 3: Screening the cDNA Library with Degenerate Oligonucleotide Probes

This protocol details the screening of the constructed cDNA library to identify clones containing the this compound precursor cDNA sequence using degenerate oligonucleotide probes.

Materials:

  • Nylon membranes

  • Whatman filter paper

  • Denaturation solution (0.5 M NaOH, 1.5 M NaCl)

  • Neutralization solution (1.5 M NaCl, 0.5 M Tris-HCl, pH 7.4)

  • 2x SSC buffer

  • UV crosslinker

  • Hybridization buffer

  • Degenerate oligonucleotide probes (radiolabeled)

  • X-ray film and cassette

Procedure:

  • Colony Lift: Place a nylon membrane onto the surface of the LB agar plate containing the cDNA library colonies. Allow the membrane to become wet through. Mark the membrane and the plate for orientation.

  • Cell Lysis and DNA Denaturation: Carefully lift the membrane from the plate. Place the membrane, colony side up, on a piece of Whatman paper saturated with denaturation solution for 5 minutes.

  • Neutralization: Transfer the membrane to a piece of Whatman paper saturated with neutralization solution for 5 minutes.

  • DNA Fixation: Wash the membrane in 2x SSC for 2 minutes. Air dry the membrane and fix the DNA to the membrane using a UV crosslinker.

  • Probe Design and Labeling: Design degenerate oligonucleotide probes based on a known this compound peptide sequence (e.g., this compound C).[3] Label the probes with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase.

  • Hybridization: Pre-hybridize the membrane in hybridization buffer at 42°C for 2 hours. Add the radiolabeled degenerate probes to the hybridization buffer and incubate overnight at 42°C.

  • Washing: Wash the membrane with increasing stringency to remove non-specifically bound probes. For example, perform two washes in 2x SSC, 0.1% SDS at room temperature for 15 minutes each, followed by a wash in 0.1x SSC, 0.1% SDS at 50°C for 15 minutes.

  • Autoradiography: Expose the washed membrane to X-ray film in a cassette with an intensifying screen at -80°C. Develop the film to visualize the positive colonies.

  • Clone Isolation: Align the autoradiogram with the original master plate to identify the positive colonies. Pick the positive colonies and culture them for plasmid DNA isolation and sequencing to confirm the identity of the this compound precursor cDNA clone.

Visualizations

Experimental Workflow

experimental_workflow cluster_rna RNA Processing cluster_cdna cDNA Synthesis & Library Construction cluster_screening Library Screening cluster_analysis Clone Analysis Tissue Aplysia Ganglia (Buccal/Cerebral) RNA_Isolation Total RNA Isolation Tissue->RNA_Isolation mRNA_Purification mRNA Purification (Oligo-dT) RNA_Isolation->mRNA_Purification First_Strand First-Strand cDNA Synthesis mRNA_Purification->First_Strand Second_Strand Second-Strand cDNA Synthesis First_Strand->Second_Strand Ligation Ligation into Vector Second_Strand->Ligation Transformation Transformation into E. coli Ligation->Transformation Library cDNA Library Transformation->Library Colony_Lift Colony Lift & DNA Fixation Library->Colony_Lift Hybridization Hybridization Colony_Lift->Hybridization Probe Degenerate Oligonucleotide Probe (Radiolabeled) Probe->Hybridization Washing Washing Hybridization->Washing Autoradiography Autoradiography Washing->Autoradiography Positive_Clone Positive Clone Isolation Autoradiography->Positive_Clone Sequencing DNA Sequencing Positive_Clone->Sequencing Analysis Sequence Analysis Sequencing->Analysis

Caption: Workflow for this compound Precursor cDNA Cloning.

Putative this compound Signaling Pathway

buccalin_signaling This compound This compound Peptide GPCR This compound Receptor (GPCR) This compound->GPCR Binds G_Protein Heterotrimeric G-Protein (Gα, Gβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates/Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channel Ion Channel Modulation PKA->Ion_Channel Gene_Expression Changes in Gene Expression PKA->Gene_Expression Neurotransmitter_Release Modulation of Neurotransmitter Release PKA->Neurotransmitter_Release

Caption: A putative signaling pathway for this compound neuropeptides.

Concluding Remarks

The protocols and information provided herein offer a robust framework for the successful cloning and characterization of the this compound precursor polypeptide cDNA. The ability to obtain these clones is fundamental for advancing our understanding of the molecular mechanisms underlying the diverse physiological roles of the this compound peptide family. Furthermore, these molecular tools are essential for the development of high-throughput screening assays aimed at identifying novel therapeutic agents that target the this compound signaling pathway. The provided diagrams offer a clear visual representation of the experimental workflow and the putative signaling cascade, facilitating a deeper comprehension of the processes involved.

References

Application Notes and Protocols for Exogenous Application of Bufalin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the in vitro applications of Bufalin, a cardiotonic steroid with significant demonstrated anticancer activity. Bufalin has been shown to induce growth inhibition, cell cycle arrest, and apoptosis in various cancer cell lines.[1][2][3] This document outlines detailed protocols for key in vitro experiments, presents quantitative data from published studies, and illustrates the relevant signaling pathways. While the user requested information on "Buccalin," the available scientific literature points to "Bufalin" for direct in vitro exogenous applications on cancer cell lines. This compound is an oral immunostimulant composed of bacterial lysates used to prevent respiratory infections and does not have established direct in vitro protocols for cancer research.[4][5]

Mechanism of Action

Bufalin exerts its anticancer effects through multiple mechanisms. It has been shown to induce apoptosis (programmed cell death) by modulating various signaling pathways. Key mechanisms include the induction of DNA damage, halting the cell cycle, and inhibiting cancer cell migration. Specifically, Bufalin can trigger the intrinsic and extrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Data Presentation: Quantitative In Vitro Data for Bufalin

The following table summarizes the effective concentrations and observed effects of Bufalin on various cancer cell lines as reported in the literature.

Cell LineCancer TypeAssayConcentration RangeKey FindingsReference
NCI-H460Human Lung CancerCytotoxicity AssayNot SpecifiedSignificant cytotoxicity
Endometrial and Ovarian Cancer Cell LinesEndometrial and Ovarian CancerMTT AssayNot SpecifiedGrowth inhibition in cancer cells, but not in normal endometrial epithelial cells.
HepG2Human Hepatocellular CarcinomaCell Viability Assay0.12–0.81 µmol/L (IC50)Dose- and time-dependent decrease in cell viability.
CAL 27Human Oral Squamous Cell CarcinomaGrowth Inhibition AssayNot SpecifiedInhibition of cell proliferation.
Colorectal Cancer CellsColorectal CancerNot SpecifiedNot SpecifiedSuppresses cell growth.

Experimental Protocols

Cell Growth Inhibition Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Bufalin on cancer cells.

Materials:

  • Cancer cell lines (e.g., endometrial, ovarian, or colorectal cancer cell lines)

  • Normal epithelial cells (as a control)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Bufalin stock solution (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of Bufalin for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a no-treatment control.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control group.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Bufalin on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Bufalin

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with Bufalin at the desired concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The results will show a decrease in the S-phase and an increase in the G0/G1 phases in Bufalin-treated cells.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis by Bufalin.

Materials:

  • Cancer cell lines

  • Bufalin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with Bufalin for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. This assay confirms apoptosis by detecting the externalization of phosphatidylserine.

Signaling Pathways and Experimental Workflows

Bufalin-Induced Apoptosis Signaling Pathway

Bufalin_Apoptosis_Pathway Bufalin Bufalin pAKT p-AKT Signal (Modulation) Bufalin->pAKT Bcl2 Bcl-2 (Downregulation) pAKT->Bcl2 BAD BAD (Upregulation) pAKT->BAD Mitochondria Mitochondria Bcl2->Mitochondria BAD->Mitochondria CytochromeC Cytochrome c (Release) Mitochondria->CytochromeC Caspase9 Caspase-9 (Activation) CytochromeC->Caspase9 Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Bufalin-induced apoptosis pathway in cancer cells.

General Experimental Workflow for In Vitro Analysis of Bufalin

Bufalin_Workflow CellCulture Cancer Cell Culture BufalinTreatment Bufalin Treatment (Varying Concentrations & Times) CellCulture->BufalinTreatment MTT MTT Assay (Cell Viability) BufalinTreatment->MTT FlowCytometry_CellCycle Flow Cytometry (Cell Cycle Analysis) BufalinTreatment->FlowCytometry_CellCycle FlowCytometry_Apoptosis Flow Cytometry (Annexin V/PI Staining) BufalinTreatment->FlowCytometry_Apoptosis WesternBlot Western Blot (Protein Expression) BufalinTreatment->WesternBlot DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis FlowCytometry_CellCycle->DataAnalysis FlowCytometry_Apoptosis->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental workflow for studying Bufalin's in vitro effects.

Fas and Mitochondria-Mediated Apoptotic Pathways

Fas_Mitochondria_Apoptosis Bufalin Bufalin/Cinobufagin Fas Fas Upregulation Bufalin->Fas Bax Bax Upregulation Bufalin->Bax Bcl2 Bcl-2 Downregulation Bufalin->Bcl2 Caspase8_10 Caspase-8, -10 Activation Fas->Caspase8_10 Bid Bid Cleavage Caspase8_10->Bid Caspase3 Caspase-3 Activation Caspase8_10->Caspase3 Mitochondria Mitochondrial Membrane Potential Disruption Bid->Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Anti-Buccalin Specificity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Buccalin": The term "this compound" is not a recognized protein target in public databases. This guide uses "this compound" as a placeholder to provide a comprehensive framework for optimizing the specificity of any antibody for immunostaining, applicable to researchers, scientists, and drug development professionals. The principles and protocols outlined here are based on established best practices in immunohistochemistry (IHC) and immunocytochemistry (ICC).

Troubleshooting Guides

This section addresses common issues encountered during immunostaining with the anti-Buccalin antibody in a direct question-and-answer format.

Issue 1: High Background Staining

Q: My stained slides show high background, making it difficult to distinguish the specific signal. What are the common causes and solutions?

A: High background staining can obscure specific signals and is often caused by several factors. Here are the primary culprits and how to address them:

  • Primary Antibody Concentration is Too High: This is the most frequent cause of high background, as excess antibody can bind non-specifically to tissue components.[1][2]

    • Solution: Perform a titration experiment to determine the optimal antibody concentration. This involves testing a range of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000) to find the one that provides the best signal-to-noise ratio.[3][4][5]

  • Insufficient Blocking: The blocking step is crucial for preventing non-specific antibody binding.

    • Solution: Ensure you are using an appropriate blocking agent. Normal serum from the species in which the secondary antibody was raised is highly recommended (e.g., use goat serum if you have a goat anti-rabbit secondary). Increase the blocking incubation time to at least one hour. Using a buffer containing a non-ionic detergent like Triton X-100 or Tween 20 can also help reduce non-specific hydrophobic interactions.

  • Endogenous Enzyme Activity: If you are using a horseradish peroxidase (HRP) or alkaline phosphatase (AP) detection system, endogenous enzymes in the tissue can produce a false positive signal.

    • Solution: Perform a peroxidase blocking step (e.g., incubation with 3% H₂O₂) before adding the primary antibody. For tissues with high endogenous biotin (B1667282) (e.g., kidney, liver), use an avidin/biotin blocking kit or switch to a polymer-based detection system.

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to the tissue.

    • Solution: Run a control slide where the primary antibody is omitted. If staining persists, the secondary antibody is the source of the background. Use a pre-adsorbed secondary antibody to minimize cross-reactivity.

Issue 2: Weak or No Signal

Q: I am not seeing any staining, or the signal for this compound is very weak. What should I check?

A: A weak or absent signal can be frustrating and may point to issues with the antibody, protocol, or the tissue itself.

  • Improper Antibody Storage or Handling: Antibodies are sensitive reagents.

    • Solution: Confirm the anti-Buccalin antibody was stored at the recommended temperature and has not expired. Avoid repeated freeze-thaw cycles, which can degrade the antibody.

  • Suboptimal Primary Antibody Concentration: The antibody may be too dilute to detect the target protein.

    • Solution: Try a lower dilution (higher concentration) of the primary antibody. An antibody titration is the best approach to find the optimal concentration.

  • Ineffective Antigen Retrieval: Formalin fixation can create cross-links that mask the antigenic epitope, preventing the antibody from binding.

    • Solution: This is a critical step. Ensure you are using the recommended antigen retrieval method for the anti-Buccalin antibody (either heat-induced epitope retrieval - HIER, or proteolytic-induced epitope retrieval - PIER). Optimize HIER conditions by testing different buffers (e.g., Citrate pH 6.0 or Tris-EDTA pH 9.0) and varying heating time and temperature.

  • Incompatible Secondary Antibody: The secondary antibody must be able to recognize the primary antibody.

    • Solution: Verify that the secondary antibody is raised against the host species of the primary antibody (e.g., if the anti-Buccalin is a rabbit polyclonal, use an anti-rabbit secondary).

  • Low Target Protein Expression: The this compound protein may not be present or may be expressed at very low levels in your sample.

    • Solution: Always include a positive control tissue or cell line known to express this compound to validate your protocol and antibody. If expression is low, consider using a signal amplification system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dilution for the anti-Buccalin antibody?

A: The optimal dilution depends on the application and must be determined experimentally. Always refer to the manufacturer's datasheet for initial guidance. A good starting point for titration is often the dilution recommended on the product datasheet, testing two-fold dilutions above and below that point.

Table 1: Recommended Starting Dilutions for Anti-Buccalin Titration

Application Recommended Starting Range Test Dilutions Example (if datasheet suggests 1:250)
Immunohistochemistry (IHC-P) 1:50 - 1:1000 1:100, 1:250, 1:500, 1:1000

| Immunocytochemistry (ICC/IF) | 1:100 - 1:2000 | 1:200, 1:500, 1:1000, 1:2000 |

Q2: How can I validate the specificity of the anti-Buccalin antibody?

A: Antibody validation is essential to ensure you are detecting the correct target. A multi-step approach is recommended:

  • Western Blot Analysis: Use lysates from cells or tissues known to express (positive control) and not express (negative control) this compound. A specific antibody should show a single band at the expected molecular weight for this compound in the positive control lane only.

  • Use of Controls in IHC/ICC:

    • Positive Control: Use a tissue section or cell line with known this compound expression to confirm the antibody is working.

    • Negative Control: Use a tissue or cell line known to lack this compound expression. Knockout (KO) cell lines or tissues are the gold standard for this.

    • No Primary Control: Incubate a slide with only the antibody diluent (no primary antibody) followed by the secondary antibody and detection reagents. This checks for non-specific binding of the secondary antibody.

  • Peptide Blocking: Pre-incubate the antibody with the immunizing peptide. A specific antibody's signal should be completely abolished after this pre-incubation.

Q3: Which antigen retrieval method is best for FFPE tissues stained with anti-Buccalin?

A: The optimal method depends on the specific epitope recognized by the antibody. Heat-Induced Epitope Retrieval (HIER) is the most common method. It is crucial to optimize the conditions.

Table 2: Antigen Retrieval Optimization Strategy

Parameter Condition 1 Condition 2 Condition 3
Buffer Sodium Citrate Sodium Citrate Tris-EDTA
pH 6.0 6.0 9.0
Heating Time 10 min 20 min 20 min
Heating Method Microwave Pressure Cooker Water Bath (95°C)

Always test multiple conditions to find the one that yields the best specific signal with the lowest background.

Diagrams and Workflows

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: Weak or No Signal check_positive_control Is the positive control stained? start->check_positive_control antibody_issue Potential Antibody Issue check_positive_control->antibody_issue No protocol_issue Potential Protocol Issue check_positive_control->protocol_issue Yes, but sample is weak check_storage Check antibody storage and expiration date. antibody_issue->check_storage check_ar Optimize Antigen Retrieval (Buffer pH, time, temp). protocol_issue->check_ar titrate_primary Titrate primary antibody (increase concentration). check_storage->titrate_primary OK validate_secondary Verify secondary antibody compatibility. titrate_primary->validate_secondary end_antibody Order new antibody validate_secondary->end_antibody All checks fail check_detection Verify detection system (e.g., fresh substrate). check_ar->check_detection check_tissue Check tissue processing (fixation time). check_detection->check_tissue end_protocol Staining Successful check_tissue->end_protocol Optimization successful

Caption: Troubleshooting flowchart for weak or no immunostaining signal.

General Immunostaining Workflow

general_workflow cluster_prep Sample Preparation cluster_stain Staining cluster_final Final Steps deparaffin 1. Deparaffinization & Rehydration antigen_retrieval 2. Antigen Retrieval (HIER or PIER) deparaffin->antigen_retrieval blocking 3. Blocking (Serum/BSA) antigen_retrieval->blocking primary_ab 4. Primary Antibody (Anti-Buccalin) blocking->primary_ab secondary_ab 5. Secondary Antibody primary_ab->secondary_ab detection 6. Detection (Chromogen/Fluorophore) secondary_ab->detection counterstain 7. Counterstain (e.g., Hematoxylin) detection->counterstain dehydrate 8. Dehydration & Mounting counterstain->dehydrate imaging 9. Imaging dehydrate->imaging signaling_pathway Ligand Growth Factor Receptor This compound Receptor (Membrane) Ligand->Receptor Binds This compound This compound (Cytoplasmic Kinase) Receptor->this compound Activates KinaseA Kinase A This compound->KinaseA Phosphorylates TF Transcription Factor (Nuclear) KinaseA->TF Activates Gene Target Gene Expression TF->Gene Induces Response Cellular Response (Proliferation) Gene->Response

References

Improving signal-to-noise in Buccalin electrophysiology experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their Buccalin electrophysiology experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound electrophysiology experiments in a question-and-answer format.

Q1: I'm seeing a lot of 50/60 Hz hum in my recordings. What's causing it and how can I fix it?

A1: This periodic interference, also known as line power noise or mains hum, originates from the alternating current (AC) power grid.[1][2] The most common culprit is a ground loop, which occurs when there are multiple ground paths with different electrical potentials.[1][3]

Troubleshooting Steps:

  • Identify and Eliminate Ground Loops:

    • Implement a Star Grounding System: Connect all equipment to a single, centralized ground point.[1] Avoid "daisy-chaining" ground connections (grounding device A to B, B to C, and so on).

    • Use a Single Power Strip: Plug all instruments into the same master power strip to consolidate grounding.

    • Check for Multiple Grounds: Be aware that equipment with three-pronged power cords has its own ground pathway.

  • Isolate Noise Sources:

    • Systematically unplug or turn off nearby electrical equipment (computers, monitors, centrifuges, lights) to identify the source of the noise.

    • If a specific piece of equipment is identified as the source, try moving it further away from the rig or plugging it into a different circuit.

  • Improve Shielding:

    • Ensure your Faraday cage is properly grounded and completely enclosing the setup. Consider adding a heavy, grounded metal plate to the bottom of the cage.

    • For persistent noise, you can add extra shielding with wire mesh or metallic fabric.

Q2: My baseline is very noisy with high-frequency "fuzz." What are the likely sources and solutions?

A2: High-frequency noise can originate from various sources, including digital equipment, light sources, and even the headstage itself.

Troubleshooting Steps:

  • Check Digital Equipment: Computers, monitors, and digital oscilloscopes can all introduce high-frequency noise. Try repositioning them or switching them off temporarily to see if the noise decreases.

  • Inspect Lighting: Fluorescent room lights are a common source of high-frequency noise. Switch to DC-powered LED or fiber-optic light sources if possible. If you must use AC-powered lights, ensure their power cables are shielded and positioned away from the recording setup.

  • Evaluate the Headstage and Electrode Holder:

    • A faulty or poorly maintained headstage can be a significant noise source. Try swapping it with a different one if available.

    • The pipette holder can also contribute to electrical noise. Ensure it is thoroughly cleaned with ethanol, rinsed with distilled water, and air-dried.

  • Optimize Filter Settings:

    • Set the low-pass filter on your amplifier to a value just above the fastest frequency component of your biological signal of interest. A bandwidth that is too wide will unnecessarily introduce high-frequency noise. For extracellular action potentials, a typical band-pass range is 50-500Hz to 2500-4000Hz.

Q3: I'm experiencing sudden, large, irregular spikes in my recordings, especially when my perfusion system is running. What could be the cause?

A3: This type of noise is often mechanical or related to the perfusion system.

Troubleshooting Steps:

  • Isolate the Perfusion System: Temporarily stop the perfusion to see if the noise disappears. If it does, the perfusion system is the likely culprit.

  • Check for Bubbles and Flow Rate: Air bubbles in the perfusion line can cause significant electrical artifacts. Ensure your saline is degassed and that the flow is smooth and not turbulent.

  • Address Suction-Related Noise: The suction used to remove saline from the bath can be a major source of irregular noise.

    • Try breaking the continuous fluid column from the bath to the waste container. Inserting a dripping chamber into the suction line can help.

    • A simple trick is to place a small piece of lens paper under the suction pipette to create a bridge of recording solution, which can break the suction effect.

  • Minimize Tubing: Use the shortest possible length of tubing for your perfusion system to minimize its potential to act as an antenna for noise.

Q4: My signal is weak, and I'm having trouble distinguishing it from the background noise. How can I improve my signal-to-noise ratio (SNR)?

A4: Improving SNR is a combination of reducing noise (as detailed above) and maximizing the signal.

Improving the Signal:

  • Electrode Preparation and Placement:

    • Use high-quality, low-impedance electrodes.

    • Ensure your suction electrode has a good seal around the nerve. The opening of the electrode tip should be about 1.5 times the diameter of the nerve.

    • For intracellular recordings, a tight seal between the pipette and the cell is crucial for eliminating noise.

  • Bath Level: Keep the saline level in the recording chamber as low as possible to reduce the capacitance of the pipette.

  • Signal Averaging: If your signal is time-locked to a stimulus, you can use signal averaging. This technique enhances the signal, which is constant, while the random noise tends to cancel out. The SNR improves in proportion to the square root of the number of trials averaged.

Data Presentation: Noise Source Identification

The following table summarizes common noise sources and their typical frequency characteristics to aid in troubleshooting.

Noise SourceFrequency CharacteristicsCommon Causes
Mains Hum 50 Hz or 60 Hz and its harmonicsGround loops, unshielded power cables, nearby AC-powered equipment
High-Frequency Noise > 1 kHzComputers, monitors, light sources, digital equipment
Irregular Spikes/Drift Low frequency to sporadic spikesPerfusion system (bubbles, suction), mechanical vibration, temperature drift
Wide-Band Noise Affects a broad range of frequenciesFloating ground, broken ground wire, poor electrode connection

Experimental Protocols

Protocol 1: Buccal Ganglion Dissection and Preparation (Adapted from Lymnaea/Helisoma)
  • Anesthetize the Snail: Place the snail in a solution of 10% Listerine in snail saline for 10-15 minutes.

  • Dissection:

    • Pin the snail to a dissection dish with a silicone elastomer base.

    • Make a longitudinal incision through the dorsal body wall to expose the buccal mass.

    • Carefully remove the buccal mass and associated ganglia by cutting the surrounding nerves and esophagus.

  • Mounting:

    • Transfer the buccal mass to a recording dish containing fresh, cold saline.

    • Pin the buccal mass with the caudal side of the ganglia facing up.

    • Use fine forceps to carefully desheath the ganglia to allow for better electrode access to the neurons.

  • Saline Replacement: Before recording, replace the saline in the dish with fresh, cold saline to remove any tissue debris.

Protocol 2: Extracellular Nerve Recording
  • Electrode Selection: Choose a suction electrode with a tip opening approximately 1.5 times the diameter of the target nerve.

  • Electrode Placement:

    • Lower the electrode into the saline bath.

    • Apply gentle suction with a syringe until the saline just touches the wire inside the electrode.

    • Carefully position the electrode over the desired buccal nerve and apply gentle suction to draw the nerve into the electrode tip, forming a seal.

  • Grounding: Place a ground wire (e.g., a silver-chloride wire) in the bath, away from the recording electrode.

  • Acquisition Settings:

    • Amplifier Gain: Adjust the gain to amplify the signal without clipping the action potentials.

    • Filter Settings: Use a band-pass filter appropriate for extracellular spikes (e.g., 300 Hz high-pass and 3-5 kHz low-pass). This will help remove low-frequency drift and high-frequency noise.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Dissection Buccal Ganglion Dissection Mounting Mounting & Desheathing Dissection->Mounting Saline Saline Exchange Mounting->Saline Electrode Electrode Placement & Sealing Saline->Electrode Grounding Establish Ground Electrode->Grounding Acquisition Set Acquisition Parameters Grounding->Acquisition Record Record Data Acquisition->Record Filtering Digital Filtering Record->Filtering SpikeSort Spike Sorting Filtering->SpikeSort Analysis Data Analysis SpikeSort->Analysis

Caption: Workflow for this compound Electrophysiology Experiments.

Troubleshooting_Logic Start Noisy Recording CheckHum Is there 50/60 Hz hum? Start->CheckHum FixGrounding Check for Ground Loops Implement Star Grounding CheckHum->FixGrounding Yes CheckHF Is there high-frequency noise? CheckHum->CheckHF No IsolateSources Isolate AC Power Sources FixGrounding->IsolateSources IsolateSources->CheckHF CheckDigital Isolate Digital Equipment & Lights CheckHF->CheckDigital Yes CheckPerfusion Is noise related to perfusion? CheckHF->CheckPerfusion No OptimizeFilters Optimize Low-Pass Filter CheckDigital->OptimizeFilters OptimizeFilters->CheckPerfusion FixPerfusion Degas Saline Check Suction Line CheckPerfusion->FixPerfusion Yes CleanSignal Clean Signal Achieved CheckPerfusion->CleanSignal No FixPerfusion->CleanSignal

References

Technical Support Center: Buccalin Precursor Clone Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the sequencing of Buccalin precursor clones.

General Experimental Workflow

The process of this compound precursor clone sequencing involves several key stages, from bacterial culture to the final sequence analysis. Understanding this workflow is crucial for pinpointing where problems may arise.

This compound Precursor Clone Sequencing Workflow cluster_prep Plasmid Preparation cluster_amplification PCR & Sequencing culture Bacterial Culture harvest Cell Harvesting culture->harvest lysis Cell Lysis harvest->lysis purification Plasmid Purification lysis->purification pcr PCR Amplification purification->pcr Purified Plasmid cleanup PCR Product Cleanup pcr->cleanup sanger Sanger Sequencing cleanup->sanger analysis Sequence Analysis sanger->analysis

Caption: General workflow for this compound precursor clone sequencing.

FAQs and Troubleshooting Guides

This section is organized by experimental stage to help you quickly identify and solve issues.

Section 1: Plasmid Preparation

High-quality plasmid DNA is the foundation for successful sequencing. Problems at this stage are a common source of downstream failures.

Q1: Why is my plasmid DNA yield low?

A1: Low plasmid yield can be attributed to several factors, ranging from bacterial culture conditions to the purification protocol itself.[1][2][3]

  • Possible Causes & Solutions:

CauseSolution
Low-copy number plasmid Increase the volume of bacterial culture used for the prep.[1] For mini-preps, you can use up to 5 ml of overnight culture.[4]
Poor bacterial growth Ensure you start from a single, well-isolated colony on a fresh agar (B569324) plate with the correct antibiotic.[5][6] Using old plates or picking satellite colonies can lead to cultures without the plasmid.[5]
Inefficient cell lysis Do not overload the purification column by using too much culture volume for the chosen kit.[7] Ensure the bacterial pellet is completely resuspended before adding the lysis buffer.[5][7]
Old bacterial culture Use a fresh overnight culture (12-16 hours) for plasmid preparation.[7][8] If you cannot process it immediately, pellet the cells and store them at -80°C.[1]
Antibiotic degradation Prepare antibiotic-containing media freshly before use, especially for ampicillin.[1][2]

Q2: My plasmid DNA is contaminated with genomic DNA or RNA. How can I fix this?

A2: Contamination can interfere with downstream applications like PCR and sequencing.

  • Possible Causes & Solutions:

ContaminantCauseSolution
Genomic DNA Overly vigorous mixing during the lysis and neutralization steps.[7]Mix gently by inverting the tube. Do not vortex after adding lysis and neutralization buffers.[7]
RNA RNase A was not added or was inactive.Ensure RNase A is added to the resuspension buffer and is not expired.[7][9]
Section 2: PCR Amplification

PCR is used to amplify the this compound precursor insert from the plasmid for sequencing. Optimization is often necessary, especially for difficult templates.

Q1: Why did my PCR reaction fail (no band on the gel)?

A1: A failed PCR can be due to a variety of factors, including issues with the template, primers, or reaction conditions.

  • Possible Causes & Solutions:

CauseSolution
Poor template quality Ensure the plasmid DNA is pure and free of contaminants like salts and ethanol (B145695).[10][11]
Incorrect primer design Primers should have a melting temperature (Tm) between 52-58°C and a GC content of 40-60%.[12] Avoid primers that can form hairpins or self-dimers.[13]
Suboptimal annealing temperature The annealing temperature should be about 3-5°C lower than the primer Tm.[6] A gradient PCR can be used to find the optimal temperature.[11]
Issues with PCR components Use fresh, high-quality Taq polymerase, dNTPs, and buffers. Avoid multiple freeze-thaw cycles of reagents.[13]

Q2: I see multiple bands or a smear on my PCR gel. What does this mean?

A2: Non-specific amplification can result from several issues.

  • Possible Causes & Solutions:

CauseSolution
Low annealing temperature Increase the annealing temperature in increments of 1-2°C to improve primer specificity.[14]
Primer-dimers This indicates that the primers are annealing to each other. Redesign primers to avoid complementarity, especially at the 3' ends.
Too much template DNA Reduce the amount of plasmid DNA in the reaction. For plasmids, 1 ng is often sufficient.[12]
Section 3: Sanger Sequencing

Sanger sequencing is the gold standard for verifying the sequence of a cloned fragment. The quality of the chromatogram is key to accurate results.

Q1: My sequencing results are noisy or have high background.

A1: A noisy chromatogram can make base-calling difficult and unreliable.

  • Possible Causes & Solutions:

CauseSolution
Template contamination Residual salts, ethanol, or proteins from the plasmid prep can interfere with the sequencing reaction.[10] Re-purify the plasmid DNA.
Insufficient template DNA Low template concentration leads to a weak signal.[15] Quantify your plasmid and use the amount recommended by your sequencing facility (typically 100-200 ng/µl for plasmids).[16]
Primer issues A poorly designed or degraded primer can lead to weak or noisy signals.

Q2: The sequencing signal starts strong but then drops off suddenly.

A2: An abrupt end to a good sequence can be caused by secondary structures in the template.

  • Possible Causes & Solutions:

CauseSolution
GC-rich regions or hairpin loops These structures can block the polymerase.[10][17] Some sequencing services offer a special protocol for difficult templates. Adding DMSO to the sequencing reaction can also help.[17]
Repetitive sequences Long repeats can cause polymerase "slippage."[17] Sequencing from the opposite direction with a reverse primer may help.

Q3: I see multiple overlapping peaks throughout my sequencing trace.

A3: This is a classic sign of a mixed template.[18]

  • Possible Causes & Solutions:

CauseSolution
Mixed plasmid prep You may have picked more than one bacterial colony, or your colony was not well-isolated.[15] Re-streak your bacteria and pick a single, isolated colony for a new culture and plasmid prep.[17]
Multiple priming sites Your sequencing primer may be binding to more than one location on the template. This is less common with standard vector primers but can happen with custom primers.

Experimental Protocols

Protocol 1: Alkaline Lysis Plasmid Miniprep

This protocol is a standard method for isolating plasmid DNA from E. coli.

  • Inoculation and Culture: Inoculate 2-5 mL of LB broth containing the appropriate antibiotic with a single bacterial colony.[8] Incubate overnight (12-16 hours) at 37°C with vigorous shaking.[6][8]

  • Harvesting: Pellet the bacteria by centrifuging 1.5 mL of the culture in a microfuge tube at >10,000 x g for 1 minute. Discard the supernatant.[19]

  • Resuspension: Resuspend the bacterial pellet completely in 100 µL of ice-cold Resuspension Buffer (Solution I, often containing RNase A) by vortexing or pipetting.[19]

  • Lysis: Add 200 µL of Lysis Buffer (Solution II, containing NaOH and SDS). Mix gently by inverting the tube 5-10 times. Do not vortex. Incubate on ice for 5 minutes.[19]

  • Neutralization: Add 150 µL of ice-cold Neutralization Buffer (Solution III, typically potassium acetate). Mix gently by inverting. A white precipitate of genomic DNA and proteins will form. Incubate on ice for 5 minutes.[19]

  • Clarification: Centrifuge at maximum speed for 5-10 minutes to pellet the precipitate.[19]

  • Purification: Carefully transfer the supernatant to a clean tube. Precipitate the plasmid DNA by adding 2-2.5 volumes of 100% ethanol.[19] Incubate at -20°C for at least 30 minutes.

  • Pelleting and Washing: Pellet the DNA by centrifuging at maximum speed for 15-30 minutes. Discard the supernatant, wash the pellet with 500 µL of 70% ethanol, and centrifuge again for 5 minutes.

  • Elution: Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Resuspend the DNA in 30-50 µL of nuclease-free water or TE buffer.[16]

Protocol 2: PCR Amplification of Plasmid Insert

This is a general protocol for amplifying an insert from a purified plasmid.

  • Reaction Setup: Prepare a master mix to ensure consistency. For a typical 25 µL reaction:

ComponentVolume/Final Concentration
5X PCR Buffer5 µL (1X)
dNTPs (10 mM)0.5 µL (200 µM)
Forward Primer (10 µM)1.25 µL (0.5 µM)
Reverse Primer (10 µM)1.25 µL (0.5 µM)
Taq DNA Polymerase0.25 µL
Plasmid DNA Template1 µL (~1-10 ng)
Nuclease-free waterto 25 µL
  • Thermal Cycling:

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30 sec25-30
Annealing52-58°C30 sec
Extension72°C1 min/kb
Final Extension72°C5-10 min1
Hold4°C
  • Analysis: Analyze 5 µL of the PCR product on a 1% agarose (B213101) gel to verify the size and purity of the amplified fragment.

Signaling Pathway

This compound is a neuropeptide that acts as a cotransmitter, modulating the release of primary neurotransmitters like acetylcholine (B1216132) at neuromuscular junctions.[20] While the specific intracellular signaling cascade is not fully detailed in the provided context, a general representation of its modulatory role can be visualized.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell This compound This compound receptor This compound Receptor This compound->receptor Binds release ACh Release (Modulated) receptor->release Inhibits/Modulates vesicle Vesicle (Acetylcholine) vesicle->release ach Acetylcholine release->ach ach_receptor ACh Receptor ach->ach_receptor contraction Muscle Contraction ach_receptor->contraction

Caption: Modulatory role of this compound on neurotransmitter release.

References

Technical Support Center: Enhancing Resolution of Buccalin Localization in Ganglia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Buccalin localization in ganglia.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the localization of this compound in ganglia using immunohistochemistry (IHC), immunofluorescence (IF), and in situ hybridization (ISH).

General Questions

QuestionAnswer
What is the optimal fixation method for preserving this compound antigenicity in ganglia? For optimal results, perfusion with 4% paraformaldehyde (PFA) in a phosphate-buffered saline (PBS) is recommended for initial fixation. Post-fixation of the dissected ganglia in the same fixative for 2-4 hours at 4°C is a good starting point. Over-fixation can mask the epitope, so it's crucial to optimize the fixation time. If you suspect over-fixation, consider using antigen retrieval methods.[1][2]
My tissue sections are detaching from the slides. How can I prevent this? Use positively charged slides (e.g., SuperFrost Plus) to improve tissue adherence. Ensure sections are properly dried onto the slide before starting the staining protocol. For cryosections, a brief air-drying step is crucial.
How can I minimize background staining in my IHC/IF experiments? High background can be caused by several factors. Ensure adequate blocking with a suitable serum (e.g., normal goat serum if the secondary antibody is raised in goat).[3] Use optimized concentrations of primary and secondary antibodies. Thorough washing steps between antibody incubations are critical. Also, consider quenching endogenous peroxidase activity with 3% H₂O₂ if using HRP-based detection.[4]

Immunohistochemistry (IHC) & Immunofluorescence (IF) Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal Improper antibody storage: Antibody may have degraded due to repeated freeze-thaw cycles.Aliquot antibodies upon arrival and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
Primary and secondary antibody incompatibility: The secondary antibody does not recognize the primary antibody's host species.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[5]
Low this compound expression: The target protein may be present at very low levels in the tissue.Consider using a signal amplification system (e.g., biotin-avidin system). For IF, use bright and photostable fluorophores.
Over-fixation of tissue: The fixative may be masking the this compound epitope.Perform antigen retrieval. Heat-induced epitope retrieval (HIER) with citrate (B86180) buffer (pH 6.0) or Tris-EDTA (pH 9.0) is a common starting point.[1]
High Background Non-specific antibody binding: The primary or secondary antibody is binding to non-target sites.Increase the blocking time and use a serum from the same species as the secondary antibody. Optimize the antibody concentrations by performing a titration.
Endogenous biotin (B1667282) (if using biotin-based detection): Some tissues have high levels of endogenous biotin, leading to non-specific signal.Block endogenous biotin by pre-incubating the tissue with avidin, followed by an incubation with biotin.
Tissue drying out during staining: Sections were allowed to dry, causing non-specific antibody binding.Keep the tissue sections moist with buffer throughout the entire staining procedure.[5]
Non-specific Staining Cross-reactivity of the primary antibody: The antibody may be recognizing other proteins with similar epitopes.Check the antibody datasheet for specificity information. Run a Western blot to confirm the antibody recognizes a band of the correct molecular weight for this compound.[5]
Presence of endogenous enzymes (for enzymatic detection): Endogenous peroxidases or phosphatases can produce a false positive signal.Quench endogenous peroxidase activity with hydrogen peroxide before primary antibody incubation. For alkaline phosphatase, use levamisole (B84282) in the substrate solution.[4]

In Situ Hybridization (ISH) Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal RNA degradation: The this compound mRNA in the tissue is degraded.Use RNase-free reagents and bake glassware. Dissect and fix tissue promptly. Consider using a fixative that preserves RNA well, like 4% PFA.[2]
Inefficient probe hybridization: The probe is not binding effectively to the target mRNA.Optimize the hybridization temperature. A temperature that is too high can prevent binding, while one that is too low can lead to non-specific binding.[6] Ensure the probe concentration is adequate.[7]
Poor probe penetration: The probe cannot access the target mRNA within the tissue.Treat sections with proteinase K to increase tissue permeability. The concentration and incubation time for proteinase K treatment need to be optimized for your specific tissue to avoid tissue damage.[7][6]
High Background Non-specific probe binding: The probe is binding to non-target sequences.Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration (e.g., using a lower concentration of SSC buffer).[7][8]
Probe is too concentrated: Using too much probe can lead to high background.Perform a probe concentration titration to find the optimal concentration that gives a good signal-to-noise ratio.[7]
Air bubbles under the coverslip: Trapped air bubbles can cause non-specific signal.Carefully apply the hybridization solution and coverslip to avoid trapping air bubbles.[7]

Data Presentation: Comparison of Microscopy Techniques for Resolution Enhancement

Choosing the right microscopy technique is critical for achieving high-resolution localization of this compound. The following table summarizes the capabilities of different microscopy techniques.

TechniqueTypical Lateral ResolutionTypical Axial ResolutionAdvantagesDisadvantages
Confocal Microscopy ~200 nm[9]~500-600 nm[9]Good for 3D imaging of thick specimens, widely available.[9][10]Resolution is limited by the diffraction of light.[9] Can cause photobleaching and phototoxicity in live samples.[9]
Stimulated Emission Depletion (STED) Microscopy 15-30 nm[11]~100 nmHigh resolution in fixed and living cells.[11]Requires specialized and expensive equipment.[11]
Photoactivated Localization Microscopy (PALM) ~15 nm[11]~50 nmAchieves very high resolution.Slow acquisition speed, requires photoactivatable fluorescent proteins.[11]
Stochastic Optical Reconstruction Microscopy (STORM) ~15 nm[11]~50 nmAchieves very high resolution.Slow acquisition speed, requires specific fluorescent dyes and imaging buffers.[11]

Experimental Protocols

1. Immunofluorescence Protocol for this compound in Aplysia Ganglia

This protocol is a general guideline and may require optimization.

  • Fixation: Dissect buccal ganglia in cold saline and fix in 4% PFA in 0.1 M PBS (pH 7.4) for 2-4 hours at 4°C.

  • Washing: Wash the ganglia three times for 10 minutes each in PBS.

  • Permeabilization: Incubate the ganglia in PBS containing 0.3% Triton X-100 (PBST) for 1 hour at room temperature.

  • Blocking: Block non-specific binding by incubating the ganglia in PBST containing 5% normal goat serum (or serum from the species of the secondary antibody) for 2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the ganglia with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the ganglia three times for 15 minutes each in PBST.

  • Secondary Antibody Incubation: Incubate the ganglia with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488), diluted in blocking buffer, for 2 hours at room temperature in the dark.

  • Washing: Wash the ganglia three times for 15 minutes each in PBST in the dark.

  • Mounting: Mount the ganglia on a slide with an anti-fade mounting medium.

  • Imaging: Image using a confocal or super-resolution microscope.

2. In Situ Hybridization Protocol for this compound mRNA in Ganglia

This protocol provides a framework for detecting this compound mRNA. All solutions should be prepared with RNase-free water.

  • Tissue Preparation: Dissect ganglia, fix in 4% PFA overnight at 4°C, and then cryoprotect in 30% sucrose (B13894) in PBS. Embed in OCT compound and freeze. Cut 10-20 µm cryosections and mount on charged slides.

  • Pre-hybridization:

    • Wash slides in PBS.

    • Treat with Proteinase K (concentration and time to be optimized).

    • Wash in PBS.

    • Post-fix in 4% PFA.

    • Wash in PBS.

    • Acetylate with acetic anhydride (B1165640) in triethanolamine.

    • Wash in PBS and dehydrate through an ethanol (B145695) series.

  • Hybridization:

    • Apply the DIG-labeled anti-sense this compound RNA probe diluted in hybridization buffer.

    • Apply a coverslip and incubate in a humidified chamber at an optimized temperature (e.g., 55-65°C) overnight.

  • Post-hybridization Washes:

    • Perform a series of stringent washes with decreasing concentrations of SSC buffer at an elevated temperature to remove non-specifically bound probe.

  • Immunodetection:

    • Block with a suitable blocking reagent.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • Wash.

    • Develop the signal with NBT/BCIP substrate until the desired color intensity is reached.

  • Mounting and Imaging: Dehydrate, clear, and mount with a coverslip. Image using a brightfield microscope.

Mandatory Visualizations

Experimental_Workflow_IF cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_imaging Imaging Dissection Ganglia Dissection Fixation Fixation (4% PFA) Dissection->Fixation Washing1 PBS Wash Fixation->Washing1 Permeabilization Permeabilization (Triton X-100) Washing1->Permeabilization Blocking Blocking (Normal Serum) Permeabilization->Blocking PrimaryAb Primary Antibody (anti-Buccalin) Blocking->PrimaryAb Washing2 PBST Wash PrimaryAb->Washing2 SecondaryAb Secondary Antibody (Fluorescent) Washing2->SecondaryAb Washing3 PBST Wash SecondaryAb->Washing3 Mounting Mounting Washing3->Mounting Microscopy Confocal / Super-Resolution Microscopy Mounting->Microscopy

Caption: Immunofluorescence workflow for this compound localization.

Buccalin_Signaling_Pathway This compound This compound Neuropeptide GPCR This compound Receptor (GPCR) This compound->GPCR Binds to G_protein G-protein (Gi/o) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Reduces activation of Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Reduces phosphorylation of Vesicle_fusion Synaptic Vesicle Fusion Ca_channel->Vesicle_fusion Reduces Ca²⁺ influx for ACh_release Acetylcholine Release Inhibition Vesicle_fusion->ACh_release Leads to

Caption: Putative this compound presynaptic inhibition pathway.[12]

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Buccalin and its related peptides. The information is tailored for scientists and drug development professionals to address common issues, particularly those concerning antibody and receptor cross-reactivity during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its related peptides?

A: this compound is a modulatory neuropeptide originally isolated from the marine mollusk Aplysia californica. It is part of a large family of related peptides derived from a single precursor protein, which in Aplysia can produce at least 19 distinct this compound-related peptides[1]. These peptides typically act as cotransmitters, modulating neuromuscular transmission. For instance, this compound acts presynaptically to inhibit the release of acetylcholine[1].

Q2: What are the primary peptides known to cross-react with this compound?

A: The most significant cross-reactivity is observed with members of the Allatostatin-A (AstA) family of neuropeptides found in arthropods, such as Drosophila melanogaster. This compound and AstA peptides are homologous, sharing a conserved C-terminal Y/F-X-F-G-L/I-amide motif, which leads to functional cross-reactivity at the receptor level[2]. Within Aplysia, other endogenous peptides like the Small Cardioactive Peptides (SCPA and SCPB), which are co-localized with this compound, are structurally distinct but could still present cross-reactivity issues in non-specific immunoassays[1].

Q3: My immunoassay for this compound is showing unexpected results. Could this be due to cross-reactivity?

A: Yes, unexpected or inconsistent results in immunoassays (like ELISA or RIA) are often due to antibody cross-reactivity. If your antibody was raised against a specific this compound peptide, it might also bind to:

  • Other members of the this compound peptide family present in the sample.

  • Homologous peptides from other species if you are working with non-Aplysia tissues.

  • Structurally similar but unrelated peptides if the antibody is polyclonal or recognizes a common epitope.

It is crucial to validate antibody specificity using competitive binding assays.

Q4: What is the known receptor for this compound and its signaling pathway?

A: this compound and its related peptides act through a G protein-coupled receptor (GPCR)[2]. In Aplysia, this receptor is also activated by Allatostatin-A and is referred to as the apBuc/AstA receptor. Upon peptide binding, the receptor activates a heterotrimeric G-protein, leading to downstream signaling cascades that modulate cellular activity. The primary known effect of this compound is the presynaptic inhibition of neurotransmitter release, which is consistent with GPCR signaling that modulates ion channel activity or other components of the synaptic release machinery.

Data Presentation

Peptide Sequence Homology

The table below compares the amino acid sequences of this compound A, this compound B, Aplysia Small Cardioactive Peptides (SCPA/B), and Drosophila Allatostatin-A (AstA-1). The conserved C-terminal region responsible for cross-reactivity between this compound and Allatostatin is highlighted.

Peptide NameOrganismSequence
This compound A Aplysia californicaGly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH₂
This compound B Aplysia californicaGly-Leu-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu-NH₂
SCPA Aplysia californicaAla-Arg-Pro-Gly-Tyr-Leu-Ala-Phe-Pro-Arg-Met-NH₂
SCPB Aplysia californicaMet-Asn-Tyr-Leu-Ala-Phe-Pro-Arg-Met-NH₂
Allatostatin-A 1 Drosophila melanogasterAla-Pro-Ser-Ala-Gly-Ala-His-Asn-Tyr-Phe-Gly-Leu-NH₂

Sequence data sourced from UniProt and related publications.

Receptor Activation Data

The following table summarizes the potency (EC₅₀ values) of various Aplysia this compound-related peptides on the cloned Aplysia this compound/Allatostatin-A receptor (apBuc/AstA-R). This data illustrates the varying affinities within the peptide family, a key factor in potential cross-reactivity issues.

PeptidePotency (EC₅₀)
This compound-K23 nM
This compound-A(Not specified, but active)
This compound-B(Not specified, but active)
This compound-D320 nM
Other this compound PeptidesRanged from 23 nM to 320 nM

Data adapted from: Identification of a G Protein-Coupled Receptor for this compound-Type Peptides in the Mollusk Aplysia[2].

Visualizations

This compound Signaling Pathway

Buccalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Peptide GPCR This compound Receptor (GPCR) 7-Transmembrane Domains This compound->GPCR 1. Binding G_Protein G-Protein Gα-GDP Gβγ GPCR->G_Protein 2. Receptor Activation G_Protein_Active Active G-Protein Gα-GTP Gβγ G_Protein:alpha->G_Protein_Active:alpha 3. GDP/GTP Exchange Effector Effector (e.g., Adenylyl Cyclase) G_Protein_Active:alpha->Effector 4. Gα Activation G_Protein_Active:beta_gamma->Effector 4. Gβγ Activation (alternative) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Modulation Presynaptic_Inhibition Presynaptic Inhibition ↓ Acetylcholine Release Second_Messenger->Presynaptic_Inhibition 6. Downstream Effects

Caption: Generalized signaling pathway for the this compound G protein-coupled receptor (GPCR).

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Prepare_Receptor Prepare Receptor Source (e.g., cell membrane prep) Incubate Incubation Receptor + Radiolabeled Peptide + Unlabeled Competitor (Varying Conc.) Prepare_Receptor->Incubate Prepare_Radioligand Prepare Radiolabeled Peptide (e.g., ¹²⁵I-Buccalin) Prepare_Radioligand->Incubate Prepare_Competitor Prepare Unlabeled Competitor Peptides (this compound-A, this compound-B, AstA, etc.) Prepare_Competitor->Incubate Separate Separate Bound from Free Ligand (e.g., rapid filtration) Incubate->Separate Measure Measure Radioactivity of Bound Fraction Separate->Measure Plot Plot % Bound Radioactivity vs. Competitor Concentration Measure->Plot Calculate Calculate IC₅₀ and Ki values Plot->Calculate

Caption: Workflow for determining peptide cross-reactivity via competitive binding assay.

Troubleshooting Guides

Issue: High Background Signal in ELISA
Possible Cause Recommended Solution
Antibody Cross-Reactivity The primary or secondary antibody is binding to other peptides or proteins in the sample. Solution: Perform a competitive ELISA to confirm specificity. Use affinity-purified monoclonal antibodies if possible. Pre-absorb the antibody with potential cross-reacting peptides.
Insufficient Blocking The blocking buffer is not effectively preventing non-specific binding to the plate surface. Solution: Increase the blocking incubation time or temperature. Try a different blocking agent (e.g., BSA, non-fat milk, or a commercial blocker).
High Antibody Concentration The concentration of the primary or secondary antibody is too high, leading to non-specific binding. Solution: Titrate the antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Inadequate Washing Unbound antibodies are not being sufficiently washed away. Solution: Increase the number of wash steps (e.g., from 3 to 5). Increase the soaking time during washes. Ensure the wash buffer contains a detergent like Tween-20.
Issue: Low or No Signal in Immunoassay
Possible Cause Recommended Solution
Poor Antibody-Peptide Binding The antibody has a low affinity for the target this compound peptide. This is a common issue with small peptides. Solution: Ensure the peptide was properly coated on the plate (if a direct or indirect ELISA). Consider using a competitive ELISA format, which is often more reliable for small molecules. Confirm antibody viability with a positive control.
Peptide Degradation The this compound peptide standards or samples have degraded. Solution: Store peptides lyophilized at -20°C or colder. Reconstitute just before use and aliquot for storage to avoid freeze-thaw cycles. Include protease inhibitors in sample preparation buffers.
Incorrect Assay Conditions Incubation times or temperatures are not optimal for the binding kinetics. Solution: Optimize incubation times and temperatures. Ensure all reagents are brought to room temperature before use unless the protocol specifies otherwise.
Inactive Reagents The enzyme conjugate or substrate has lost activity. Solution: Prepare fresh substrate solution immediately before use. Verify the activity of the enzyme conjugate with a known positive control. Check expiration dates of all reagents.

Experimental Protocols

Protocol: Competitive Radioimmunoassay (RIA) for Cross-Reactivity Analysis

This protocol provides a generalized method to determine the cross-reactivity of an antibody against different this compound-related peptides.

Materials:

  • Antibody: Specific polyclonal or monoclonal antibody against a this compound peptide.

  • Radiolabeled Peptide ("Tracer"): A this compound peptide labeled with a radioisotope (e.g., ¹²⁵I-Buccalin A).

  • Standard Peptide: Unlabeled version of the same peptide used as the tracer (e.g., this compound A).

  • Test Peptides: Unlabeled potential cross-reactants (e.g., this compound B, Allatostatin-A).

  • Receptor/Binding Agent: Can be cell membranes expressing the this compound receptor or a capture antibody. For this protocol, we assume an antibody-based RIA.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA).

  • Separation Agent: e.g., Secondary antibody (e.g., anti-rabbit IgG) and polyethylene (B3416737) glycol (PEG) to precipitate the primary antibody-antigen complex.

  • Gamma counter and appropriate tubes.

Procedure:

  • Reagent Preparation:

    • Dilute the primary antibody in assay buffer to a concentration that binds 30-50% of the total radiolabeled tracer in the absence of any unlabeled peptide. This requires prior optimization.

    • Prepare a stock solution of the radiolabeled tracer and dilute it in assay buffer to a final concentration that yields sufficient counts (e.g., 10,000 cpm per tube).

    • Prepare serial dilutions of the standard peptide and each test peptide in assay buffer to create a range of concentrations for the competition curve.

  • Assay Setup:

    • Set up triplicate tubes for each condition:

      • Total Counts: Contains only the radiolabeled tracer.

      • Non-Specific Binding (NSB): Contains tracer and a very high concentration of unlabeled standard peptide (to saturate all specific binding sites).

      • Zero Binding (B₀): Contains tracer and primary antibody (no competitor).

      • Standard Curve: Contains tracer, primary antibody, and each dilution of the standard peptide.

      • Test Peptide Curve: Contains tracer, primary antibody, and each dilution of the test peptides.

  • Incubation:

    • Add assay buffer, standard/test peptides, radiolabeled tracer, and primary antibody to the respective tubes.

    • Vortex gently and incubate for a period sufficient to reach equilibrium (e.g., 16-24 hours at 4°C).

  • Separation of Bound and Free Ligand:

    • Add the secondary antibody/PEG solution to all tubes except "Total Counts".

    • Incubate to allow precipitation of the antibody-antigen complexes (e.g., 15-30 minutes at 4°C).

    • Centrifuge the tubes to pellet the precipitate.

    • Carefully decant or aspirate the supernatant (free fraction).

  • Measurement:

    • Measure the radioactivity in the pellets (bound fraction) for all tubes and in the "Total Counts" tubes using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of tracer bound for each tube relative to the B₀ tubes.

    • Plot the percentage of bound tracer against the logarithm of the competitor peptide concentration.

    • Use a sigmoidal dose-response curve fit to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the tracer).

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of Standard Peptide / IC₅₀ of Test Peptide) x 100

References

Technical Support Center: Optimizing Exogenous Agent Application

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers: The term "Buccalin" historically refers to an oral bacterial vaccine composed of inactivated bacterial lysates, designed to stimulate the immune system.[1][2][3][4] Its active components are whole, inactivated bacteria, including strains of Pneumococcus, Streptococcus, Staphylococcus, and Haemophilus influenzae.[5] The mechanism involves inducing a mucosal immune response. This substance is not a single, purified molecule for exogenous application in typical cell signaling or molecular biology experiments.

This guide has been created to address the core principles of dosage optimization for a hypothetical, purified exogenous peptide, hereafter referred to as "Peptide-B," which is assumed to activate a specific intracellular signaling pathway. The principles, protocols, and troubleshooting steps outlined below are broadly applicable to researchers working with novel peptides or small molecules in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: How do I properly reconstitute and store Peptide-B?

A1: Proper handling is critical for experimental reproducibility.

  • Reconstitution: Start by dissolving the lyophilized peptide in a sterile, appropriate solvent. For many peptides, this is sterile distilled water or a buffer like PBS. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO may be needed first, followed by dilution in your assay buffer. Always ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO).

  • Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability. After reconstitution, create single-use aliquots of the stock solution and store them at -80°C to avoid degradation from repeated freeze-thaw cycles.

Q2: What is a recommended starting concentration range for Peptide-B in a new cell-based assay?

A2: The optimal concentration is highly dependent on the peptide's activity and the specific cell type. A broad dose-response experiment is the best starting point. We recommend a wide range of concentrations, for example, from 0.1 µM to 100 µM, using serial dilutions (e.g., 0.1, 1, 10, 100 µM). This initial screen will help identify a narrower, effective concentration range for more detailed follow-up experiments.

Q3: How long should I incubate my cells with Peptide-B?

A3: Incubation time is a critical variable that depends on the biological process being studied.

  • Acute Effects (e.g., receptor phosphorylation): Shorter incubation times, from a few minutes to a few hours (e.g., 15 min, 1h, 4h), are often sufficient.

  • Chronic Effects (e.g., changes in gene expression, cell proliferation): Longer incubation times (e.g., 24, 48, or 72 hours) are typically necessary. A time-course experiment is the best method to determine the optimal incubation period for your specific system and endpoint.

Q4: I am observing significant cell death in my experiment. How can I troubleshoot this?

A4: Cell toxicity can be caused by the peptide itself or the solvent.

  • Peptide Toxicity: High concentrations of any exogenous agent can be toxic. Perform a dose-response cytotoxicity assay (like MTT or LDH release) to determine the concentration at which Peptide-B becomes toxic to your cells. Use concentrations below this toxic threshold for your functional assays.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic. Run a "vehicle control" with the solvent alone at the highest concentration used in your experiment to confirm it has no effect on cell viability.

Q5: My peptide is not showing the expected biological activity. What should I do?

A5: If Peptide-B appears inactive, consider the following:

  • Peptide Integrity: Verify the peptide's integrity and concentration. Techniques like mass spectrometry or HPLC can confirm its identity and purity. Ensure it was stored correctly to prevent degradation.

  • Assay Conditions: Confirm that your assay conditions (e.g., pH, temperature, serum presence) are optimal for peptide activity. Some peptides can be degraded by proteases in serum or interact with media components.

  • Cell System: It is possible the chosen cell line is not responsive. Confirm that the target receptor or pathway for Peptide-B is present and functional in your cell model.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Peptide Precipitation in Media The peptide has low solubility in the culture medium, especially in the presence of salts and proteins.Visually inspect wells for precipitate. Try dissolving the peptide in a small amount of a stronger solvent (e.g., DMSO) before diluting it to the final concentration in your assay buffer. Consider using a serum-free medium for the experiment.
High Variability Between Replicates Inconsistent pipetting, uneven cell seeding, or improper mixing of the peptide in the wells.Ensure pipettes are calibrated. Mix cell suspensions thoroughly before plating. After adding the peptide to a well, gently mix by pipetting up and down or by placing the plate on an orbital shaker for a short period.
No Downstream Effect Observed The peptide is degraded, the concentration is too low, or the incubation time is too short.Perform a time-course experiment (e.g., 4, 12, 24, 48 hours) to find the optimal incubation period. Increase the concentration range in your dose-response study. Check for peptide degradation in media over time.
Unexpected or Off-Target Effects The peptide may be interacting with other cellular components or the solvent may be causing an effect.Run comprehensive controls, including an untreated control and a vehicle (solvent) control. If possible, use a negative control peptide with a scrambled sequence to test for specificity.

Experimental Protocols & Data

Protocol 1: Determining Optimal Dosage with an MTT Cell Viability Assay

This protocol is for determining the concentration range of Peptide-B that is non-toxic and identifying the EC50 (half-maximal effective concentration) for a proliferative effect.

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Peptide Preparation: Prepare 2X serial dilutions of Peptide-B in culture medium. A typical range could be 0.2 µM to 200 µM.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different Peptide-B concentrations (final concentrations will be 0.1 µM to 100 µM). Include "vehicle control" and "untreated" wells.

  • Incubation: Incubate the plate for the desired time (e.g., 48 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the untreated control (set to 100% viability) and plot the dose-response curve to determine the IC50 (for toxicity) or EC50 (for proliferation).

Sample Data Presentation

Table 1: Dose-Response of Peptide-B on HeLa Cell Viability (48h Incubation)

Peptide-B Conc. (µM) Average Absorbance (570 nm) Std. Deviation % Viability (Normalized)
0 (Control) 1.254 0.08 100.0%
0.1 1.261 0.09 100.6%
1 1.380 0.11 110.0%
10 1.505 0.10 120.0%
50 1.028 0.09 82.0%

| 100 | 0.614 | 0.07 | 49.0% |

Table 2: Time-Course of Target Phosphorylation (p-ERK) by Western Blot Cells treated with 10 µM Peptide-B

Time Point p-ERK/Total ERK Ratio (Normalized)
0 min (Control) 1.0
5 min 3.5
15 min 8.2
30 min 5.1
60 min 2.3

| 120 min | 1.2 |

Visualizations: Workflows and Pathways

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Reconstitute Lyophilized Peptide-B Stock P2 Prepare Serial Dilutions (2X Concentration) P1->P2 P3 Seed Cells in 96-Well Plate E1 Add Peptide Dilutions to Cells P3->E1 E2 Incubate (e.g., 48 hours) E1->E2 E3 Perform Viability Assay (e.g., MTT) E2->E3 A1 Read Absorbance (570 nm) E3->A1 A2 Normalize Data & Plot Dose-Response Curve A1->A2 A3 Determine EC50/IC50 and Optimal Range A2->A3

Caption: Experimental workflow for dosage optimization using a cell viability assay.

G PB Peptide-B Rec Receptor PB->Rec Ras Ras Rec->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylates Resp Cellular Response (Proliferation, Differentiation) TF->Resp Regulates

Caption: Hypothetical signaling pathway (MAPK/ERK) activated by Peptide-B.

References

Technical Support Center: Refinement of Bufalin Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the bioactivity assessment of Bufalin.

Frequently Asked Questions (FAQs)

Q1: My Bufalin compound is not dissolving well in the cell culture medium. How can I improve its solubility?

A1: Poor solubility is a common challenge with compounds like Bufalin, which can be lipophilic. To improve solubility, consider the following steps:

  • Solvent Selection: While DMSO is a common solvent, ensure the final concentration in your assay does not exceed levels toxic to your cells (typically <0.5%).

  • Sonication or Vortexing: Gentle sonication or vortexing of the stock solution can help in dissolving the compound.[1]

  • Filtration: After attempting to dissolve the compound, you can microfilter the solution to remove any remaining particulates. Be aware that this might also remove active components if they are not fully dissolved.[1]

Q2: I am observing color interference in my colorimetric assay (e.g., MTT assay). How can I correct for this?

A2: Many natural products can have inherent color that interferes with absorbance readings in colorimetric assays.

  • Include Proper Controls: Prepare a parallel set of wells containing Bufalin at the same concentrations used for treating the cells, but without any cells. Incubate these wells for the same duration and under the same conditions. Subtract the absorbance readings of these "compound-only" wells from the readings of your experimental wells.[1]

  • Use a Different Assay: If color interference is significant, consider switching to a non-colorimetric assay, such as an ATP-based assay for cell viability.[1]

Q3: My MTT assay results show unexpectedly high cell viability, or even a proliferative effect, where cytotoxicity is expected. What could be the cause?

A3: This can be a misleading result due to the direct reduction of the MTT reagent by the compound itself, leading to a false signal of viability.[1] Compounds with antioxidant properties are particularly prone to this. It is advisable to confirm results with an alternative cytotoxicity assay that has a different detection principle.

Q4: I am seeing a bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations. What could be happening?

A4: This phenomenon can be attributed to the aggregation of the compound at higher concentrations. These aggregates can sequester the active molecules, reducing their availability to the cells and thus decreasing the apparent cytotoxicity.[1] Visual inspection of the wells under a microscope for precipitate can help confirm this.

Troubleshooting Guides

Guide 1: Inconsistent Results Between Replicates in 96-Well Plate Assays
Potential Cause Troubleshooting Step
Pipetting Error Ensure proper mixing of cell suspensions before pipetting. Practice consistent pipetting technique.
Edge Effects The outer wells of a 96-well plate are more susceptible to temperature and humidity fluctuations. Consider filling the outer wells with sterile water or PBS and using only the inner 60 wells for experiments.[2]
Cell Detachment When changing media or adding reagents, do so gently to avoid detaching adherent cells.[2]
Inaccurate Cell Seeding Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well.[2]
Guide 2: Low Absorbance Readings in MTT Assay
Potential Cause Troubleshooting Step
Low Cell Number Increase the initial cell seeding density.
Short Incubation Time Increase the incubation time with the MTT reagent until the purple formazan (B1609692) precipitate is clearly visible inside the cells.[3]
Incomplete Formazan Solubilization Ensure complete dissolution of the formazan crystals by increasing the incubation time with the solubilization solution or by gentle pipetting.[4]
Improper Culture Conditions Verify that the culture conditions (medium, temperature, humidity, CO2) are optimal for your cell line.
Guide 3: High Background in Bioassays
Potential Cause Troubleshooting Step
Contamination Visually inspect cultures for signs of bacterial or yeast contamination. Use sterile techniques.
Media Components Phenol red and serum in the culture medium can contribute to background signals. Use a serum-free medium during the assay or include appropriate background controls.[4]
Compound Precipitation If the compound precipitates in the medium, it can scatter light and lead to high absorbance readings.[1]

Experimental Protocols & Data

Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • DMSO or other suitable solubilization buffer

  • 96-well plates

  • Cell culture medium

  • Bufalin stock solution

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of Bufalin and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1] Include vehicle controls (medium with solvent) and untreated controls (medium only).[1]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: For adherent cells, carefully aspirate the media and add 100 µL of solubilization solution (e.g., DMSO).[4] For suspension cells, the solubilization solution can be added directly.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[4] Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[1]

Data Presentation: Comparison of IC50 Values from Different Assays

It is not uncommon for different cytotoxicity assays to yield varying results for the same compound. This can be due to the different mechanisms each assay measures.

Compound MTT Assay IC50 (µM) ATP-Based Assay IC50 (µM) Potential Reason for Discrepancy
Bufalin >10025Direct reduction of MTT by Bufalin, leading to a false signal of viability.[1]
Colored Compound X 75 (with high background)30Color interference in the MTT assay, artificially inflating the viability reading.[1]

Visualizations

Signaling Pathways Modulated by Bufalin

Bufalin has been shown to exert its anticancer effects by modulating several key signaling pathways.[5]

Bufalin_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_EGFR EGFR Pathway cluster_NFkB NF-κB Pathway Bufalin Bufalin beta_catenin beta_catenin Bufalin->beta_catenin EGFR EGFR Bufalin->EGFR IKK IKK Bufalin->IKK Wnt Wnt Frizzled Frizzled Wnt->Frizzled DVL DVL Frizzled->DVL GSK3b GSK3b DVL->GSK3b GSK3b->beta_catenin TCF_LEF TCF_LEF beta_catenin->TCF_LEF Nuclear Translocation Gene_Expression Gene_Expression TCF_LEF->Gene_Expression Target Gene Expression EGF EGF EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation IkB IkB IKK->IkB NFkB NFkB IkB->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: Key signaling pathways targeted by Bufalin, including Wnt/β-catenin, EGFR, and NF-κB.[5]

Experimental Workflow: MTT Assay

The following diagram outlines the key steps in performing an MTT cell viability assay.

MTT_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells treat_cells Treat Cells with Bufalin seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4 hrs) add_mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.[1]

Troubleshooting Logic: Unexpectedly High Cell Viability

This diagram provides a logical workflow for troubleshooting unexpectedly high cell viability readings in a cytotoxicity assay.

High_Viability_Troubleshooting action_node action_node start Start: Unexpectedly High Viability check_color Is the compound colored? start->check_color check_reduction Does the compound directly reduce MTT? check_color->check_reduction No solution_color Run compound-only control and subtract background. check_color->solution_color Yes check_aggregation Does the compound aggregate at high concentrations? check_reduction->check_aggregation No solution_reduction Use an alternative non-colorimetric assay (e.g., ATP-based). check_reduction->solution_reduction Yes solution_aggregation Improve solubility or use a different assay principle. check_aggregation->solution_aggregation Yes end Problem Resolved solution_color->end solution_reduction->end solution_aggregation->end

Caption: Troubleshooting workflow for unexpectedly high cell viability readings.[1]

References

Technical Support Center: Overcoming Low Yield in Buccalin Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Buccalin peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low synthesis yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary sequence?

This compound is a modulatory neuropeptide originally isolated from the marine mollusk Aplysia californica. It acts presynaptically to inhibit the release of acetylcholine (B1216132).[1][2][3][4] The primary sequence of one of the most studied forms of this compound is a C-terminally amidated undecapeptide:

H-Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH₂

Q2: What are the most common causes of low yield in Solid-Phase Peptide Synthesis (SPPS) of this compound?

Low yields in SPPS are often multifactorial. The most common culprits include:

  • Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc) from the growing peptide chain prevents the subsequent amino acid from coupling, leading to truncated sequences.

  • Poor Coupling Efficiency: Incomplete formation of the peptide bond between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences. This can be particularly problematic for sterically hindered amino acids or "difficult" sequences.

  • Peptide Aggregation: The growing this compound peptide chain, particularly due to its hydrophobic residues (Leu, Ala, Phe, Met), can fold and aggregate on the solid support. This aggregation can physically block reagents from accessing the N-terminus, leading to failed coupling and deprotection steps.

  • Side Reactions: Various side reactions can occur during synthesis and cleavage, such as racemization, oxidation of methionine, or aspartimide formation, which reduce the yield of the target peptide.

  • Premature Cleavage: The peptide chain may be prematurely cleaved from the resin if the linker is not stable to the repeated deprotection steps.

Q3: How can I tell if peptide aggregation is occurring during my this compound synthesis?

Signs of on-resin aggregation include:

  • Shrinking of the resin beads: A noticeable decrease in the swollen resin volume.

  • Slow or incomplete deprotection/coupling reactions: This can be monitored using qualitative tests like the Kaiser test. A persistent positive Kaiser test after a coupling step indicates free amines and an incomplete reaction.

  • Formation of a gel-like consistency of the resin slurry.

Q4: What is a "difficult sequence" and does this compound fall into this category?

A "difficult sequence" in SPPS refers to a peptide that is prone to forming stable secondary structures (like β-sheets) on the resin, leading to aggregation.[5] Sequences rich in hydrophobic amino acids are often classified as difficult. While this compound is a relatively short peptide, its content of hydrophobic residues (Leu, Ala, Phe, Met) can contribute to aggregation, especially as the chain elongates.

Troubleshooting Guides

Issue 1: Low Final Yield After Cleavage and Purification

Symptoms:

  • The total amount of purified this compound is significantly lower than theoretically expected.

  • HPLC analysis of the crude product shows a complex mixture with a small peak for the desired product.

Possible Cause Recommended Solution
Suboptimal Coupling Efficiency Switch to a more potent coupling reagent. For example, if you are using HBTU, consider switching to HATU or COMU, which are generally more effective for hindered couplings.
Peptide Aggregation Employ strategies to disrupt secondary structure formation. This can include: 1. Using a different solvent system: N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO can be more effective at solvating the growing peptide chain than DMF alone. 2. Elevating the temperature: Performing the coupling reactions at a higher temperature (e.g., 50-60°C) or using a microwave peptide synthesizer can help to break up aggregates. 3. Incorporating pseudoproline dipeptides: Replacing a Ser residue in the sequence with a pseudoproline dipeptide can disrupt the formation of β-sheets.
Incomplete Final Cleavage Ensure your cleavage cocktail and conditions are appropriate for the resin and protecting groups used. For a standard Fmoc synthesis with a Rink Amide resin, a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours is typical. If the yield is still low, consider a small-scale trial with an extended cleavage time.
Oxidation of Methionine Add a reducing agent like dithiothreitol (B142953) (DTT) to the cleavage cocktail to prevent the oxidation of the methionine residue.
Issue 2: Presence of Truncated or Deletion Sequences in Mass Spectrometry Analysis

Symptoms:

  • Mass spectrometry of the crude product shows significant peaks corresponding to masses lower than the target this compound peptide.

Possible Cause Recommended Solution
Incomplete Fmoc Deprotection 1. Extend deprotection time: Increase the piperidine (B6355638) treatment time (e.g., from 2 x 5 minutes to 2 x 10 minutes). 2. Use fresh deprotection solution: 20% piperidine in DMF can degrade over time. Always use a freshly prepared solution. 3. Monitor deprotection: If your synthesizer has a UV detector, monitor the release of the Fmoc-piperidine adduct to ensure the reaction goes to completion.
Incomplete Amino Acid Coupling 1. Double couple: Perform the coupling step twice for amino acids known to be difficult to couple or for residues where aggregation is suspected. 2. Increase reagent excess: Use a higher excess of the protected amino acid and coupling reagents (e.g., 5 equivalents instead of 3). 3. Perform a capping step: After the coupling step, treat the resin with acetic anhydride (B1165640) to block any unreacted N-termini. This will prevent the formation of deletion sequences and simplify purification, although it will reduce the overall yield of the target peptide.

Data Presentation

Table 1: Comparison of Coupling Reagents on Peptide Synthesis Yield (General Peptides)

The following table summarizes the general performance of various coupling reagents. While specific data for this compound is limited, this provides a comparative overview to guide reagent selection.

Coupling ReagentRelative Coupling EfficiencyRacemization RiskNotes
HBTU/HOBt GoodLowA standard and cost-effective choice for routine synthesis.
HATU/HOAt ExcellentVery LowHighly effective for sterically hindered amino acids and difficult sequences.
COMU ExcellentVery LowA newer generation uronium salt with high efficiency and reduced risk of side reactions.
PyBOP Very GoodLowA phosphonium (B103445) salt-based reagent, good alternative to HBTU.
DCC/HOBt ModerateModerateAn older method, largely replaced by onium salts due to side product formation (DCU) and higher racemization risk.

This table is a synthesis of generally accepted performance characteristics of these reagents in SPPS.

Experimental Protocols

Detailed Protocol for Fmoc-Based Solid-Phase Synthesis of this compound

This protocol is a standard procedure for the manual synthesis of this compound (H-Gly-Met-Asp(OtBu)-Ser(tBu)-Leu-Ala-Phe-Ser(tBu)-Gly-Gly-Leu-NH₂) on a Rink Amide resin.

1. Resin Preparation and Swelling:

  • Start with 100 mg of Rink Amide MBHA resin (loading typically 0.5-0.7 mmol/g).

  • Place the resin in a suitable reaction vessel and wash with dimethylformamide (DMF) (3 x 5 mL).

  • Swell the resin in 5 mL of DMF for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate the resin for 5 minutes.

  • Drain the deprotection solution.

  • Repeat the treatment with 5 mL of 20% piperidine in DMF for 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (Example for the first Leu residue):

  • In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in 3 mL of DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and vortex for 1 minute to pre-activate.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF (3 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (beads should be colorless or yellow). If the test is positive (blue beads), repeat the coupling step.

4. Repeat Synthesis Cycle:

  • Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 5 mL), followed by dichloromethane (B109758) (DCM) (3 x 5 mL).

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.

  • Decant the ether, wash the pellet with cold ether twice, and dry the peptide pellet under a stream of nitrogen.

  • Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture and purify by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final this compound peptide.

Visualizations

This compound Synthesis Workflow

Buccalin_Synthesis_Workflow cluster_SPPS_Cycle Solid-Phase Synthesis Cycle cluster_Cleavage_Purification Cleavage and Purification Start Start with Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Recouple) Repeat Repeat for next amino acid KaiserTest->Repeat Negative Repeat->Deprotection FinalWash Final Wash (DCM) & Dry Repeat->FinalWash Cleavage Cleavage from Resin (TFA/TIS/H2O) FinalWash->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization FinalProduct Pure this compound Peptide Lyophilization->FinalProduct

Caption: A workflow diagram illustrating the key stages of this compound solid-phase peptide synthesis.

Troubleshooting Logic for Low this compound Yield

Troubleshooting_Low_Yield cluster_synthesis Synthesis Issues cluster_cleavage Cleavage/Workup Issues cluster_solutions_synthesis Solutions cluster_solutions_cleavage Solutions LowYield Low Yield of this compound IncompleteDeprotection Incomplete Deprotection LowYield->IncompleteDeprotection PoorCoupling Poor Coupling LowYield->PoorCoupling Aggregation Peptide Aggregation LowYield->Aggregation IncompleteCleavage Incomplete Cleavage LowYield->IncompleteCleavage SideReactions Side Reactions (e.g., Oxidation) LowYield->SideReactions PurificationLoss Loss during Purification LowYield->PurificationLoss Sol_Deprotection Increase Deprotection Time Use Fresh Reagent IncompleteDeprotection->Sol_Deprotection Sol_Coupling Use Stronger Coupling Reagent Double Couple PoorCoupling->Sol_Coupling Sol_Aggregation Change Solvent Increase Temperature Pseudoprolines Aggregation->Sol_Aggregation Sol_Cleavage Extend Cleavage Time Optimize Cocktail IncompleteCleavage->Sol_Cleavage Sol_SideReactions Add Scavengers (e.g., DTT) SideReactions->Sol_SideReactions Sol_Purification Optimize HPLC Gradient PurificationLoss->Sol_Purification

Caption: A logical diagram outlining common causes and solutions for low yield in this compound synthesis.

Proposed Signaling Pathway for this compound's Presynaptic Inhibition

Recent research has identified a G protein-coupled receptor for this compound in Aplysia, designated apBuc/AstA-R. While the specific downstream signaling cascade is still under investigation, a plausible mechanism for its inhibitory action on acetylcholine release involves the modulation of ion channels via G-protein signaling.

Buccalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space This compound This compound Receptor apBuc/AstA-R (GPCR) This compound->Receptor Binds Gprotein G-protein (αβγ subunits) Receptor->Gprotein Activates CaChannel Voltage-Gated Ca²⁺ Channel Vesicle Synaptic Vesicle (containing Acetylcholine) CaChannel->Vesicle Ca²⁺ influx triggers fusion (blocked) Gprotein->CaChannel Inhibits AChRelease Acetylcholine Release (Inhibited) Vesicle->AChRelease

Caption: A proposed signaling pathway for this compound's presynaptic inhibition of acetylcholine release.

References

Validation & Comparative

Unveiling the Bioactive Potential of Bufalin and Cinobufagin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Two Potent Bufadienolides for Researchers and Drug Development Professionals

Bufalin and Cinobufagin (B1669057), two prominent bufadienolides isolated from the traditional Chinese medicine Chan'su, have garnered significant attention in the scientific community for their potent anti-cancer properties. Both compounds have demonstrated the ability to induce cytotoxicity, trigger apoptosis, and modulate inflammatory pathways in various cancer cell lines. This guide provides a detailed comparison of the bioactivities of Bufalin and Cinobufagin, supported by experimental data, to aid researchers and drug development professionals in their exploration of these promising therapeutic agents.

Comparative Bioactivity Data

The following tables summarize the key quantitative data on the cytotoxic and pro-apoptotic effects of Bufalin and Cinobufagin in different cancer cell lines.

Table 1: Cytotoxicity (IC50 Values)
Cell LineCancer TypeBufalin (µM)Cinobufagin (µM)Treatment Time (h)Reference
HepG2Hepatocellular Carcinoma0.12 - 0.810.17 - 1.0324, 48, 72[1]
LNCaPProstate Cancer~10 (viability reduced to ~53%)~10 (viability reduced to ~53%)24[2]
DU145Prostate Cancer~10 (viability reduced to ~30%)~10 (viability reduced to ~30%)24[2]
PC3Prostate Cancer~10 (viability reduced to ~28%)~10 (viability reduced to ~28%)24[2]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The data for LNCaP, DU145, and PC3 cells represents the remaining cell viability at a concentration of 10 µM.

Table 2: Induction of Apoptosis
Cell LineCancer TypeBufalin EffectCinobufagin EffectKey Apoptotic MarkersReference
HepG2Hepatocellular CarcinomaSignificant increase in apoptotic cellsSignificant increase in apoptotic cellsIncreased Fas, Bax, Bid; Decreased Bcl-2; Cytochrome c release; Caspase-3, -8, -9, -10 activation[1]
Prostate Cancer Cells (LNCaP, DU145, PC3)Prostate CancerSignificant induction of apoptosisSignificant induction of apoptosisIncreased Caspase-3, -8, -9 activity; Increased mitochondrial Bax and cytosolic cytochrome c

Pro-Apoptotic Signaling Pathways

Both Bufalin and Cinobufagin induce apoptosis through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Bufalin/Cinobufagin Bufalin/Cinobufagin Fas Fas Bufalin/Cinobufagin->Fas Upregulates Bax Bax Bufalin/Cinobufagin->Bax Upregulates Bcl2 Bcl-2 Bufalin/Cinobufagin->Bcl2 Downregulates Caspase8_10 Caspase-8, -10 Fas->Caspase8_10 Activates Caspase3 Caspase-3 Caspase8_10->Caspase3 Activates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Caption: Pro-apoptotic signaling pathways of Bufalin and Cinobufagin.

Anti-Inflammatory Bioactivity

Both Bufalin and Cinobufagin have demonstrated anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory mediators.

Bufalin

Studies have shown that Bufalin exerts a strong anti-inflammatory effect by suppressing the activation of NF-κB. This is achieved by preventing the degradation of IκBα and subsequently inhibiting the nuclear translocation of the NF-κB p65 subunit. This leads to the downregulation of downstream pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Cinobufagin

Cinobufagin has also been shown to inhibit the NF-κB pathway. In HepG2 cells, Cinobufagin significantly suppressed the protein expression of NF-κB p65 and reduced the transcription of the downstream target gene, intercellular adhesion molecule-1 (ICAM-1). Furthermore, in a model of M2-like tumor-associated macrophages, Cinobufagin reduced the levels of anti-inflammatory factors.

Bufalin/Cinobufagin Bufalin/Cinobufagin IkBa IκBα Bufalin/Cinobufagin->IkBa Prevents Degradation NFkB NF-κB (p65) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) NFkB->Pro_inflammatory_genes Upregulates Nucleus->Pro_inflammatory_genes

Caption: Inhibition of the NF-κB signaling pathway by Bufalin and Cinobufagin.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the bioactivities of Bufalin and Cinobufagin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

A Seed cells in a 96-well plate B Treat cells with Bufalin/Cinobufagin A->B C Add MTT reagent B->C D Incubate to allow formazan (B1609692) formation C->D E Solubilize formazan crystals (e.g., with DMSO) D->E F Measure absorbance (570 nm) E->F

Caption: MTT Assay Workflow.

Detailed Protocol:

  • Seed cells at a desired density in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Bufalin or Cinobufagin and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Workflow:

A Treat cells with Bufalin/Cinobufagin B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

References

Comparative Guide to the Presynaptic Action of Buccalin on Acetylcholine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the presynaptic effects of the neuropeptide Buccalin on acetylcholine (B1216132) (ACh) release with other neuromodulatory peptides found at the Aplysia californica neuromuscular junction. Experimental data, detailed protocols, and signaling pathway diagrams are presented to facilitate research and drug development in the field of synaptic modulation.

Introduction

This compound is a neuropeptide originally isolated from the marine mollusk Aplysia californica. It is localized in cholinergic motor neurons, such as B15 in the buccal ganglion, which innervates the accessory radula closer (ARC) muscle.[1][2] Unlike many other co-localized neuropeptides that enhance neuromuscular transmission, this compound exerts an inhibitory effect, acting presynaptically to reduce the release of acetylcholine.[1][2] This guide compares the actions of this compound with other endogenous peptides that modulate the same neuromuscular synapse, providing a framework for validating its presynaptic action.

Quantitative Comparison of Presynaptic Modulators

The following table summarizes the quantitative effects of this compound and other key neuropeptides on excitatory junction potentials (EJPs) at the Aplysia ARC neuromuscular junction. A decrease in EJP amplitude is indicative of presynaptic inhibition of acetylcholine release, while an increase suggests potentiation.

Neuropeptide FamilySpecific Peptide(s)Primary Presynaptic Effect on ACh ReleaseQuantitative Effect on EJP AmplitudePutative Signaling Pathway
This compound This compound A, this compound BInhibition This compound B is 2-3 times more potent than this compound A in depressing motor neuron-induced contractions.[3] Specific EC50 or percentage inhibition data is not readily available in the reviewed literature.Signaling pathway not yet fully elucidated.
Myomodulins Myomodulin A (MMA)PotentiationPotentiates ARC muscle contractions.[4] Specific percentage increase in EJP amplitude is context-dependent.Increases cAMP levels and activates cAMP-dependent protein kinase (PKA).[5][6]
Small Cardioactive Peptides (SCPs) SCPA, SCPBPotentiationPotently facilitate B38-evoked EJPs.[7] Can enhance contractions at low concentrations.[8]Stimulates adenylate cyclase activity, increasing cAMP levels.[9]
FMRFamide-Related Peptides (FaRPs) FMRFamideInhibition Evokes long-term inhibition of sensorimotor connections.[10] Decreases the size of ARC muscle contractions.[11]Involves the lipoxygenase pathway of arachidonic acid metabolism.[10]

Experimental Protocols

Validating the presynaptic action of this compound and its counterparts requires precise electrophysiological techniques. Below is a detailed methodology for a key experiment.

Protocol: Intracellular Recording from the Aplysia ARC Neuromuscular Junction

Objective: To measure the effect of exogenously applied neuropeptides on the amplitude of excitatory junction potentials (EJPs) evoked by motor neuron stimulation.

Materials:

  • Aplysia californica specimens

  • Dissection tools (forceps, scissors)

  • Dissection dish with Sylgard elastomer base

  • Aplysia artificial seawater (ASW)

  • Suction electrodes for nerve stimulation

  • Glass microelectrodes (10-20 MΩ resistance) filled with 3 M KCl for intracellular recording

  • Micromanipulators

  • Intracellular recording amplifier

  • Stimulator

  • Oscilloscope and data acquisition system

  • Perfusion system for drug application

  • Neuropeptides of interest (this compound, Myomodulin, etc.) dissolved in ASW

Procedure:

  • Dissection: Anesthetize an Aplysia by injecting isotonic MgCl₂. Dissect out the buccal ganglia and the attached ARC muscle, pinning the preparation in a Sylgard-lined dish filled with cold ASW.

  • Neuron Identification: Identify the cholinergic motor neuron B15 (or B16) in the buccal ganglion based on its characteristic size and position.

  • Electrode Placement:

    • Place a suction electrode on the nerve containing the axon of the identified motor neuron for stimulation.

    • Using a micromanipulator, carefully impale an ARC muscle fiber near the nerve entry point with a glass microelectrode to record postsynaptic potentials.

    • Impale the soma of the motor neuron with another microelectrode to monitor its firing.

  • Baseline EJP Recording:

    • Deliver brief depolarizing current pulses to the motor neuron via the suction electrode to elicit single action potentials.

    • Record the resulting EJPs in the muscle fiber. Establish a stable baseline EJP amplitude for at least 10-15 minutes.

  • Peptide Application:

    • Begin perfusion of the preparation with ASW containing the desired concentration of the neuropeptide (e.g., this compound).

    • Continue to stimulate the motor neuron at a constant frequency and record the EJPs.

  • Data Acquisition and Analysis:

    • Record the EJP amplitude before, during, and after peptide application (washout).

    • To confirm a presynaptic site of action, apply acetylcholine directly to the muscle fiber via iontophoresis or a puffer pipette before and during peptide application. A lack of change in the response to direct ACh application suggests the peptide is not acting on postsynaptic receptors.

    • Calculate the percentage change in EJP amplitude in the presence of the peptide compared to the baseline.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The precise signaling cascade for this compound's presynaptic inhibition is not yet fully characterized. However, the pathways for some of the comparative peptides have been elucidated.

FMRFamide_Signaling_Pathway FMRFamide FMRFamide GPCR G-Protein Coupled Receptor FMRFamide->GPCR G_Protein G-Protein GPCR->G_Protein PLA2 Phospholipase A2 G_Protein->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Lipoxygenase Lipoxygenase Arachidonic_Acid->Lipoxygenase Metabolites Metabolites Lipoxygenase->Metabolites Vesicle_Fusion Synaptic Vesicle Fusion Machinery Metabolites->Vesicle_Fusion Inhibition ACh_Release Acetylcholine Release Vesicle_Fusion->ACh_Release Leads to

Caption: FMRFamide presynaptic inhibitory signaling pathway.

SCP_Myomodulin_Signaling_Pathway Peptide SCP or Myomodulin GPCR G-Protein Coupled Receptor Peptide->GPCR G_Protein G-Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Presynaptic_Targets Presynaptic Targets (e.g., Ion Channels) PKA->Presynaptic_Targets Phosphorylation ACh_Release Acetylcholine Release Presynaptic_Targets->ACh_Release Potentiation

Caption: SCP and Myomodulin presynaptic potentiation pathway.

Experimental Workflow

Experimental_Workflow Start Start: Prepare ARC Neuromuscular Preparation Place_Electrodes Place Stimulating and Recording Electrodes Start->Place_Electrodes Record_Baseline Record Baseline EJPs Place_Electrodes->Record_Baseline Apply_Peptide Apply Neuropeptide (e.g., this compound) via Perfusion Record_Baseline->Apply_Peptide Record_During Record EJPs During Peptide Application Apply_Peptide->Record_During Washout Washout with ASW Record_During->Washout Postsynaptic_Control Control: Apply ACh Directly to Muscle Fiber Record_During->Postsynaptic_Control Perform Control Record_After Record EJPs After Washout Washout->Record_After Analyze_Data Analyze Change in EJP Amplitude Record_After->Analyze_Data End End: Conclude Presynaptic Effect Analyze_Data->End Postsynaptic_Control->Analyze_Data

Caption: Workflow for validating presynaptic action.

Conclusion

This compound stands out among the neuropeptides at the Aplysia ARC neuromuscular junction due to its inhibitory presynaptic action on acetylcholine release. While Myomodulins and SCPs generally enhance neuromuscular transmission through cAMP-dependent pathways, this compound and FMRFamide-related peptides act to decrease it, albeit through likely different signaling mechanisms. The validation of this compound's presynaptic effects hinges on demonstrating a reduction in EJP amplitude without altering the postsynaptic muscle fiber's sensitivity to acetylcholine. Further research is required to fully elucidate the signaling pathway of this compound and to obtain more precise quantitative data on its potency, which will be crucial for understanding its physiological role and for potential applications in drug development targeting presynaptic modulation.

References

A Comparative Guide to the Cross-Species Effects of Buccalin Neuropeptides and Their Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuropeptide Buccalin and its evolutionary homologs—Allatostatin-A in insects and Galanin/Kisspeptin in vertebrates. We delve into their diverse physiological roles, receptor interactions, and signaling pathways across different species, supported by experimental data and detailed methodologies.

Introduction to this compound and Its Homologs

This compound is a neuropeptide first identified in the marine mollusk Aplysia californica, where it plays a role in modulating feeding behaviors.[1] Evolutionary studies have revealed that this compound belongs to a larger, ancient family of neuropeptides with conserved structural motifs. Its invertebrate homolog, Allatostatin-A (AstA), is widely distributed in insects and regulates a variety of processes including feeding, digestion, and sleep. In vertebrates, the homologous signaling systems are represented by Galanin and Kisspeptin, which are crucial regulators of reproduction, metabolism, and neuronal activity. Understanding the cross-species effects of these neuropeptides can provide valuable insights into the evolution of neuromodulatory systems and offer potential targets for drug development.

Physiological Effects: A Cross-Species Comparison

The functional roles of this compound and its homologs, while stemming from a common ancestral molecule, have diverged significantly across different phyla.

Aplysia californica (Mollusca): In Aplysia, this compound acts as an inhibitory neuromodulator at the accessory radula closer (ARC) neuromuscular junction.[1] It decreases the size of muscle contractions elicited by motor neuron firing, acting presynaptically to inhibit acetylcholine (B1216132) release.[1] This inhibitory action is in contrast to other co-localized neuropeptides like the small cardioactive peptides (SCPs), which potentiate muscle contractions.[1]

Drosophila melanogaster (Insecta): The this compound homolog in insects, Allatostatin-A (AstA), is a pleiotropic neuropeptide. Thermogenetic activation of AstA-expressing neurons in Drosophila has been shown to significantly reduce food intake and promote sleep.[2] AstA also inhibits gut motility and the release of digestive enzymes, suggesting a role in promoting a state of digestive energy conservation.

Vertebrates (e.g., Rodents, Humans): In vertebrates, the homologous systems of Galanin and Kisspeptin have diverse and critical functions.

  • Galanin: This neuropeptide is widely expressed in the central and peripheral nervous systems and is involved in a range of functions including feeding, cognition, and mood regulation. Galanin predominantly acts as an inhibitory neuromodulator, hyperpolarizing neurons and inhibiting the release of various neurotransmitters.

  • Kisspeptin: This peptide is a master regulator of the reproductive axis. It potently stimulates the release of gonadotropin-releasing hormone (GnRH), thereby controlling the onset of puberty and fertility in both males and females.

Quantitative Comparison of Receptor Binding and Efficacy

The following tables summarize the available quantitative data on the binding affinities (Kd/Ki) and efficacy (EC50) of this compound and its homologs for their respective receptors. This data is crucial for understanding the potency and selectivity of these neuropeptides.

Neuropeptide FamilySpeciesReceptorLigandBinding Affinity (Kd/Ki)Efficacy (EC50)Reference
This compound Aplysia californicaapBuc/AstA-RThis compound Peptides-23 - 320 nM
Allatostatin-A Drosophila melanogasterDAR-1Dip-AST-A III/IV-147 - 156 pM
Galanin HumanGALR1GalaninSubnanomolar-
HumanGALR2GalaninSubnanomolar to Nanomolar-
HumanGALR3GalaninTens of Nanomolar-
RatGalR1Galanin0.21 nM (Ki)-
RatGalR2Galanin0.44 nM (Ki)-
RatGalR3Galanin13.6 nM (Ki)-
Kisspeptin HumanKISS1R125I-KP-101.9 ± 0.4 nM (Kd)-
HumanKISS1RKisspeptin-100.042 - 2.35 nM (Ki)-
RatKISS1R125I-KP-101.0 ± 0.1 nM (Kd)-

Signaling Pathways

This compound and its homologs exert their effects by binding to G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades. While there is a degree of conservation, notable differences exist in the primary G protein coupling and downstream effectors.

This compound/Allatostatin-A Signaling in Invertebrates

In both Aplysia and Drosophila, the this compound/AstA receptors primarily couple to Gq/11 proteins . This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that mediates many of the downstream cellular responses.

Buccalin_AllatostatinA_Signaling This compound This compound / Allatostatin-A Receptor This compound/AstA Receptor (Gq/11-coupled) This compound->Receptor Binds Gq11 Gαq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release, reduced feeding) Ca_release->Cellular_Response

This compound/Allatostatin-A Gq/11-mediated signaling pathway.
Galanin and Kisspeptin Signaling in Vertebrates

The vertebrate homologs exhibit more diverse signaling mechanisms.

  • Galanin receptors (GALR1, GALR2, GALR3) show differential G protein coupling. GALR1 and GALR3 primarily couple to Gi/o proteins , leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. In contrast, GALR2 preferentially couples to Gq/11 proteins , activating the PLC-IP3-Ca2+ pathway, similar to the invertebrate receptors.

  • Kisspeptin receptor (KISS1R) , like its invertebrate counterparts, predominantly signals through the Gq/11 pathway , leading to PLC activation and intracellular calcium mobilization. This signaling cascade in GnRH neurons is critical for stimulating their electrical activity and subsequent hormone release.

Vertebrate_Homolog_Signaling cluster_galanin Galanin Signaling cluster_kisspeptin Kisspeptin Signaling Galanin Galanin GALR13 GALR1 / GALR3 (Gi/o-coupled) Galanin->GALR13 GALR2 GALR2 (Gq/11-coupled) Galanin->GALR2 Gio Gαi/o GALR13->Gio Gq11_gal Gαq/11 GALR2->Gq11_gal AC_inhibit Inhibition of Adenylyl Cyclase Gio->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PLC_gal PLC Gq11_gal->PLC_gal Ca_release_gal ↑ Intracellular Ca²⁺ PLC_gal->Ca_release_gal Kisspeptin Kisspeptin KISS1R KISS1R (Gq/11-coupled) Kisspeptin->KISS1R Gq11_kiss Gαq/11 KISS1R->Gq11_kiss PLC_kiss PLC Gq11_kiss->PLC_kiss Ca_release_kiss ↑ Intracellular Ca²⁺ PLC_kiss->Ca_release_kiss GnRH_release GnRH Release Ca_release_kiss->GnRH_release

Signaling pathways of Galanin and Kisspeptin in vertebrates.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its homologs.

Electrophysiological Recording in Aplysia Buccal Ganglia

This protocol is adapted from methods used to characterize the effects of this compound on neuromuscular transmission in Aplysia.

Objective: To measure the effect of this compound on excitatory junction potentials (EJPs) at the accessory radula closer (ARC) neuromuscular junction.

Materials:

  • Aplysia californica

  • Artificial seawater (ASW)

  • Dissection tools

  • Sylgard-coated petri dish

  • Suction electrodes

  • Glass microelectrodes (for intracellular recording)

  • Micromanipulators

  • Amplifier and data acquisition system

  • This compound peptide solution

Procedure:

  • Anesthetize an Aplysia by injecting an isotonic MgCl2 solution.

  • Dissect out the buccal ganglia and the ARC muscle, pinning them in a Sylgard-coated petri dish filled with cold ASW.

  • Isolate the appropriate buccal nerve containing the axons of the motor neurons innervating the ARC muscle.

  • Place a suction electrode on the buccal nerve to stimulate the motor neurons.

  • Insert a glass microelectrode into a muscle fiber of the ARC to record intracellularly.

  • Deliver a train of stimuli to the nerve and record the resulting EJPs in the muscle fiber.

  • Perfuse the preparation with a known concentration of this compound in ASW for a defined period.

  • Repeat the nerve stimulation and record the EJPs in the presence of this compound.

  • Wash out the this compound with fresh ASW and record the recovery of the EJP amplitude.

  • Analyze the amplitude and frequency of EJPs before, during, and after this compound application to quantify its effect.

Electrophysiology_Workflow start Start dissect Dissect Buccal Ganglia and ARC Muscle start->dissect setup Set up Recording Chamber (ASW, Electrodes) dissect->setup record_control Record Control EJPs (Nerve Stimulation) setup->record_control apply_this compound Apply this compound record_control->apply_this compound record_this compound Record EJPs in Presence of this compound apply_this compound->record_this compound washout Washout with ASW record_this compound->washout record_recovery Record Recovery EJPs washout->record_recovery analyze Analyze EJP Amplitude and Frequency record_recovery->analyze end End analyze->end

Workflow for electrophysiological recording in Aplysia.
Capillary Feeder (CAFE) Assay in Drosophila

This protocol is based on methods used to quantify the effect of Allatostatin-A on feeding behavior in Drosophila melanogaster.

Objective: To measure the volume of liquid food consumed by individual or groups of flies.

Materials:

  • Drosophila melanogaster (experimental and control genotypes)

  • CAFE vials (e.g., modified microcentrifuge tubes)

  • Calibrated glass microcapillaries

  • Liquid food (e.g., sucrose (B13894) solution)

  • Mineral oil

  • Humidified chamber

Procedure:

  • Collect flies of the desired age and genotype. For experiments involving genetic manipulations (e.g., thermogenetic activation of AstA neurons), rear flies under appropriate conditions.

  • Prepare the CAFE vials by adding a source of humidity (e.g., a small piece of wet filter paper).

  • Fill the glass microcapillaries with the liquid food solution, avoiding air bubbles.

  • Carefully place a small drop of mineral oil on top of the liquid in the capillary to prevent evaporation.

  • Insert the capillaries into the CAFE vial lids.

  • Transfer a pre-determined number of flies into each vial.

  • Set up control vials without flies to measure evaporative loss.

  • Place the vials in a humidified chamber under controlled environmental conditions (temperature, light cycle).

  • At specified time points (e.g., every 24 hours), measure the change in the liquid level in the capillaries.

  • Calculate the total food consumption by subtracting the evaporative loss (from control vials) from the total volume change in the experimental vials.

  • Normalize the food consumption per fly.

In Situ Hybridization for Receptor Localization

This protocol provides a general framework for localizing the mRNA of this compound/homolog receptors in tissue sections.

Objective: To visualize the cellular location of receptor gene expression.

Materials:

  • Tissue of interest (e.g., Aplysia ganglia, Drosophila brain, vertebrate hypothalamus)

  • Fixative (e.g., 4% paraformaldehyde)

  • Cryoprotectant (e.g., sucrose solution)

  • Cryostat or microtome

  • Microscope slides

  • Hybridization buffer

  • Labeled antisense RNA probe for the receptor of interest

  • Wash buffers

  • Antibody against the probe label (if using non-radioactive probes)

  • Detection system (e.g., fluorescent substrate, colorimetric substrate)

  • Microscope with appropriate filters

Procedure:

  • Dissect and fix the tissue in 4% paraformaldehyde.

  • Cryoprotect the tissue by incubating in a sucrose solution.

  • Freeze and section the tissue using a cryostat. Mount sections on microscope slides.

  • Permeabilize the tissue sections (e.g., with proteinase K treatment) to allow probe entry.

  • Pre-hybridize the sections in hybridization buffer to block non-specific binding sites.

  • Hybridize the sections with the labeled antisense RNA probe overnight at an appropriate temperature.

  • Perform a series of stringent washes to remove unbound probe.

  • If using a non-radioactive probe, incubate the sections with an antibody that recognizes the label on the probe.

  • Wash away unbound antibody.

  • Develop the signal using a fluorescent or colorimetric substrate.

  • Mount the slides with coverslips and visualize the localization of the receptor mRNA using a microscope.

Conclusion

The this compound family of neuropeptides and their homologs represent a fascinating example of evolutionary conservation and functional divergence. From the inhibitory control of feeding muscles in a marine snail to the regulation of complex behaviors like sleep in insects and reproduction in vertebrates, these peptides highlight the adaptability of neuromodulatory systems. The conserved use of Gq/11-coupled receptors across these diverse phyla points to a common ancestral signaling mechanism. Further comparative studies, particularly in a wider range of species, will undoubtedly continue to unravel the intricate roles of this ancient neuropeptide family and may pave the way for novel therapeutic interventions targeting these pathways.

References

A Comparative Analysis of the Neuromodulatory Effects of Buccalin and Serotonin in Aplysia californica

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the modulatory effects of the neuropeptide Buccalin and the neurotransmitter serotonin (B10506), with a focus on their actions within the nervous system of the marine mollusk Aplysia californica. This model organism has been instrumental in elucidating fundamental principles of neural plasticity, learning, and memory. This document is intended for researchers, scientists, and drug development professionals interested in the comparative pharmacology and signaling of neuromodulators.

Introduction

This compound is a family of neuropeptides originally isolated from the buccal ganglia of Aplysia, where they act as neuromodulators, often in conjunction with classical neurotransmitters. Serotonin (5-hydroxytryptamine or 5-HT) is a monoamine neurotransmitter that plays a crucial role in a wide array of physiological processes in Aplysia, most notably in learning and memory, such as the sensitization of the gill-withdrawal reflex. While both molecules modulate neuronal activity and synaptic transmission, they often do so through distinct mechanisms and with differing, sometimes opposing, effects.

Comparative Overview of Modulatory Effects

This compound and serotonin exert distinct effects on neuronal excitability and synaptic transmission in Aplysia. A key difference lies in their typical site of action and the nature of their influence. This compound often acts presynaptically to inhibit neurotransmitter release, while serotonin can have both presynaptic and postsynaptic effects that can be either excitatory or inhibitory depending on the specific neuron and receptor subtype involved.

Data Presentation: Quantitative Comparison

The following table summarizes the quantitative effects of this compound and serotonin on key neuronal parameters in Aplysia, drawn from various electrophysiological studies.

ParameterModulatorNeuron TypeConcentrationEffectSource
Action Potential Duration SerotoninCM-SB NeuronsNot specifiedBroadens spike[1]
SerotoninCM-SN NeuronsNot specifiedNarrows spike[1]
This compoundCM-SB & CM-SN NeuronsNot specifiedBroadens spike[1]
SerotoninSensory Neurons10 µM10% to 30% increase[2]
Excitatory Postsynaptic Potential (EPSP) Amplitude This compoundARC Neuromuscular JunctionNot specifiedDecreases motor neuron-elicited EJPs[3]
SerotoninSensorimotor Synapses1.6 µM (depressed synapse)Facilitation
SerotoninSensorimotor Synapses10 µM (nondepressed synapse)Facilitation
SerotoninSensorimotor Synapses5 µM8.7 ± 6.4% peak increase (with spiperone)
SerotoninSensorimotor SynapsesSingle pulse209.9 ± 43.5% at 10 min (paired with tetanus)
SerotoninSensorimotor SynapsesSingle pulse54.3 ± 15.6% at 24 h (paired with tetanus)
Receptor Activation (EC50) This compound PeptidesapBuc/AstA-R23 to 320 nMDose-dependent activation

Signaling Pathways

This compound and serotonin mediate their effects through distinct receptor and second messenger systems.

This compound Signaling Pathway

This compound peptides act on a recently identified G-protein coupled receptor in Aplysia, designated apBuc/AstA-R. While the complete downstream signaling cascade is still under investigation, its homology to other allatostatin-A receptors suggests it likely couples to G-proteins to modulate intracellular signaling pathways, leading to its observed presynaptic inhibitory effects.

This compound This compound Receptor apBuc/AstA-R (GPCR) This compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Downstream Effectors G_Protein->Effector Modulates Response Presynaptic Inhibition (e.g., decreased ACh release) Effector->Response Leads to

Figure 1: Proposed this compound signaling pathway in Aplysia.

Serotonin Signaling Pathway

Serotonin's signaling in Aplysia is complex, involving multiple receptor subtypes and second messenger systems. Two prominent pathways are the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway and the Protein Kinase C (PKC) pathway. These pathways can have opposing or synergistic effects depending on the cellular context. For instance, in sensory neurons, the cAMP-PKA pathway is crucial for synaptic facilitation.

References

Debunking the Myth: Buccalin's Role is Neuromodulatory, Not Directly Implicated in Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical examination of existing literature reveals no direct evidence to support the role of the neuropeptide Buccalin in the canonical mechanisms of synaptic plasticity, such as Long-Term Potentiation (LTP) or Long-Term Depression (LTD). Instead, foundational research identifies this compound as a presynaptic neuromodulator in the marine mollusk Aplysia californica, where it acts to decrease neurotransmitter release and, consequently, muscle contraction. This guide clarifies the established function of this compound and contrasts it with well-understood mediators of synaptic plasticity.

The current body of scientific work positions this compound as a peptide that influences neuronal communication, but not in a manner that strengthens or weakens synaptic connections in the long term, which is the hallmark of synaptic plasticity.

This compound: A Presynaptic Inhibitor

This compound is a neuropeptide found in the nervous system of Aplysia, a sea slug model organism used extensively in neuroscience research. Studies have shown that this compound is co-localized with other neurotransmitters in motor neurons.[1][2] Its primary characterized function is to act presynaptically to inhibit the release of acetylcholine (B1216132) at the neuromuscular junction.[1][2] This leads to a reduction in the size of muscle contractions elicited by motor neuron firing.[1][2] The widespread distribution of this compound-like immunoreactivity in the central and peripheral nervous systems of Aplysia suggests it may act as a neuromodulator in various circuits.[3]

Comparison with Classical Synaptic Plasticity Modulators

To understand the distinction, it is useful to compare this compound's known actions with those of molecules central to synaptic plasticity. The following table contrasts the characteristics of this compound with the process of LTP, a fundamental mechanism for learning and memory in the vertebrate brain.

FeatureThis compoundLong-Term Potentiation (LTP)
Primary Organism Aplysia californica (marine mollusk)Primarily studied in vertebrates (e.g., rodents, humans)
Primary Mechanism Presynaptic inhibition of acetylcholine releasePostsynaptic strengthening of synaptic transmission
Effect on Synaptic Strength Decreases excitatory junction potentialsLong-lasting increase in synaptic efficacy
Key Molecular Players This compound neuropeptideNMDA receptors, AMPA receptors, CaMKII, PKA
Site of Action Presynaptic nerve terminalsPrimarily postsynaptic, with retrograde signaling to the presynapse
Functional Outcome Reduction of muscle contractionEnhancement of synaptic communication, memory formation

Experimental Protocols

Protocol 1: Characterization of this compound's Effect on Neuromuscular Transmission in Aplysia

This protocol is based on the methodology described in the foundational studies of this compound.

  • Preparation: Isolate the accessory radula closer (ARC) muscle and the innervating cholinergic motor neurons (e.g., B15) from Aplysia californica.

  • Electrophysiology: Place stimulating electrodes on the motor neuron and recording electrodes on the ARC muscle to measure excitatory junction potentials (EJPs).

  • Stimulation: Elicit baseline EJPs by stimulating the motor neuron at a regular frequency.

  • Application of this compound: Perfuse the preparation with a solution containing synthetic this compound.

  • Measurement: Continue to stimulate the motor neuron and record the EJPs. A decrease in the amplitude of the EJPs following the application of this compound indicates its inhibitory effect on neurotransmitter release.

  • Control: To confirm a presynaptic site of action, directly apply acetylcholine to the muscle. The muscle contraction should be unaffected by this compound, demonstrating that the peptide does not act on the postsynaptic receptors.[1]

Signaling Pathways: this compound vs. LTP

The signaling pathways for this compound's presynaptic inhibition are distinct from the well-characterized pathways of LTP.

Buccalin_Presynaptic_Inhibition cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Muscle Cell This compound This compound Buccalin_Receptor This compound Receptor G_Protein G-Protein Effector Effector Protein Ca_Channel Voltage-gated Ca2+ Channel Vesicle Synaptic Vesicle (Acetylcholine) Release Neurotransmitter Release ACh_Receptor Acetylcholine Receptor Release->ACh_Receptor ACh binds EJP EJP (Muscle Contraction) ACh_Receptor->EJP Generates

Caption: Presynaptic inhibition by this compound in Aplysia.

LTP_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Binds Ca_Influx Ca2+ Influx CaMKII CaMKII PKA PKA AMPA_Insertion AMPA Receptor Insertion LTP LTP (Synaptic Strengthening)

Caption: A simplified signaling pathway for Long-Term Potentiation (LTP).

References

Replicating Buccalin's Inhibitory Effects on Muscle Contraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the mechanisms of muscle contraction and its inhibition is paramount. Buccalin, a neuropeptide originally isolated from the marine mollusk Aplysia, presents a fascinating model of presynaptic inhibition at the neuromuscular junction. This guide provides a comprehensive comparison of this compound with other compounds that elicit muscle relaxation, supported by experimental data and detailed protocols. The focus is on providing a clear, objective comparison to aid in the exploration of novel therapeutic strategies for conditions involving muscle hyper-contractility.

Introduction to this compound

This compound is a neuropeptide transmitter that modulates the release of acetylcholine (B1216132) (ACh) from presynaptic nerve terminals at the neuromuscular junction in Aplysia.[1][2] Unlike classical neurotransmitters that directly excite or inhibit the postsynaptic muscle cell, this compound acts as a modulator, decreasing the amount of ACh released per nerve impulse. This presynaptic inhibition leads to a reduction in the amplitude of excitatory postsynaptic potentials (EPSPs) and, consequently, a decrease in the force of muscle contraction.[1][2] Recent research has identified a G protein-coupled receptor for this compound in Aplysia, with various this compound peptides showing EC50 values for receptor activation in the nanomolar range.[3][4]

Comparative Analysis of Muscle Contraction Inhibitors

To replicate or find alternatives to this compound's effects, it is essential to compare its mechanism and efficacy with other compounds that inhibit muscle contraction. These alternatives can be broadly categorized by their site of action: presynaptic or postsynaptic.

Compound/ClassMechanism of ActionTarget Organism/SystemPotency (IC50/EC50)
This compound Presynaptic Inhibition: Acts on a GPCR to reduce acetylcholine release.Aplysia californicaEC50: 23 - 320 nM (for receptor activation)[3][4]
Muscarinic Agonists (e.g., Oxotremorine) Presynaptic Inhibition: Activates presynaptic M2 muscarinic autoreceptors, leading to reduced acetylcholine release.Vertebrates (e.g., rat)Reduces twitch and tetanic responses[5]
α-Conotoxins (e.g., α-Conotoxin GI) Postsynaptic Inhibition: Competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the muscle endplate.Vertebrates (e.g., rat, cat)IC50: 42.0 nM (rat muscular nAChR)[6]; Neuromuscular blockade at 20-80 µg/kg in cats[7][8]
Botulinum Toxin Presynaptic Inhibition: Cleaves SNARE proteins, preventing the docking and release of acetylcholine-containing vesicles.VertebratesHighly potent, with lethal doses in the nanogram range.

Signaling Pathways and Mechanisms of Action

The inhibitory effects on muscle contraction are mediated by distinct signaling pathways. Understanding these pathways is crucial for identifying potential targets for drug development.

This compound Signaling Pathway

This compound initiates its inhibitory effect by binding to a specific G protein-coupled receptor (GPCR) on the presynaptic terminal of a cholinergic neuron. While the complete downstream cascade is still under investigation, the activation of the GPCR is hypothesized to trigger a second messenger system that ultimately leads to a reduction in the influx of Ca2+ ions upon the arrival of an action potential, or interferes with the exocytotic machinery itself, thereby reducing acetylcholine release.

Buccalin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell This compound This compound BucR This compound Receptor (GPCR) This compound->BucR Binds G_Protein G Protein BucR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase or Ion Channel) G_Protein->Effector Signal_Cascade Second Messenger Cascade Effector->Signal_Cascade Ca_Channel Voltage-Gated Ca²⁺ Channel Signal_Cascade->Ca_Channel Inhibits ACh_Vesicle ACh Vesicle Ca_Channel->ACh_Vesicle Reduced Ca²⁺ influx inhibits fusion ACh_Release ACh Release (Inhibited) ACh_Vesicle->ACh_Release nAChR nAChR ACh_Release->nAChR Reduced ACh Contraction Muscle Contraction (Reduced) nAChR->Contraction

Figure 1: Proposed signaling pathway for this compound's presynaptic inhibition.
Alternative Inhibitory Pathways

In contrast to this compound, other inhibitors act through different mechanisms. Muscarinic agonists also act presynaptically but through a different receptor class, while α-conotoxins act postsynaptically.

Alternative_Inhibitory_Pathways cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Muscle Cell Muscarinic_Agonist Muscarinic Agonist M2_Receptor M2 Receptor Muscarinic_Agonist->M2_Receptor ACh_Release_Inhibited ACh Release (Inhibited) M2_Receptor->ACh_Release_Inhibited ACh_Released Acetylcholine Conotoxin α-Conotoxin nAChR nAChR Conotoxin->nAChR Blocks Contraction_Inhibited Muscle Contraction (Inhibited) nAChR->Contraction_Inhibited No Depolarization ACh_Released->nAChR Binds

Figure 2: Mechanisms of action for muscarinic agonists and α-conotoxins.

Experimental Protocols

Replicating and comparing the effects of these compounds requires standardized experimental protocols. The following are key methodologies for assessing the impact of these substances on neuromuscular transmission and muscle contraction.

In Vitro Muscle-Nerve Preparation (Aplysia)

This protocol is adapted from studies on the Aplysia accessory radula closer (ARC) muscle, the primary model for this compound research.[1][2]

  • Dissection: Isolate the ARC muscle with its innervating nerves from an anesthetized Aplysia.

  • Mounting: Pin the muscle in a recording chamber filled with artificial seawater (ASW). Attach one end of the muscle to a force transducer to measure isometric contractions.

  • Innervation: Place the innervating nerve in a suction electrode for stimulation.

  • Recording: Use intracellular microelectrodes to record excitatory junction potentials (EJPs) from a muscle fiber.

  • Stimulation: Deliver suprathreshold electrical pulses to the nerve to elicit muscle contractions and EJPs.

  • Compound Application: Perfuse the preparation with ASW containing known concentrations of this compound or the test compound.

  • Data Acquisition: Record changes in the amplitude of nerve-evoked contractions and EJPs before, during, and after application of the compound.

Experimental_Workflow_Aplysia Dissection 1. Dissect ARC Muscle and Nerves Mounting 2. Mount Muscle in Chamber with Force Transducer Dissection->Mounting Stimulation_Setup 3. Place Nerve in Suction Electrode Mounting->Stimulation_Setup Recording_Setup 4. Insert Microelectrode into Muscle Fiber Stimulation_Setup->Recording_Setup Baseline 5. Record Baseline Contractions and EJPs Recording_Setup->Baseline Application 6. Perfuse with Test Compound Baseline->Application Data_Collection 7. Record Changes in Contraction and EJP Amplitude Application->Data_Collection Analysis 8. Analyze Dose-Response Relationship Data_Collection->Analysis

Figure 3: Workflow for in vitro muscle-nerve preparation in Aplysia.
Vertebrate Neuromuscular Junction Electrophysiology

For assessing compounds like muscarinic agonists and α-conotoxins, a vertebrate model such as the rat phrenic nerve-hemidiaphragm preparation is commonly used.

  • Preparation: Dissect the phrenic nerve and a section of the hemidiaphragm from a rat.

  • Mounting: Mount the preparation in a bath containing Krebs-Ringer solution, bubbled with 95% O2 / 5% CO2, and maintained at a physiological temperature.

  • Stimulation and Recording: Use a suction electrode to stimulate the phrenic nerve and an intracellular microelectrode to record miniature endplate potentials (MEPPs) and evoked endplate potentials (EPPs) from the muscle fibers. A force transducer can be used to measure muscle twitch tension.

  • Compound Application: Add the test compound to the Krebs-Ringer solution at various concentrations.

  • Data Analysis: Measure changes in EPP amplitude, MEPP frequency and amplitude, and muscle twitch tension to determine the presynaptic or postsynaptic site of action.

Conclusion

This compound provides a valuable model for studying presynaptic inhibition of muscle contraction. While its direct clinical application is limited due to its origin and likely species specificity, the underlying principle of modulating neurotransmitter release is a key area of interest in drug development. By comparing its mechanism and effects with those of other presynaptic inhibitors like muscarinic agonists and postsynaptic inhibitors like α-conotoxins, researchers can gain a broader understanding of the potential targets and strategies for developing novel muscle relaxants. The experimental protocols outlined here provide a framework for the quantitative assessment of such compounds, facilitating the discovery of new therapeutics for a range of neuromuscular disorders.

References

A Comparative Analysis of Buccalin and Other Neuropeptide Cotransmitters in Neuromuscular Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of neuronal communication, the corelease of multiple neurotransmitters from a single neuron allows for complex and nuanced signaling. This guide provides a detailed comparison of the neuropeptide buccalin with other key neuropeptide cotransmitters, specifically the small cardioactive peptides (SCPs) and myomodulins, all of which are crucial in modulating the cholinergic neuromuscular system of the marine mollusk Aplysia californica. This model system offers a powerful platform for dissecting the fundamental principles of neuropeptide cotransmission.

Contrasting Mechanisms of Action at the Neuromuscular Junction

At the accessory radula closer (ARC) muscle of Aplysia, the primary excitatory neurotransmitter is acetylcholine (B1216132) (ACh). The neuropeptides this compound, SCPs, and myomodulins are colocalized in the ARC motor neurons and act to fine-tune the cholinergic transmission, albeit through opposing mechanisms. This compound functions as an inhibitory modulator, while SCPs and myomodulins act as excitatory modulators.[1][2][3][4][5][6][7][8]

This compound: A Presynaptic Inhibitor

This compound exerts its influence presynaptically.[1][3][5][8] It acts on the terminals of motor neurons to decrease the release of ACh. This leads to a reduction in the size of excitatory junction potentials (EJPs) in the muscle, and consequently, a decrease in the force of muscle contraction.[1][3][5][8] this compound B has been shown to be two to three times more potent than this compound A in this inhibitory action.[9] The receptor for this compound has been identified as a G protein-coupled receptor (GPCR).[3][10][11]

Small Cardioactive Peptides (SCPs) and Myomodulins: Postsynaptic Potentiators

In stark contrast to this compound, both SCPs and myomodulins act postsynaptically on the ARC muscle to potentiate contractions elicited by ACh.[1][2][4][5][7][8] Their mechanisms converge on a common signaling pathway. Both families of peptides stimulate an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates cAMP-dependent protein kinase (PKA).[2][12][13] This signaling cascade leads to the enhancement of a voltage-gated Ca2+ current in the muscle fibers, which is a key factor in increasing the strength of contraction.[14][15] While both potentiate contraction amplitude, myomodulin (B549795) A can produce a biphasic effect, causing depression of contraction at higher concentrations.[16]

Quantitative Comparison of Neuropeptide Effects

The following tables summarize the available quantitative data on the functional effects and receptor activation of this compound, SCPs, and myomodulins in Aplysia.

Neuropeptide FamilyPrimary Effect on ARC Muscle ContractionSite of ActionKnown Effect on ACh-Elicited EJP
This compound DecreasePresynapticDecrease
SCPs IncreasePostsynapticNo direct effect
Myomodulins Increase (can be biphasic)PostsynapticNo direct effect
NeuropeptideReceptor TypeSecond MessengerDownstream Effect
This compound G protein-coupled receptor (GPCR)Inositol (B14025) triphosphate (IP3) generation in vitroInhibition of acetylcholine release
SCPs GPCR (presumed)Cyclic AMP (cAMP)Activation of PKA, enhancement of Ca2+ current
Myomodulins GPCR (presumed)Cyclic AMP (cAMP)Activation of PKA, enhancement of Ca2+ current
NeuropeptideParameterValue
This compound K EC50 for apBuc/AstA-R activation23 nM
This compound A EC50 for apBuc/AstA-R activation320 nM
SCPs & Myomodulins Enhancement of Ca2+ current~ Twofold
SCPB EC50 for cardiac activity3 x 10-11 M to 3 x 10-10 M

Signaling Pathways and Experimental Workflows

The distinct mechanisms of these neuropeptides are rooted in their unique signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their study.

buccalin_signaling This compound This compound Buccalin_R This compound Receptor (GPCR) This compound->Buccalin_R binds G_protein G-protein (Gq) Buccalin_R->G_protein activates PLC Phospholipase C G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 Ca_release Ca2+ Release from Stores IP3->Ca_release triggers Inhibit_ACh Inhibition of Acetylcholine Release Ca_release->Inhibit_ACh leads to

Caption: Presynaptic inhibitory signaling pathway of this compound.

scp_myomodulin_signaling cluster_ligands Ligands SCPs SCPs Receptor Neuropeptide Receptor (GPCR) SCPs->Receptor Myomodulins Myomodulins Myomodulins->Receptor G_protein G-protein (Gs) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channel L-type Ca2+ Channel PKA->Ca_channel phosphorylates Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx enhances Potentiation Potentiation of Muscle Contraction Ca_influx->Potentiation leads to

Caption: Postsynaptic potentiating signaling pathway of SCPs and Myomodulins.

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedures cluster_analysis Data Analysis Dissection Dissection of Buccal Ganglia & ARC Muscle Cell_culture Primary Neuron/Muscle Cell Culture (optional) Dissection->Cell_culture Electrophysiology Intracellular/Extracellular Recording Dissection->Electrophysiology Bioassay Muscle Contraction Bioassay Dissection->Bioassay Biochemistry cAMP/PKA Assays Dissection->Biochemistry Cell_culture->Electrophysiology EJP_analysis EJP Amplitude/Frequency Analysis Electrophysiology->EJP_analysis Contraction_analysis Contraction Force/Duration Quantification Bioassay->Contraction_analysis Biochem_analysis Quantification of Second Messengers Biochemistry->Biochem_analysis Receptor_assay Receptor Binding/Activation Assay Binding_analysis EC50/Kd Determination Receptor_assay->Binding_analysis

Caption: Generalized experimental workflow for studying neuropeptide modulation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound, SCPs, and myomodulins in Aplysia.

ARC Muscle Contraction Bioassay

This protocol is used to measure the direct effects of neuropeptides on muscle contractility.

  • Dissection: Anesthetize an Aplysia californica by injecting an isotonic MgCl2 solution (333 mM). Dissect the buccal mass and isolate the accessory radula closer (ARC) muscle with its innervating nerves and the buccal ganglia intact.[17] Pin the preparation in a Sylgard-lined dish containing chilled artificial seawater (ASW).

  • Setup: Attach one end of the ARC muscle to a fixed point and the other end to an isometric force transducer.

  • Stimulation: Stimulate the motor neurons in the buccal ganglion using a suction electrode to elicit reproducible muscle contractions.

  • Peptide Application: After establishing a stable baseline of contractions, perfuse the bath with ASW containing a known concentration of the neuropeptide (this compound, SCP, or Myomodulin).

  • Data Acquisition: Record the force of muscle contraction using the transducer and appropriate data acquisition software.

  • Analysis: Measure the amplitude and duration of contractions before, during, and after peptide application. Calculate the percentage change in contraction amplitude to quantify the peptide's effect.

Intracellular Recording from Buccal Ganglion Neurons

This protocol allows for the direct measurement of synaptic potentials and neuronal excitability.

  • Preparation: Dissect the buccal ganglia as described above. Treat the ganglia with protease to soften the sheath for easier electrode penetration.[18]

  • Electrode Preparation: Pull sharp glass microelectrodes and backfill with 3 M KCl.

  • Recording: Mount the ganglia on a recording chamber continuously perfused with ASW. Identify the target motor neurons (e.g., B15, B16) based on their size and location.[18]

  • Impalement: Carefully impale the soma of the neuron with the microelectrode.

  • Data Acquisition: Record the membrane potential, action potentials, and excitatory postsynaptic potentials (EPSPs) using an intracellular amplifier and data acquisition system.[17][18]

  • Modulator Application: Perfuse the preparation with the neuropeptide of interest and record any changes in resting membrane potential, spike frequency, or EPSP amplitude.

Cyclic AMP (cAMP) Assay

This biochemical assay is used to determine the involvement of the cAMP signaling pathway.

  • Tissue Preparation: Isolate ARC muscles and incubate them in ASW with or without the neuropeptide (SCP or Myomodulin) for a defined period.

  • Homogenization: Rapidly freeze the muscles in liquid nitrogen and homogenize them in a suitable buffer (e.g., containing a phosphodiesterase inhibitor to prevent cAMP degradation).

  • cAMP Measurement: Use a commercially available cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit to measure the concentration of cAMP in the muscle homogenates.[12]

  • Analysis: Compare the cAMP levels in peptide-treated muscles to control muscles to determine if the neuropeptide stimulates cAMP production.

Receptor Activation Assay (IP1 Accumulation)

This cell-based assay is used to characterize the receptor for a given neuropeptide.[10]

  • Receptor Cloning and Expression: Clone the cDNA of the putative neuropeptide receptor into a mammalian expression vector. Transfect a suitable cell line (e.g., CHO-K1 cells) with the receptor construct.[10]

  • Cell Culture: Culture the transfected cells under appropriate conditions to allow for receptor expression.

  • Ligand Stimulation: Treat the cells with varying concentrations of the neuropeptide (e.g., different this compound peptides).

  • IP1 Measurement: Measure the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled GPCR activation, using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.[10]

  • Data Analysis: Plot the IP1 accumulation against the peptide concentration and fit the data to a dose-response curve to determine the EC50 value.[3]

Conclusion

The cotransmission of this compound, SCPs, and myomodulins at the Aplysia ARC neuromuscular junction provides a classic example of how multiple neuropeptides can orchestrate a fine-tuned physiological response. This compound acts as a "brake" through presynaptic inhibition, while SCPs and myomodulins serve as an "accelerator" via postsynaptic potentiation. This antagonistic and convergent modulation allows for a wide dynamic range of muscle contractility, which is essential for the complex feeding behaviors of the animal. Understanding the distinct signaling pathways and mechanisms of these neuropeptide cotransmitters in this relatively simple system can provide valuable insights for researchers in the fields of neuroscience and pharmacology, and may inform the development of novel therapeutics targeting G protein-coupled receptors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Buccalin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of all laboratory materials is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Buccalin, an oral inactivated bacterial vaccine, to maintain a safe laboratory environment and ensure regulatory compliance.

This compound is composed of inactivated bacterial strains, including Pneumococcus types I, II, and III, Streptococcus, Staphylococcus, and Haemophilus influenzae, along with excipients such as lactose (B1674315) and dried ox bile.[1][2] Given its composition as an inactivated biological product, it is not classified as a hazardous chemical. Therefore, its disposal follows the protocols for non-hazardous pharmaceutical waste.

Risk Assessment and Classification

Before outlining the disposal procedures, it is crucial to understand the waste classification of this compound.

Characteristic Classification Justification
Active Ingredients Inactivated BacteriaThe bacterial components are non-viable and cannot cause infection.
Chemical Hazards Non-HazardousThe product does not meet the criteria for ignitability, corrosivity, reactivity, or toxicity as defined by the Environmental Protection Agency (EPA).
Biohazard Level Biosafety Level 1 (BSL-1) Waste (once handled in a lab setting)While the product itself is non-infectious, good laboratory practice dictates treating materials handled in a lab environment as potentially contaminated.

Step-by-Step Disposal Protocol

Adherence to the following procedures will ensure the safe and compliant disposal of unused, expired, or contaminated this compound.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including gloves and a lab coat, when handling any laboratory waste.

2. Decontamination of Primary Containers:

  • For any this compound that has been used or potentially contaminated in a laboratory setting, the primary containers (e.g., vials, blister packs) should be decontaminated.

  • Wipe the exterior of the containers with a 70% ethanol (B145695) solution or another appropriate laboratory disinfectant.

3. Waste Segregation:

  • Non-Contaminated this compound: Unused and unopened packages of this compound can be disposed of as non-hazardous pharmaceutical waste.

  • Laboratory-Contaminated this compound: Any this compound that has been opened or used within a laboratory setting should be treated as BSL-1 waste.

4. Disposal of Non-Hazardous Pharmaceutical Waste:

  • Place the unused or expired this compound tablets and their original packaging into a designated non-hazardous pharmaceutical waste container. These containers are often colored blue to distinguish them from other waste streams.[3]

  • Do not dispose of this compound in regular trash or down the drain. While not chemically hazardous, this practice is discouraged for all pharmaceuticals to prevent environmental contamination.[3][4]

5. Handling Sharps:

  • If this compound was handled in a manner that generated sharps waste (e.g., used with needles and syringes for research purposes), dispose of these sharps in a designated sharps container.

6. Final Disposal:

  • The collected non-hazardous pharmaceutical waste should be handled by a licensed biomedical waste management company for final disposal, which is typically incineration.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the correct disposal pathway for this compound.

Buccalin_Disposal_Workflow This compound Disposal Decision Workflow start Start: this compound for Disposal is_contaminated Was the this compound used or potentially contaminated in the lab? start->is_contaminated non_hazardous_waste Treat as Non-Hazardous Pharmaceutical Waste is_contaminated->non_hazardous_waste No bsl1_waste Treat as BSL-1 Laboratory Waste is_contaminated->bsl1_waste Yes dispose_blue_bin Place in designated BLUE non-hazardous pharmaceutical waste bin non_hazardous_waste->dispose_blue_bin decontaminate Decontaminate primary container exterior (e.g., 70% ethanol) bsl1_waste->decontaminate dispose_biohazard Place in biohazard waste container for autoclaving or incineration decontaminate->dispose_biohazard end End: Await pickup by licensed waste management vendor dispose_blue_bin->end dispose_biohazard->end

Caption: Workflow for this compound disposal decisions.

By implementing these procedures, your laboratory can maintain a high standard of safety and environmental responsibility, reinforcing the trust of your research professionals.

References

Essential Safety and Handling Protocols for the Active Components of Buccalin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the appropriate handling of the active components of Buccalin is paramount to ensuring laboratory safety and experimental integrity. This compound itself is an oral tablet formulation containing inactivated bacterial strains. However, laboratory work may involve the handling of its constituent bacterial components: Haemophilus influenzae, Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus agalactiae. All of these microorganisms are classified as Biosafety Level 2 (BSL-2) pathogens, requiring specific safety protocols and personal protective equipment.[1][2][3][4]

This guide provides the essential, immediate safety and logistical information for handling these bacterial components in a laboratory setting.

Personal Protective Equipment (PPE) and Biosafety Level

All work with the bacterial components of this compound must be conducted in a BSL-2 laboratory.[1] This entails a set of standard microbiological practices and the use of specific safety equipment to protect personnel and the environment.

Summary of Required Personal Protective Equipment

PPE ItemSpecificationRationale
Lab Coat Solid-front, with tight-fitting wrists. Must be dedicated to the BSL-2 lab and not worn in public areas.Protects skin and clothing from contamination.
Gloves Disposable, nitrile or latex.Prevents direct contact with infectious materials. Hands should be washed after removing gloves.
Eye Protection Safety glasses with side shields or a face shield.Protects mucous membranes of the eyes from splashes or aerosols.
Respiratory Protection N95 respirator or higher.Required for procedures with a high potential for aerosol generation outside of a biological safety cabinet.

Operational Plan: Step-by-Step Handling Procedures

1. Receipt and Storage of Bacterial Cultures:

  • Incoming packages containing bacterial strains should be opened in a Biological Safety Cabinet (BSC).

  • Verify the identity and integrity of the cultures.

  • Store cultures in clearly labeled, sealed containers at the recommended temperature (typically -80°C for long-term storage). The storage location should be within the BSL-2 facility.

2. Preparation and Inoculation:

  • All manipulations of live cultures must be performed within a certified Class II Biological Safety Cabinet to minimize the risk of aerosol exposure.

  • Use aerosol-resistant centrifuge tubes and safety cups. Rotors should be loaded and unloaded inside the BSC.

  • Employ aseptic techniques to prevent cross-contamination of cultures and the laboratory environment.

3. Spill Management:

  • In the event of a spill, immediately notify others in the laboratory.

  • Leave the area for at least 30 minutes to allow aerosols to settle.

  • Before re-entry, don the appropriate PPE, including respiratory protection.

  • Cover the spill with absorbent material and apply a suitable disinfectant, such as a 1:10 dilution of bleach or 70% ethanol, working from the outside in.

  • Allow a contact time of at least 20-30 minutes before cleaning up the materials.

Disposal Plan

All materials that have come into contact with the bacterial components must be decontaminated before disposal.

  • Liquid Waste: Decontaminate with a 10% final concentration of bleach for at least 30 minutes before disposal down the drain with copious amounts of water.

  • Solid Waste: All contaminated solid waste (e.g., petri dishes, gloves, gowns, pipette tips) must be collected in biohazard bags and decontaminated, preferably by autoclaving at 121°C for at least 30-60 minutes.

  • Sharps: All sharps (e.g., needles, scalpels) must be disposed of in a designated, puncture-proof biohazard sharps container.

Experimental Workflow: In Vitro Immune Response Assay

The following diagram outlines a hypothetical experimental workflow to assess the immunomodulatory effects of this compound's bacterial components on immune cells, such as peripheral blood mononuclear cells (PBMCs).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Isolate PBMCs from whole blood culture Culture PBMCs in appropriate medium start->culture stimulate Stimulate PBMCs with bacterial lysates culture->stimulate prep_lysate Prepare bacterial lysates from S. aureus, S. pneumoniae, etc. prep_lysate->stimulate incubate Incubate for 24-48 hours stimulate->incubate collect Collect supernatant and cells incubate->collect elisa Measure cytokine production (e.g., TNF-α, IL-6) via ELISA collect->elisa facs Analyze immune cell activation markers via Flow Cytometry collect->facs

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.